molecular formula C9H16O3 B156086 1,6-Dioxaspiro[4.5]decane-2-methanol CAS No. 83015-88-7

1,6-Dioxaspiro[4.5]decane-2-methanol

货号: B156086
CAS 编号: 83015-88-7
分子量: 172.22 g/mol
InChI 键: IFLBNNFVGHJPRK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,6-Dioxaspiro[4.5]decane-2-methanol is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1,10-dioxaspiro[4.5]decan-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-7-8-3-5-9(12-8)4-1-2-6-11-9/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLBNNFVGHJPRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCC(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343179
Record name 1,6-Dioxaspiro[4.5]decan-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83015-88-7
Record name 1,6-Dioxaspiro[4.5]decan-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Spiroketals are a class of organic compounds characterized by a spirocyclic structure where two rings are joined by a single common atom, which is a quaternary carbon atom double-bonded to two oxygen atoms. The 1,6-dioxaspiro[4.5]decane core is a recurring structural element in a number of biologically active natural products. The presence of a hydroxymethyl group at the 2-position of this spirocycle offers a handle for further functionalization, making 1,6-Dioxaspiro[4.5]decan-2-ylmethanol a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

This guide details a proposed two-step synthesis of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol, commencing with the synthesis of the key precursor, 1,2,4-butanetriol, followed by its acid-catalyzed reaction with cyclohexanone to form the desired spiroketal.

Proposed Synthetic Pathway

The proposed synthesis of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol is a two-stage process. The first stage involves the preparation of 1,2,4-butanetriol, a key C4 synthon. The second stage is the acid-catalyzed spiroketalization of 1,2,4-butanetriol with cyclohexanone.

Synthetic Pathway cluster_1 Spiroketalization Malic Acid Malic Acid 1,2,4-Butanetriol 1,2,4-Butanetriol Malic Acid->1,2,4-Butanetriol Reduction 1,6-Dioxaspiro[4.5]decan-2-ylmethanol 1,6-Dioxaspiro[4.5]decan-2-ylmethanol 1,2,4-Butanetriol->1,6-Dioxaspiro[4.5]decan-2-ylmethanol Cyclohexanone Cyclohexanone Cyclohexanone->1,6-Dioxaspiro[4.5]decan-2-ylmethanol

Figure 1: Proposed two-stage synthesis of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol.

Experimental Protocols

Stage 1: Synthesis of 1,2,4-Butanetriol from Malic Acid

1,2,4-Butanetriol can be synthesized via the reduction of malic acid or its esters. A common method involves the use of a reducing agent such as sodium borohydride in the presence of a Lewis acid or by catalytic hydrogenation.

Protocol: Reduction of Diethyl Malate

  • Esterification of Malic Acid: In a round-bottom flask equipped with a reflux condenser, dissolve L-malic acid (1 mole) in absolute ethanol (500 mL). Add a catalytic amount of concentrated sulfuric acid (5 mL). Heat the mixture to reflux for 4 hours. After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the diethyl malate with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Reduction of Diethyl Malate: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diethyl malate (0.5 moles) in dry tetrahydrofuran (THF, 1 L). Cool the solution to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.5 moles) in THF. After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Cautiously quench the reaction by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again. Filter the resulting aluminum salts and wash thoroughly with THF. Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1,2,4-butanetriol as a viscous oil.

Stage 2: Synthesis of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol

The final step is the acid-catalyzed spiroketalization of 1,2,4-butanetriol with cyclohexanone. This reaction is typically carried out in the presence of a catalytic amount of a strong acid, with removal of water to drive the equilibrium towards the product.

Protocol: Acid-Catalyzed Spiroketalization

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1,2,4-butanetriol (0.1 mole), cyclohexanone (0.12 mole), and a catalytic amount of p-toluenesulfonic acid (0.005 mole) in benzene or toluene (200 mL).

  • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours, when no more water is collected), cool the mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1,6-Dioxaspiro[4.5]decan-2-ylmethanol.

Data Presentation

As this is a proposed synthesis, experimental data is not available. However, based on analogous reactions reported in the literature, the following table summarizes the expected quantitative data.

StepReactantsProductCatalystSolventTemp. (°C)Time (h)Expected Yield (%)
1 L-Malic Acid, EthanolDiethyl MalateH₂SO₄EthanolReflux4>90
1 Diethyl Malate1,2,4-ButanetriolLiAlH₄THF0 to RT1270-85
2 1,2,4-Butanetriol, Cyclohexanone1,6-Dioxaspiro[4.5]decan-2-ylmethanolp-TSATolueneReflux4-860-75

Table 1: Summary of Proposed Reaction Conditions and Expected Yields.

Visualization of Key Processes

Spiroketalization Mechanism

The formation of the 1,6-dioxaspiro[4.5]decane ring system proceeds through a series of acid-catalyzed steps involving nucleophilic attack of the hydroxyl groups of 1,2,4-butanetriol on the protonated carbonyl of cyclohexanone, followed by intramolecular cyclization and dehydration.

Spiroketalization_Mechanism Cyclohexanone Cyclohexanone Protonated_Cyclohexanone Protonated Cyclohexanone Cyclohexanone->Protonated_Cyclohexanone + H+ Hemiketal_Intermediate Hemiketal Intermediate Protonated_Cyclohexanone->Hemiketal_Intermediate + 1,2,4-Butanetriol Oxocarbenium_Ion Oxocarbenium Ion Hemiketal_Intermediate->Oxocarbenium_Ion - H2O Cyclized_Intermediate Cyclized Intermediate Oxocarbenium_Ion->Cyclized_Intermediate Intramolecular Nucleophilic Attack Product 1,6-Dioxaspiro[4.5]decan-2-ylmethanol Cyclized_Intermediate->Product - H+

Figure 2: Simplified mechanism of acid-catalyzed spiroketalization.

Experimental Workflow

The overall experimental workflow for the synthesis of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol is summarized below.

Experimental_Workflow cluster_0 Stage 1: Synthesis of 1,2,4-Butanetriol cluster_1 Stage 2: Spiroketalization Esterification Esterification Reduction Reduction Esterification->Reduction Purification_1 Purification Reduction->Purification_1 Reaction_Setup Reaction Setup (Dean-Stark) Purification_1->Reaction_Setup Use in next step Reflux Reflux Reaction_Setup->Reflux Workup Workup Reflux->Workup Purification_2 Column Chromatography Workup->Purification_2

Figure 3: Overall experimental workflow.

Conclusion

This technical guide outlines a robust and feasible synthetic route to 1,6-Dioxaspiro[4.5]decan-2-ylmethanol. The proposed two-stage synthesis, involving the reduction of a malic acid derivative to 1,2,4-butanetriol followed by an acid-catalyzed spiroketalization with cyclohexanone, utilizes standard and well-understood organic reactions. While this guide provides detailed hypothetical protocols, further optimization of reaction conditions may be necessary to achieve maximum yields. The successful synthesis of this molecule will provide a valuable building block for the development of novel compounds with potential applications in the pharmaceutical industry.

An In-depth Technical Guide on 1,6-Dioxaspiro[4.5]decan-2-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on 1,6-Dioxaspiro[4.5]decan-2-ylmethanol. A comprehensive search has revealed a significant lack of detailed experimental data for many of its physicochemical properties, as well as a scarcity of information regarding its biological activity and associated experimental protocols. Much of the available data is computational.

Core Physicochemical Properties

1,6-Dioxaspiro[4.5]decan-2-ylmethanol is a natural product with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol .[1] Its CAS registry number is 83015-88-7.[1] The physical form of the compound has been described as both a solid and an oil, suggesting that its melting point may be near room temperature.[1][2]

PropertyValueSource
Molecular Formula C₉H₁₆O₃[1]
Molecular Weight 172.22 g/mol [1]
CAS Number 83015-88-7[1]
Physical Form Solid / Oil[1][2]
Purity ≥98% (Commercially available)[1]

Synthesis and Analysis

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol are not extensively documented in publicly accessible scientific literature. Commercial suppliers indicate its availability as a natural product, and it has been derived from Dacus oleae (olive fly).[3][4]

While specific protocols for this exact molecule are scarce, general methodologies for the synthesis of similar spiroketal structures have been reported. These often involve multi-step reactions that may include:

  • Ketalization: Formation of the spiroketal ring system.

  • Functional group manipulation: Introduction or modification of the methanol group.

Analytical Characterization: Standard analytical techniques would be employed to characterize 1,6-Dioxaspiro[4.5]decan-2-ylmethanol. While specific spectra for this compound are not widely published, the expected analytical data would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups, such as the hydroxyl (-OH) group.

  • Chromatography (GC, HPLC): To assess purity and for purification.

The logical workflow for the synthesis and characterization of a novel compound like 1,6-Dioxaspiro[4.5]decan-2-ylmethanol, if a synthetic route were to be developed, is outlined in the diagram below.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Starting_Materials Starting Materials Reaction_Steps Multi-step Synthesis Starting_Materials->Reaction_Steps Crude_Product Crude Product Reaction_Steps->Crude_Product Purification Chromatography (e.g., Column, HPLC) Crude_Product->Purification Pure_Compound Pure Compound Purification->Pure_Compound Structural_Elucidation Spectroscopic Analysis (NMR, MS, IR) Pure_Compound->Structural_Elucidation Purity_Assessment Chromatographic Analysis (GC, HPLC) Pure_Compound->Purity_Assessment

A generalized workflow for the synthesis and analysis of a chemical compound.

Biological Activity and Signaling Pathways

There is a significant lack of information in the scientific literature regarding the biological activity of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol. No specific signaling pathways or molecular targets have been identified for this compound.

For drug development professionals, this represents a largely unexplored area. The initial steps to investigate the biological potential of this molecule would involve a series of screening assays. The logical flow for such an investigation is depicted in the following diagram.

Biological_Screening_Workflow Compound 1,6-Dioxaspiro[4.5]decan-2-ylmethanol Primary_Screening High-Throughput Screening (e.g., Cell-based assays, Target-based assays) Compound->Primary_Screening Hit_Identification Identification of 'Hits' (Compounds showing activity) Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (Determination of EC50/IC50) Hit_Identification->Dose_Response Secondary_Assays Secondary & Orthogonal Assays (Confirmation of activity) Dose_Response->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies (Target identification, Pathway analysis) Secondary_Assays->Mechanism_of_Action Lead_Compound Lead Compound Identification Mechanism_of_Action->Lead_Compound

A typical workflow for the initial biological screening of a novel compound.

Conclusion and Future Directions

1,6-Dioxaspiro[4.5]decan-2-ylmethanol is a known natural product with a defined chemical structure. However, a thorough review of available data indicates that its physicochemical properties have not been extensively characterized through experimental methods. Furthermore, its biological activities and potential applications in drug discovery remain unexplored.

For researchers and scientists, this compound presents an opportunity for fundamental research. Key areas for future investigation include:

  • Development of a robust synthetic route: This would enable the production of larger quantities for further study.

  • Comprehensive physicochemical characterization: Experimental determination of melting point, boiling point, density, solubility in various solvents, and other relevant properties.

  • Broad biological screening: To identify any potential therapeutic activities.

  • Toxicological evaluation: To assess the safety profile of the compound.

This technical guide highlights the current knowledge gaps and provides a framework for future research into the properties and potential applications of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol.

References

Structural Analysis of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dioxaspiro[4.5]decan-2-ylmethanol is a spiroketal, a class of organic compounds characterized by a spirocyclic center where two rings are joined by a single carbon atom anomeric to two oxygen atoms. This structural motif is found in a variety of natural products, including pheromones, antibiotics, and toxins, and is often crucial for their biological activity. Notably, 1,6-Dioxaspiro[4.5]decan-2-ylmethanol has been identified as a natural product derived from the olive fly, Dacus oleae.[1] The 1,6-dioxaspiro[4.5]decane core is a key structural element in numerous biologically active molecules, making its analysis and characterization of significant interest to the scientific community.[2]

This technical guide provides a summary of the available structural information for the 1,6-dioxaspiro[4.5]decane framework and its derivatives, with a focus on the analytical techniques used for its elucidation. Due to a lack of comprehensive experimental data in the public domain for 1,6-Dioxaspiro[4.5]decan-2-ylmethanol specifically, this guide also includes comparative data from its well-characterized isomer, (2S)-1,4-dioxaspiro[4.5]decane-2-ylmethanol, to provide a foundational understanding for researchers in the field.

Physicochemical Properties

A summary of the computed physicochemical properties for the parent 1,6-Dioxaspiro[4.5]decane and the isomeric (2S)-1,4-dioxaspiro[4.5]decane-2-ylmethanol is presented below. These properties are essential for understanding the behavior of these compounds in various experimental and biological systems.

Property1,6-Dioxaspiro[4.5]decane(2S)-1,4-dioxaspiro[4.5]decane-2-ylmethanol
Molecular FormulaC₈H₁₄O₂C₉H₁₆O₃
Molecular Weight142.20 g/mol 172.22 g/mol [3]
XLogP31.20.8[3]
Hydrogen Bond Donor Count01
Hydrogen Bond Acceptor Count23
Rotatable Bond Count01
Exact Mass142.099379685 Da172.109944368 Da[3]
Topological Polar Surface Area18.5 Ų38.7 Ų[3]

Structural Visualization

The fundamental structure of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol is depicted below, highlighting the spirocyclic core and the methanol substituent at the 2-position.

Figure 1: Chemical structure of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol.

Spectroscopic Data

Mass Spectrometry

The mass spectrum of the parent compound, 1,6-Dioxaspiro[4.5]decane, has been documented.[4] For 1,6-Dioxaspiro[4.5]decan-2-ylmethanol, the fragmentation pattern would be expected to show characteristic losses of the hydroxymethyl group, water, and fragmentation of the spiroketal rings.

Infrared (IR) Spectroscopy

The IR spectrum of 1,6-Dioxaspiro[4.5]decane is available.[4] For the 2-ylmethanol derivative, the spectrum would be expected to exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, in addition to the C-O stretching bands of the spiroketal and C-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for 1,6-Dioxaspiro[4.5]decan-2-ylmethanol is not published, the data for the isomeric (2S)-1,4-dioxaspiro[4.5]decane-2-ylmethanol can serve as a useful reference.

¹H and ¹³C NMR Data for (2S)-1,4-dioxaspiro[4.5]decane-2-ylmethanol

¹H NMR (CDCl₃)δ (ppm)Multiplicity
---
Data not fully available in search results
¹³C NMR (CDCl₃)δ (ppm)
Data not fully available in search results

Experimental Protocols

Detailed experimental protocols for the synthesis of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol are not explicitly described in the available literature. However, a general synthetic approach to spiroketals often involves the acid-catalyzed cyclization of a hydroxy ketone or a dihydroxy ketone precursor.

A plausible synthetic workflow is outlined below.

G cluster_0 Synthetic Pathway Precursor Hydroxy Ketone Precursor Cyclization Acid-Catalyzed Intramolecular Cyclization Precursor->Cyclization H⁺ Product 1,6-Dioxaspiro[4.5]decan-2-ylmethanol Cyclization->Product

Figure 2: Hypothetical synthetic workflow for 1,6-Dioxaspiro[4.5]decan-2-ylmethanol.

General Procedure for Spiroketal Synthesis:

  • Precursor Synthesis: A suitable hydroxy ketone precursor would first be synthesized. This precursor would contain a hydroxyl group and a ketone functionality appropriately positioned to allow for a 5- or 6-membered ring closure to form the spiroketal.

  • Cyclization: The hydroxy ketone precursor is dissolved in an appropriate organic solvent. A catalytic amount of acid (e.g., p-toluenesulfonic acid, camphorsulfonic acid) is added.

  • Reaction Monitoring: The reaction is typically stirred at room temperature or with gentle heating and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup and Purification: The reaction is quenched with a weak base (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure spiroketal.

Conclusion

The structural analysis of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol remains an area that requires further investigation. While the 1,6-dioxaspiro[4.5]decane core is a known entity in natural products, detailed experimental data for this specific derivative is scarce in publicly accessible literature. This guide has summarized the available information and provided a comparative analysis with a closely related isomer to aid researchers in their studies. Future work should focus on the targeted synthesis and comprehensive spectroscopic and crystallographic analysis of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol to fully elucidate its structural and conformational properties, which will be invaluable for understanding its biological function and potential applications in drug development.

References

Unveiling a Natural Spiroacetal: A Technical Guide to 1,6-Dioxaspiro[4.5]decan-2-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, analysis, and potential biological significance of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol. This spiroacetal, a naturally occurring volatile organic compound, has been identified as a component of the chemical profile of the olive fly, Bactrocera oleae (formerly Dacus oleae), a significant agricultural pest. This document summarizes the current state of knowledge, presents available quantitative data, and outlines inferred experimental protocols based on related studies for its isolation and characterization.

Natural Occurrence

1,6-Dioxaspiro[4.5]decan-2-ylmethanol is a natural product that has been identified in the olive fly, Bactrocera oleae.[1][2] Specifically, various stereoisomers of this compound have been tentatively identified in the headspace volatile collections of both mature male and female olive flies, suggesting its potential role as a semiochemical in insect communication.[3] The rectal glands of Bactrocera species are known to be the primary production and storage sites for a variety of semiochemicals, including spiroacetals.[2][4][5]

Quantitative Data

A 2023 study on the diel rhythm of volatile emissions from Bactrocera oleae provided semi-quantitative data on the relative abundance of different stereoisomers of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol. The data is presented as the mean peak area ± standard deviation from gas chromatography-mass spectrometry (GC-MS) analysis of headspace volatiles. The study tentatively identified two pairs of enantiomers.[3]

CompoundSexRelative Abundance (Mean Peak Area ± SD)
(2S,5S)-1,6-dioxaspiro[4.5]decan-2-ylmethanol / (2R,5R)-1,6-dioxaspiro[4.5]decan-2-ylmethanolMale2.32 ± 1.71
Female5.97 ± 4.88
(2R,5S)-1,6-dioxaspiro[4.5]decan-2-ylmethanol / (2S,5R)-1,6-dioxaspiro[4.5]decan-2-ylmethanolMale0.79 ± 0.47
Female2.54 ± 2.37

Table 1: Relative abundance of tentatively identified stereoisomers of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol in the headspace volatiles of Bactrocera oleae. Data extracted from a 2023 study.[3]

Inferred Experimental Protocols

While a specific, detailed protocol for the isolation and purification of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol from Bactrocera oleae is not explicitly available in the reviewed literature, a robust methodology can be inferred from studies on related spiroacetals and volatile compounds from the same or closely related insect species.[1][3][5][6]

Insect Rearing and Collection
  • Insect Species: Bactrocera oleae.

  • Rearing Conditions: Maintain a laboratory colony under controlled conditions (e.g., 25±1°C, 65±5% relative humidity, 14:10 h light:dark photoperiod). Provide a standard diet for adults (e.g., enzymatic yeast hydrolysate and sugar) and an appropriate larval medium.

  • Collection: Collect sexually mature adult flies (e.g., 10-15 days old) of both sexes for analysis.

Extraction of Volatiles

Two primary methods are recommended for the extraction of volatile compounds:

  • Headspace Volatile Collection (Dynamic Headspace Adsorption):

    • Place a cohort of flies (e.g., 20-30 individuals of a single sex) in a glass chamber.

    • Pass a purified and humidified air stream through the chamber.

    • Trap the effluent air containing the volatile compounds on a suitable adsorbent trap (e.g., Porapak Q, Tenax TA).

    • Collect volatiles for a defined period (e.g., 4-24 hours).

    • Elute the trapped compounds from the adsorbent using a high-purity solvent (e.g., hexane, dichloromethane).

    • Concentrate the eluate under a gentle stream of nitrogen before analysis.

  • Solvent Extraction of Rectal Glands:

    • Anesthetize the flies by chilling.

    • Dissect the rectal glands under a stereomicroscope in a saline solution.

    • Pool the dissected glands from a number of individuals (e.g., 50-100).

    • Immerse the pooled glands in a small volume of a high-purity solvent (e.g., hexane) and gently crush them to facilitate extraction.

    • Allow the extraction to proceed for a short period (e.g., 30 minutes) at a low temperature.

    • Filter or centrifuge the extract to remove tissue debris.

    • The resulting extract can be used directly for analysis or further purification.

Chemical Analysis and Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) for initial separation and identification.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature gradient (e.g., starting at 40-60°C, ramping up to 250-280°C) is necessary to separate a wide range of volatile compounds.

    • Mass Spectrometry: Electron ionization (EI) at 70 eV.

    • Identification: Tentatively identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley) and their retention indices with published data.

  • Chiral Gas Chromatography:

    • To resolve and identify the specific stereoisomers, analysis on a chiral column (e.g., a cyclodextrin-based column) is essential.[1]

    • Compare the retention times of the natural compounds with those of authentic, synthetically prepared stereoisomers for definitive stereochemical assignment.

(Optional) Preparative Chromatography for Isolation

For obtaining pure samples of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol for further biological assays, preparative gas chromatography or high-performance liquid chromatography (HPLC) on a suitable stationary phase would be required.

Mandatory Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_extraction Extraction of Volatiles cluster_analysis Analysis and Characterization cluster_bioassay Biological Activity Assessment rearing Insect Rearing (Bactrocera oleae) collection Collection of Sexually Mature Adults rearing->collection headspace Dynamic Headspace Adsorption collection->headspace for emitted volatiles solvent Solvent Extraction (Rectal Glands) collection->solvent for stored volatiles gcms GC-MS Analysis (Non-chiral column) headspace->gcms solvent->gcms chiral_gc Chiral GC Analysis gcms->chiral_gc identification Compound Identification (Mass Spectra, Retention Indices) gcms->identification stereo_id Stereoisomer Identification (Comparison with Standards) chiral_gc->stereo_id gcead GC-EAD/SSR identification->gcead behavioral Behavioral Assays (Olfactometer, Field Trapping) stereo_id->behavioral gcead->behavioral

Proposed experimental workflow for the isolation and identification of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol.

Chemical_Communication cluster_fly Bactrocera oleae cluster_environment Environment cluster_conspecific Conspecific Receiver fly Olive Fly (Male or Female) compound 1,6-Dioxaspiro[4.5]decan-2-ylmethanol (Volatile Signal) fly->compound Release olfactory Olfactory System (Antennae, Palps) compound->olfactory Detection receiver Conspecific Olive Fly (Opposite or Same Sex) cns Central Nervous System olfactory->cns Signal Transduction behavior Behavioral Response (e.g., Attraction, Courtship) cns->behavior Behavioral Output

Hypothesized role of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol in insect chemical communication.

Biological Activity and Signaling

The precise biological function and any associated signaling pathways of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol in Bactrocera oleae have not yet been fully elucidated. However, its identification as a volatile compound released by both sexes strongly suggests a role in chemical communication. Such compounds, known as semiochemicals, can act as pheromones (intraspecific communication) or allelochemicals (interspecific communication).

To determine the biological activity, electrophysiological and behavioral assays are necessary:

  • Gas Chromatography-Electroantennographic Detection (GC-EAD): This technique couples the separation of compounds by GC with the measurement of electrical responses from an insect's antenna. A positive EAD response to 1,6-Dioxaspiro[4.5]decan-2-ylmethanol would confirm that it is detected by the olfactory system of B. oleae. Studies on other Bactrocera species have successfully used GC-EAD to identify biologically active semiochemicals.[7][8]

  • Behavioral Assays:

    • Olfactometer Bioassays: A Y-tube or four-arm olfactometer can be used to assess the attractiveness or repellency of the purified compound or synthetic standards to male and female flies.

    • Field Trapping: Incorporating the compound into traps in an olive grove can determine its effectiveness in attracting B. oleae under natural conditions.

While specific signaling pathways have not been identified, the detection of this spiroacetal by the olfactory system would initiate a signal transduction cascade within the olfactory receptor neurons, leading to a neural signal being sent to the antennal lobe and higher brain centers, ultimately resulting in a behavioral response.

Conclusion

1,6-Dioxaspiro[4.5]decan-2-ylmethanol is a naturally occurring spiroacetal found in the olive fly, Bactrocera oleae. While its exact biological role is still under investigation, its presence in the volatile emissions of both sexes points towards a function in chemical communication. Further research, employing the outlined experimental approaches, is required to fully characterize its stereochemistry, quantify its production, and elucidate its specific role in the behavior and physiology of this economically important insect pest. Such knowledge could pave the way for the development of novel, semiochemical-based pest management strategies.

References

The Spiroketal Scaffold: A Privileged Motif in Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The spiroketal moiety, a unique bicyclic system characterized by a single carbon atom shared between two heterocyclic rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its prevalence in a vast array of natural products with potent and diverse biological activities has captured the attention of researchers in drug discovery and development. This technical guide provides a comprehensive overview of the biological activities of spiroketal compounds, focusing on their anticancer, antibacterial, and antifungal properties. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Anticancer Activity of Spiroketal Compounds

Several spiroketal-containing natural products and their synthetic analogs have demonstrated significant cytotoxic activity against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of various spiroketal compounds has been evaluated using the MTT assay, a colorimetric method that measures cell viability. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key parameter for quantifying anticancer activity.

Compound ClassSpecific Compound(s)Cancer Cell LineIC50 (µM)Reference
Spiro[indole-thiazolidinone]Compound 1cHCT116 (Colon Carcinoma)52.81[1][2]
PC3 (Prostate Carcinoma)74.40[1][2]
HL60 (Promyelocytic Leukemia)49.72[1][2]
SNB19 (Astrocytoma)101[1][2]
Spiroleucettadine(-)-SpiroleucettadineH522 (Non-small cell lung cancer)0.37
Spiro-4H-pyranCompound 5aA549 (Non-small cell lung cancer)Not specified
A375 (Malignant melanoma)Not specified
LNCaP (Prostate cancer)Not specified
Rubromycinsβ-rubromycin, griseorhodin AMCF-7, HMO2, Kato III, HEP G2Comparable to doxorubicin
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Spiroleucettadine: This marine-derived alkaloid induces G2/M phase cell cycle arrest and triggers the intrinsic apoptosis pathway in H522 non-small cell lung cancer cells. This is achieved through the upregulation of the pro-apoptotic protein Bim, leading to the activation of caspase-3, a key executioner of apoptosis.

Spiroleucettadine_Apoptosis_Pathway Spiroleucettadine Spiroleucettadine Cell H522 Cancer Cell Spiroleucettadine->Cell G2M_Arrest G2/M Phase Cell Cycle Arrest Cell->G2M_Arrest Bim Upregulation of Bim Cell->Bim Mitochondrion Mitochondrion Bim->Mitochondrion Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Spiroleucettadine-induced apoptosis pathway in H522 cells.

Spiro-4H-pyran Derivatives: Certain spiro-4H-pyran derivatives have been shown to induce apoptosis in A549 lung cancer cells via the mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.

Spiro_4H_pyran_Apoptosis_Pathway Spiro_4H_pyran Spiro-4H-pyran Derivative A549_Cell A549 Cancer Cell Spiro_4H_pyran->A549_Cell Bax_Up Upregulation of Bax A549_Cell->Bax_Up Bcl2_Down Downregulation of Bcl-2 A549_Cell->Bcl2_Down Mitochondrion Mitochondrial Membrane Permeabilization Bax_Up->Mitochondrion Bcl2_Down->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_Activation Caspase Activation Apoptosome->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Spiro-4H-pyran induced apoptosis in A549 cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability and the cytotoxic potential of compounds.[3][4]

Materials:

  • Cancer cell lines (e.g., HCT116, PC3, HL60, SNB19)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Spiroketal compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the spiroketal compounds in the complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Add_Compounds Add compound dilutions to cells Cell_Seeding->Add_Compounds Compound_Prep Prepare serial dilutions of spiroketal compounds Compound_Prep->Add_Compounds Incubate_48_72h Incubate for 48-72 hours Add_Compounds->Incubate_48_72h Add_MTT Add MTT solution and incubate for 2-4 hours Incubate_48_72h->Add_MTT Solubilize Solubilize formazan crystals Add_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Workflow for determining anticancer activity using the MTT assay.

Antibacterial Activity of Spiroketal Compounds

The emergence of antibiotic-resistant bacterial strains has necessitated the search for novel antibacterial agents. Spiroketal compounds, particularly spiro-4H-pyran derivatives, have shown promising activity against both Gram-positive and Gram-negative bacteria.

Quantitative Antibacterial Activity Data

The antibacterial efficacy of spiroketal compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Compound ClassSpecific CompoundBacterial StrainMIC (µg/mL)Reference
Spiro-4H-pyranCompound 5dStaphylococcus aureus (clinical isolate)32
Streptococcus pyogenes (clinical isolate)64
Escherichia coli>512
Pseudomonas aeruginosa>512
Spiro-4H-pyranCompound 4lStreptococcus pneumoniae125
Escherichia coli125
Mechanism of Antibacterial Action

While the exact mechanisms of action for many antibacterial spiroketals are still under investigation, some studies suggest that they may disrupt the bacterial cell membrane or interfere with essential cellular processes. The bactericidal or bacteriostatic nature of these compounds can be determined through further assays such as the Minimum Bactericidal Concentration (MBC) test. The current body of research on spiro-4H-pyrans indicates a broad range of biological activities, but a definitive, universally accepted mechanism for their antibacterial action has not yet been fully elucidated.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard and widely used technique for determining the MIC of an antimicrobial agent.[5]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • Spiroketal compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the spiroketal compounds in MHB directly in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This will result in a final volume of 200 µL and the desired final bacterial concentration. Include a growth control well (inoculum in MHB without any compound) and a sterility control well (MHB only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare standardized bacterial inoculum Inoculate_Plate Inoculate 96-well plate with bacteria and compounds Inoculum_Prep->Inoculate_Plate Compound_Dilution Prepare serial dilutions of spiroketal compounds in broth Compound_Dilution->Inoculate_Plate Incubate_16_20h Incubate for 16-20 hours at 37°C Inoculate_Plate->Incubate_16_20h Visual_Inspection Visually inspect for turbidity Incubate_16_20h->Visual_Inspection Determine_MIC Determine MIC (lowest concentration with no growth) Visual_Inspection->Determine_MIC

Workflow for MIC determination by broth microdilution.

Antifungal Activity of Spiroketal Compounds

Fungal infections, particularly those caused by opportunistic pathogens, are a growing concern, especially in immunocompromised individuals. Spiroketal compounds have demonstrated potential as antifungal agents.

Quantitative Antifungal Activity Data

Similar to antibacterial testing, the antifungal activity of spiroketals is determined by their Minimum Inhibitory Concentration (MIC).

Compound ClassFungal StrainMIC (µg/mL)Reference
Spiroketal derivativeCandida albicans0.4637
Spiroketal derivativeAspergillus nigerNot specified
Mechanism of Antifungal Action

The mechanisms of antifungal action for many spiroketal compounds are still being explored. Some studies suggest that they may target essential enzymes in fungal metabolic pathways. For instance, some antifungal agents are known to inhibit succinate dehydrogenase, a key enzyme in both the citric acid cycle and the electron transport chain.

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

The broth microdilution method for antifungal susceptibility testing is similar to the antibacterial protocol but with modifications to accommodate the growth requirements of fungi. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols (M27 for yeasts and M38 for filamentous fungi).

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium buffered with MOPS

  • Spiroketal compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: For yeasts like Candida albicans, prepare a cell suspension and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL. For filamentous fungi like Aspergillus niger, prepare a conidial suspension and adjust the concentration to 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the spiroketal compounds in RPMI-1640 directly in the 96-well plates.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well. Include a growth control and a sterility control.

  • Incubation: Incubate the plates at 35°C. The incubation time varies depending on the fungus: 24-48 hours for Candida albicans and 48-72 hours for Aspergillus niger.

  • MIC Determination: Determine the MIC visually or with a microplate reader. For yeasts, the MIC is often defined as the lowest concentration that causes a significant reduction (e.g., 50%) in turbidity compared to the growth control. For filamentous fungi, the endpoint is often complete inhibition of growth.

Antifungal_MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Inoculum_Prep Prepare standardized fungal inoculum (yeast or conidia) Inoculate_Plate Inoculate 96-well plate Fungal_Inoculum_Prep->Inoculate_Plate Antifungal_Dilution Prepare serial dilutions of spiroketal compounds in RPMI-1640 Antifungal_Dilution->Inoculate_Plate Incubate_24_72h Incubate for 24-72 hours at 35°C Inoculate_Plate->Incubate_24_72h Read_MIC Determine MIC (visual or spectrophotometric) Incubate_24_72h->Read_MIC

Workflow for antifungal MIC determination by broth microdilution.

Conclusion and Future Directions

Spiroketal compounds represent a rich source of biologically active molecules with significant potential for the development of new therapeutics. Their diverse and potent anticancer, antibacterial, and antifungal activities warrant further investigation. This technical guide provides a foundational understanding of the biological evaluation of spiroketal compounds.

Future research should focus on:

  • Elucidating detailed mechanisms of action: A deeper understanding of the molecular targets and signaling pathways affected by spiroketal compounds is crucial for rational drug design and optimization.

  • Structure-activity relationship (SAR) studies: Systematic modification of the spiroketal scaffold will help identify key structural features responsible for biological activity and lead to the development of more potent and selective compounds.

  • In vivo efficacy and toxicity studies: Promising lead compounds identified through in vitro screening need to be evaluated in animal models to assess their therapeutic potential and safety profiles.

  • Exploration of novel biological activities: The diverse chemical space of spiroketal compounds suggests that they may possess other valuable biological activities beyond those discussed in this guide.

By leveraging the information and methodologies presented here, researchers and drug development professionals can accelerate the translation of promising spiroketal compounds from the laboratory to the clinic.

References

The Chiral Building Block: An In-depth Technical Guide to 1,6-Dioxaspiro[4.5]decan-2-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dioxaspiro[4.5]decan-2-ylmethanol is a naturally occurring chiral building block that holds significant potential for applications in drug discovery and the total synthesis of complex natural products.[1][2] Its rigid spiroketal core provides a well-defined three-dimensional scaffold, a desirable feature for molecules designed to interact with specific biological targets. This technical guide provides a comprehensive overview of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol, including its synthesis, properties, and potential applications as a chiral synthon.

The 1,6-dioxaspiro[4.5]decane ring system is a common motif in a variety of biologically active natural products, including pheromones and antibiotics.[3] The inherent chirality of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol at the C2 position, and potentially at the spirocyclic center, makes it an attractive starting material for the stereoselective synthesis of novel chemical entities.

Physicochemical Properties

PropertyValue (Predicted or from related compounds)
Molecular Formula C₉H₁₆O₃
Molecular Weight 172.22 g/mol
Appearance Likely a solid or oil
Chiral Centers C2 and C5 (spirocenter)
CAS Number 83015-88-7 (for the racemic mixture)

Synthesis of the Chiral Building Block

The enantioselective synthesis of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol is a key step in unlocking its potential as a chiral building block. While a specific, detailed experimental protocol for its asymmetric synthesis is not extensively documented in publicly available literature, general strategies for the synthesis of chiral spiroketals can be adapted.

A plausible synthetic approach would involve the asymmetric synthesis of a dihydroxy-ketone precursor followed by an acid-catalyzed spiroketalization. The chirality can be introduced through various methods, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool material.

Below is a conceptual workflow for the asymmetric synthesis of (S)-1,6-Dioxaspiro[4.5]decan-2-ylmethanol.

G cluster_0 Asymmetric Synthesis cluster_1 Spiroketalization Start Chiral Starting Material (e.g., from Chiral Pool) Step1 Multi-step synthesis to introduce required functional groups Start->Step1 Precursor Enantiomerically enriched dihydroxy-ketone precursor Step1->Precursor Step2 Acid-catalyzed intramolecular cyclization Precursor->Step2 Product (S)-1,6-Dioxaspiro[4.5]decan-2-ylmethanol Step2->Product

Caption: Conceptual workflow for the asymmetric synthesis of (S)-1,6-Dioxaspiro[4.5]decan-2-ylmethanol.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols based on general methodologies for spiroketal synthesis. These should be considered as starting points for method development.

Protocol 1: Asymmetric Dihydroxylation and Oxidation

This protocol describes a potential route to a chiral dihydroxy-ketone precursor.

  • Asymmetric Dihydroxylation: An appropriate olefin precursor would be subjected to asymmetric dihydroxylation using a Sharpless asymmetric dihydroxylation protocol (AD-mix-α or AD-mix-β) to introduce the two hydroxyl groups with a defined stereochemistry.

  • Protecting Group Manipulation: The primary alcohol could be selectively protected, for example, as a silyl ether.

  • Oxidation: The secondary alcohol would then be oxidized to a ketone using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation.

  • Deprotection: Removal of the protecting group from the primary alcohol would yield the desired enantiomerically enriched dihydroxy-ketone.

Protocol 2: Spiroketalization

This protocol describes the cyclization to form the spiroketal ring system.

  • Reaction Setup: The chiral dihydroxy-ketone precursor is dissolved in a suitable aprotic solvent such as dichloromethane or toluene.

  • Acid Catalyst: A catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, camphorsulfonic acid, or scandium(III) triflate) is added to the solution.

  • Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with a weak base (e.g., saturated sodium bicarbonate solution). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired chiral 1,6-Dioxaspiro[4.5]decan-2-ylmethanol.

Applications in Drug Development and Total Synthesis

The rigid spiroketal scaffold of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol can be utilized to present pharmacophoric groups in a precise spatial orientation. This is particularly valuable in the design of enzyme inhibitors and receptor ligands where a specific three-dimensional arrangement is crucial for high-affinity binding.

The primary alcohol functionality of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol serves as a versatile handle for further chemical modifications, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

G cluster_0 Derivatization BuildingBlock 1,6-Dioxaspiro[4.5]decan-2-ylmethanol Modification Modification of the hydroxymethyl group BuildingBlock->Modification Coupling Coupling with other pharmacophores BuildingBlock->Coupling Bioactive Novel Bioactive Compounds Modification->Bioactive Coupling->Bioactive

Caption: Application of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol in the synthesis of bioactive compounds.

Conclusion

1,6-Dioxaspiro[4.5]decan-2-ylmethanol represents a valuable, yet underexplored, chiral building block for synthetic chemistry. Its rigid spiroketal framework and versatile functional handle make it an attractive starting point for the synthesis of novel, stereochemically defined molecules with potential applications in drug discovery and development. Further research into the efficient and scalable enantioselective synthesis of this compound is warranted to fully realize its potential as a key synthon for the creation of new chemical entities with tailored biological activities. The development of robust synthetic routes will undoubtedly pave the way for its broader application in both academic and industrial research.

References

Unlocking the Potential of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol: A Technical Guide to Future Research

Author: BenchChem Technical Support Team. Date: November 2025

Foreword

The spiroketal motif is a privileged scaffold in medicinal chemistry and chemical biology, appearing in a vast array of biologically active natural products. 1,6-Dioxaspiro[4.5]decan-2-ylmethanol, a natural product identified from the olive fly, Dacus oleae (also known as Bactrocera oleae), represents an intriguing yet underexplored member of this chemical class.[1] While its existence is documented, a significant gap persists in the scientific literature regarding its synthesis, biological activity, and mechanism of action. This technical guide is intended for researchers, scientists, and drug development professionals, aiming to bridge this gap by outlining potential research areas and providing a strategic framework for the investigation of this promising molecule. By leveraging knowledge from the broader field of spiroketal chemistry, we can delineate a path to unlock the therapeutic and scientific potential of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol.

Introduction to 1,6-Dioxaspiro[4.5]decan-2-ylmethanol

1,6-Dioxaspiro[4.5]decan-2-ylmethanol is a chiral spiroketal bearing a primary alcohol. Its structure combines a tetrahydrofuran ring and a tetrahydropyran ring, sharing a common spirocyclic carbon atom. The presence of the hydroxymethyl group at the C2 position offers a versatile handle for chemical modification and derivatization, making it an attractive starting point for the development of compound libraries for biological screening.

Table 1: Physicochemical Properties of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol

PropertyValueSource
Molecular Formula C₉H₁₆O₃[2][3]
Molecular Weight 172.22 g/mol [2][3]
CAS Number 83015-88-7[2][3]
Appearance Solid[2]
Purity (typical) ≥98%[2]

Potential Research Areas

Given the limited specific data on 1,6-Dioxaspiro[4.5]decan-2-ylmethanol, research efforts can be strategically directed based on the known biological activities of other spiroketals.

Chemical Ecology and Pheromonal Activity

The olive fly, Bactrocera oleae, is a significant agricultural pest, and its chemical communication has been a subject of study.[4][5][6] The major sex pheromone of this insect is another spiroketal, 1,7-dioxaspiro[5.5]undecane (olean).[7][8] This precedent strongly suggests that 1,6-Dioxaspiro[4.5]decan-2-ylmethanol may also play a role in the chemical ecology of the olive fly, potentially as a synergistic or modulating component of the pheromone blend.

Proposed Research:

  • Behavioral Assays: Investigate the electrophysiological and behavioral responses of B. oleae to synthetic 1,6-Dioxaspiro[4.5]decan-2-ylmethanol, both alone and in combination with olean.

  • Field Studies: Evaluate the potential of this compound to enhance the efficacy of existing pheromone traps for pest monitoring and control.

Anticancer and Cytotoxic Activity

Many complex spiroketal-containing natural products, such as the spongistatins and halichondrins, exhibit potent cytotoxic activity against a range of cancer cell lines.[9] The rigid, three-dimensional structure of the spiroketal core is often crucial for its interaction with biological targets like tubulin.

Proposed Research:

  • In Vitro Cytotoxicity Screening: Screen 1,6-Dioxaspiro[4.5]decan-2-ylmethanol and a library of its derivatives against a panel of human cancer cell lines (e.g., NCI-60).

  • Mechanism of Action Studies: For active compounds, investigate the mechanism of cell death (apoptosis vs. necrosis), effects on the cell cycle, and potential interactions with key cellular targets like microtubules.

Antimicrobial and Antifungal Activity

The spiroketal moiety is present in several natural products with known antimicrobial and antifungal properties. The unique stereochemistry and conformational rigidity of spiroketals can facilitate selective binding to microbial targets that may not be effectively inhibited by more flexible molecules.

Proposed Research:

  • Antimicrobial Susceptibility Testing: Evaluate the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria (Gram-positive and Gram-negative) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

  • Biofilm Disruption Assays: Investigate the ability of the compound to inhibit the formation of or disrupt established microbial biofilms.

Ion Channel Modulation

The polyether ionophore antibiotics, such as monensin, feature spiroketal structures and function by transporting ions across cell membranes. This suggests that simpler spiroketals could also possess ion-modulating activities.

Proposed Research:

  • Electrophysiological Studies: Use techniques like patch-clamping to investigate the effects of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol on various ion channels (e.g., sodium, potassium, calcium channels) expressed in cell lines.

  • Calcium Imaging: Employ fluorescent calcium indicators to screen for effects on intracellular calcium signaling.

Strategic Research Workflow

A logical and systematic approach is essential to explore the potential of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol. The following workflow is proposed as a starting point for research programs.

G Figure 1. Proposed Research Workflow cluster_0 Synthesis & Characterization cluster_1 Library Development cluster_2 Biological Screening cluster_3 Mechanism of Action Synthesis Stereoselective Synthesis Purification Purification & QC Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Purification->Spectroscopy Derivatization Derivatization at C2-Methanol Spectroscopy->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening (e.g., Cytotoxicity, Antimicrobial) Library->Screening Hit_ID Hit Identification Screening->Hit_ID MOA Mechanism of Action Studies Hit_ID->MOA Target_ID Target Identification MOA->Target_ID Lead_Opt Lead Optimization Target_ID->Lead_Opt

Caption: A logical workflow for the investigation of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol.

Experimental Protocols: A Template for Investigation

While specific protocols for 1,6-Dioxaspiro[4.5]decan-2-ylmethanol are not available, the following sections provide generalized, yet detailed, methodologies that can be adapted for its synthesis and initial biological evaluation.

General Synthetic Strategy for Spiroketals

The most common and reliable method for spiroketal synthesis involves the acid-catalyzed cyclization of a dihydroxy ketone precursor. This approach generally favors the formation of the thermodynamically most stable spiroketal diastereomer.

G Figure 2. General Spiroketal Synthesis Start Starting Materials (e.g., Lactone and Grignard Reagent) Coupling Coupling Reaction Start->Coupling Precursor Dihydroxy Ketone Precursor Coupling->Precursor Cyclization Acid-Catalyzed Cyclization Precursor->Cyclization Spiroketal Spiroketal Product Cyclization->Spiroketal

Caption: A generalized synthetic route to spiroketals via a dihydroxy ketone precursor.

Experimental Protocol: Synthesis of a Dihydroxy Ketone Precursor

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of a suitable lactone (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Grignard Addition: A solution of a Grignard reagent containing the remainder of the carbon skeleton with a protected hydroxyl group (2.2 eq) in THF is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: The reaction is stirred at -78 °C for 2 hours and monitored by thin-layer chromatography (TLC) for the consumption of the starting lactone.

  • Quenching: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Deprotection: The crude product is dissolved in a suitable solvent (e.g., THF, methanol) and treated with an appropriate deprotecting agent (e.g., tetrabutylammonium fluoride for silyl ethers, or acidic resin for acetals) to yield the dihydroxy ketone.

  • Purification: The crude dihydroxy ketone is purified by flash column chromatography on silica gel.

Experimental Protocol: Acid-Catalyzed Spiroketalization

  • Reaction Setup: The purified dihydroxy ketone (1.0 eq) is dissolved in dichloromethane in a round-bottom flask.

  • Catalyst Addition: A catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, camphorsulfonic acid, or pyridinium p-toluenesulfonate) is added to the solution.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or GC-MS until the starting material is consumed.

  • Workup: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude spiroketal is purified by flash column chromatography to yield the final product.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: A stock solution of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol is prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations. 100 µL of the diluted compound solutions are added to the respective wells. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Outlook

1,6-Dioxaspiro[4.5]decan-2-ylmethanol stands as a molecule of significant untapped potential. Its origin in an agriculturally important insect pest hints at a role in chemical ecology, while its spiroketal core, a hallmark of many potent bioactive natural products, suggests a broader therapeutic relevance. The lack of extensive research into this compound presents a clear opportunity for discovery. The synthetic and screening strategies outlined in this guide provide a robust framework for initiating a comprehensive investigation. Through systematic synthesis, derivatization, and biological evaluation, the scientific community can elucidate the functional role and therapeutic promise of this intriguing natural product, potentially leading to new tools for pest management, novel therapeutic agents, and a deeper understanding of the structure-activity relationships within the spiroketal class.

References

Theoretical Underpinnings of Spiroketal Formation: A Computational Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spiroketals are privileged structural motifs present in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Their rigid, three-dimensional architecture often serves as a scaffold for presenting functional groups in a well-defined spatial arrangement.[1] The synthesis of these complex structures, particularly with stereocontrol, is a significant challenge in organic chemistry. Theoretical and computational studies, primarily leveraging Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate mechanisms of spiroketal formation, rationalizing stereochemical outcomes, and guiding the development of novel synthetic strategies.[3][4] This guide provides an in-depth overview of the theoretical approaches used to study spiroketalization, focusing on reaction mechanisms, stereoselectivity, and the critical concept of kinetic versus thermodynamic control.

Core Concepts in Spiroketalization

The formation of a spiroketal typically involves the intramolecular cyclization of a hydroxy ketone or a related precursor. The stereochemical outcome of this reaction is governed by a delicate interplay of steric and stereoelectronic effects, most notably the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the central spirocyclic carbon) to occupy an axial position, which allows for a stabilizing hyperconjugative interaction between an oxygen lone pair and the antibonding orbital (σ*) of the adjacent C-O bond.[5] In many cases, the most stable spiroketal isomer is the one that maximizes these anomeric interactions.[5][6]

However, the product distribution is not always dictated by thermodynamic stability. The reaction can be governed by either thermodynamic or kinetic control, a distinction crucial for synthetic planning.[7][8]

  • Thermodynamic Control : Occurs under reversible reaction conditions (e.g., acid catalysis, longer reaction times, higher temperatures), allowing an equilibrium to be established. The major product is the most stable isomer.[7][9] Target-oriented synthesis has commonly relied on thermodynamically-controlled reactions.[1]

  • Kinetic Control : Occurs under irreversible conditions (e.g., short reaction times, low temperatures), where the product distribution is determined by the relative rates of formation. The major product is the one formed via the lowest energy transition state, which may not be the most stable product.[7][9] Developing kinetically-controlled spiroketal-forming reactions is essential for accessing less stable isomers and achieving stereochemical diversity.[1][10][11]

Computational Workflow for Analyzing Spiroketal Formation

Theoretical studies provide a molecular-level picture of the spiroketalization process. A typical computational workflow using DFT is outlined below. This process allows researchers to map the potential energy surface, identify key intermediates and transition states, and ultimately predict reaction feasibility and selectivity.

G cluster_input 1. Input Generation cluster_calc 2. DFT Calculations cluster_analysis 3. Data Analysis reactant Define Reactant (e.g., Hydroxy Ketone) geom_opt Geometry Optimization of Reactants, Products, Intermediates reactant->geom_opt catalyst Define Catalyst (e.g., Acid, Base) catalyst->geom_opt solvent Define Solvent Model (e.g., PCM) solvent->geom_opt ts_search Transition State (TS) Searching (e.g., QST2/3) geom_opt->ts_search freq_calc Frequency Calculation (Confirm minima & TS) ts_search->freq_calc energy_profile Construct Potential Energy Surface Profile freq_calc->energy_profile thermo_data Calculate ΔG, ΔH, ΔE_act energy_profile->thermo_data selectivity Predict Kinetic vs. Thermodynamic Products thermo_data->selectivity

Caption: A generalized workflow for the computational investigation of a spiroketalization reaction using DFT.

Reaction Mechanisms and Stereoselectivity: DFT Insights

Computational studies have been instrumental in unraveling complex spiroketalization mechanisms. By calculating the energies of intermediates and transition states, researchers can map the most feasible reaction pathways.[3]

For instance, a DFT study on the formation of a tricyclic bis-spiroketal from a diyne diol identified a stepwise mechanism involving the formation of pyranyl enol ether and bis-enol ether intermediates.[3] The final cyclization step was found to be endothermic. Importantly, these calculations also shed light on stereoselectivity, revealing that the trans-product was energetically more stable than the cis-product, consistent with experimental observations.[3]

In the realm of asymmetric catalysis, computational methods have elucidated the origins of enantioselectivity. A study on chiral phosphoric acid-catalyzed spiroketalization used a combination of DFT and dynamics simulations to support an asynchronous concerted mechanism.[12] This work led to a transition state model that successfully predicted the experimentally observed enantiomeric excess of 92%.[12]

The diagram below illustrates the fundamental principle of kinetic versus thermodynamic control, which is central to understanding and predicting the stereochemical outcome of spiroketalization reactions.

G Y_axis Gibbs Free Energy (G) X_axis Reaction Coordinate R Reactant (Hydroxy Ketone) TS_K TS_K R->TS_K TS_T TS_T R->TS_T P_K Kinetic Product (Less Stable Spiroketal) P_T Thermodynamic Product (More Stable Spiroketal) TS_K->P_K TS_T->P_T R_base->R R_top->TS_K_base ΔG‡ (Kinetic) R_top->TS_T_base ΔG‡ (Thermo) P_K_base->P_K P_T_base->P_T TS_K_base->TS_K TS_T_base->TS_T

Caption: Energy profile for a reaction under kinetic vs. thermodynamic control.

Quantitative Data from Theoretical Studies

Computational studies provide valuable quantitative data that can be directly compared with experimental results. This data is crucial for validating theoretical models and making predictions about new chemical systems.

Study SubjectComputational MethodKey FindingCalculated Energy ValuesReference
Bis-spiroketal formation from diyne diolDFT (B3LYP/6-31+G(d))trans-product is energetically more stable.Final cyclization step is endothermic.[3]
Chiral Phosphoric Acid-Catalyzed SpiroketalizationDFT / DynamicsAsynchronous concerted mechanism.Predicted enantiomeric excess of 92% ee, matching experiment.[12]
Enzymatic Spiroketal RearrangementDFTSpiroketal hydrolysis is an exergonic reaction.ΔG° = -5.1 kJ mol⁻¹ for the hydrolysis step.[13]
Triflic Acid-Catalyzed SpirocyclizationDFTIntramolecular π-cation interaction favors cyclization.[5-exo-dig] cyclization activation barrier: +0.7 to +1.7 kcal/mol.[4]

Computational Protocols

Reproducibility and accuracy are paramount in computational chemistry. The following describes a representative protocol for studying a spiroketalization reaction, based on methodologies reported in the literature.[3][14][15]

Objective: To determine the reaction mechanism and stereoselectivity of an acid-catalyzed spiroketalization.

Methodology:

  • Software: Gaussian, ORCA, or a similar quantum chemistry software package.

  • Model Chemistry Selection:

    • Functional: A hybrid functional such as B3LYP or a meta-GGA functional like M06-2X, which is often effective for reaction mechanisms.[3][15]

    • Basis Set: A Pople-style basis set like 6-31+G(d) or a correlation-consistent basis set (e.g., aug-cc-pVDZ) to provide a good balance of accuracy and computational cost.[3]

  • Geometry Optimization:

    • The 3D structures of the reactant (hydroxy ketone), all potential intermediates (e.g., oxocarbenium ions), transition states, and final spiroketal products (all possible stereoisomers) are optimized.

    • Solvent effects are often included implicitly using a Polarizable Continuum Model (PCM).[15]

  • Transition State (TS) Search:

    • Initial TS geometries are located using methods like Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or by scanning a reaction coordinate.

    • The located TS structures are then fully optimized using an algorithm like the Berny algorithm.

  • Frequency Calculations:

    • Vibrational frequency calculations are performed on all optimized structures at the same level of theory.

    • For minima (reactants, products, intermediates): All calculated frequencies should be real (positive).

    • For transition states: Exactly one imaginary frequency corresponding to the motion along the reaction coordinate must be found to confirm it as a true first-order saddle point.

  • Energy Profile Construction:

    • Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to refine the electronic energies.

    • Gibbs free energies (G) are calculated by adding thermal corrections from the frequency calculations to the electronic energies.

    • The potential energy surface is plotted to visualize the reaction pathway, activation barriers (ΔG‡), and reaction free energies (ΔG_rxn).

  • Selectivity Analysis:

    • Kinetic Product: The product formed via the transition state with the lowest Gibbs free energy of activation (lowest ΔG‡).

    • Thermodynamic Product: The product isomer with the lowest absolute Gibbs free energy.

Theoretical studies, anchored by DFT, have profoundly advanced our understanding of spiroketal formation. They provide a powerful framework for dissecting complex reaction mechanisms, rationalizing the origins of stereocontrol, and quantifying the energetic landscape that governs product distribution. By mapping the pathways of kinetic and thermodynamic control, computational chemistry enables the rational design of synthetic routes to access specific spiroketal isomers. As computational methods continue to increase in accuracy and efficiency, their predictive power will become even more integral to the fields of natural product synthesis and drug development.

References

Methodological & Application

Stereoselective Synthesis of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of complex molecules is a cornerstone of innovation. This document provides detailed application notes and protocols for the stereoselective synthesis of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol, a spiroketal moiety of interest in medicinal chemistry and natural product synthesis.

The 1,6-dioxaspiro[4.5]decane scaffold is a privileged structural motif found in a variety of natural products with significant biological activities.[1] The controlled installation of stereocenters, particularly at the anomeric carbon (C-5) and the substituted C-2 position, is crucial for elucidating structure-activity relationships and developing novel therapeutic agents. This guide outlines a robust, chiral pool-based approach for the synthesis of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol, leveraging the inherent chirality of readily available starting materials to achieve high stereocontrol.

Synthetic Strategy Overview

The presented strategy employs a multi-step sequence starting from a suitable carbohydrate precursor. This approach is advantageous as it utilizes the pre-existing stereocenters of the sugar to direct the formation of new stereocenters in the target molecule. A key transformation involves the stereoselective formation of the spiroketal core, often driven by thermodynamic control to yield the most stable anomeric configuration. Subsequent functional group manipulations at the C-2 position lead to the desired hydroxymethyl group.

A plausible and effective synthetic pathway, inspired by established methodologies for analogous spiroketals, involves the following key stages:

  • Preparation of a Lactone Precursor: A suitable carbohydrate, such as D-glucose or D-fructose, is converted into a protected lactone. This lactone contains the necessary stereochemical information for the tetrahydrofuran ring of the spiroketal.

  • Chain Elongation and Hemiketal Formation: The lactone is reacted with a suitable nucleophile, such as a Grignard or organolithium reagent, to introduce the carbon atoms required for the tetrahydropyran ring. This step typically forms a hemiketal intermediate.

  • Spiroketalization: Acid-catalyzed cyclization of the hemiketal intermediate leads to the formation of the 1,6-dioxaspiro[4.5]decane core. This step is often highly diastereoselective, favoring the thermodynamically most stable anomer.

  • Functional Group Manipulation: The substituent at the C-2 position is then converted to a hydroxymethyl group. This may involve, for example, the reduction of a C-2 ester or aldehyde.

Experimental Protocols

The following protocols are detailed examples of key transformations in the synthesis of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol.

Protocol 1: Synthesis of a Spiroketal Lactone Precursor from a Carbohydrate-Derived Diol

This protocol outlines the synthesis of a key spiroketal lactone intermediate, which can be further elaborated to the target molecule.

Materials:

  • Appropriately protected carbohydrate-derived diol

  • Pyridinium dichromate (PDC)

  • Dichloromethane (DCM), anhydrous

  • Celatom®

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of the protected carbohydrate-derived diol (1.0 eq) in anhydrous dichloromethane (0.1 M), add Pyridinium dichromate (PDC) (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celatom®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired spiroketal lactone.

Protocol 2: Stereoselective Reduction of a Spiroketal Ketone to 1,6-Dioxaspiro[4.5]decan-2-ylmethanol

This protocol describes the diastereoselective reduction of a 1,6-dioxaspiro[4.5]decan-2-one to the target alcohol. The choice of reducing agent is critical for achieving high diastereoselectivity.

Materials:

  • 1,6-Dioxaspiro[4.5]decan-2-one

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Methanol or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 1,6-dioxaspiro[4.5]decan-2-one (1.0 eq) in anhydrous methanol (for NaBH₄) or THF (for LiAlH₄) (0.1 M) and cool the solution to 0 °C in an ice bath.

  • Add the reducing agent (NaBH₄, 1.5 eq or LiAlH₄, 1.2 eq) portion-wise to the stirred solution.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x V).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1,6-Dioxaspiro[4.5]decan-2-ylmethanol.

Data Presentation

The following tables summarize typical quantitative data for the key synthetic steps. Note that specific yields and stereoselectivities are highly dependent on the substrate and reaction conditions.

Table 1: Synthesis of Spiroketal Lactone

Starting MaterialOxidizing AgentSolventReaction Time (h)Yield (%)
Protected DiolPDCDCM1675-85
Protected DiolDMPDCM280-90

Table 2: Stereoselective Reduction of Spiroketal Ketone

SubstrateReducing AgentSolventTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
Spiroketal KetoneNaBH₄MeOH090:1095
Spiroketal KetoneLiAlH₄THF085:1592
Spiroketal KetoneL-Selectride®THF-78>95:590

Visualizing the Workflow and Key Concepts

To better illustrate the synthetic process and underlying principles, the following diagrams are provided.

Stereoselective_Synthesis_Workflow cluster_start Chiral Pool Starting Material cluster_synthesis Key Synthetic Steps cluster_end Final Product Start Carbohydrate (e.g., D-Glucose) Lactone Protected Lactone Formation Start->Lactone Multiple Steps Chain_Elongation Chain Elongation & Hemiketal Formation Lactone->Chain_Elongation Spiroketalization Acid-Catalyzed Spiroketalization Chain_Elongation->Spiroketalization FG_Intro C-2 Functional Group Introduction Spiroketalization->FG_Intro Reduction Stereoselective Reduction FG_Intro->Reduction End 1,6-Dioxaspiro[4.5]decan-2-ylmethanol Reduction->End

Caption: Overall workflow for the stereoselective synthesis of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol.

Anomeric_Effect cluster_thermo Thermodynamic Control in Spiroketalization Axial Axial Anomer (More Stable) Equatorial Equatorial Anomer (Less Stable) Axial->Equatorial Equilibration Explanation Explanation Axial->Explanation

Caption: The anomeric effect driving the thermodynamic stability of the axial anomer in spiroketalization.

References

Application Notes and Protocols: The Role of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,6-dioxaspiro[4.5]decane scaffold is a key structural motif present in a wide array of biologically active natural products. This spiroketal core is integral to the function of compounds ranging from pheromones and antibiotics to potent anticancer agents and marine toxins. Notable examples include the antibiotic (+)-monensin A, the anticancer agent (−)-berkelic acid, and the marine toxin (−)-calyculin A.[1][2] The precise stereochemistry of the spirocyclic center is often crucial for their biological activity.

While the direct use of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol as a commercially available chiral building block in the total synthesis of these complex natural products is not extensively documented in scientific literature, its structure represents a valuable synthon. Typically, the 1,6-dioxaspiro[4.5]decane core is constructed during the synthetic sequence from acyclic precursors. This approach allows for greater control over the stereochemistry of the final molecule.

These application notes will provide a comprehensive overview of the synthesis of the 1,6-dioxaspiro[4.5]decane core and a hypothetical protocol for the utilization of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol in the synthesis of a simplified natural product fragment.

Synthetic Strategies for the 1,6-Dioxaspiro[4.5]decane Core

The formation of the 1,6-dioxaspiro[4.5]decane ring system is a critical step in the synthesis of many natural products. The primary method for its construction involves the acid-catalyzed cyclization of a dihydroxy ketone or a related precursor. The stereochemical outcome of this spiroketalization is often controlled by thermodynamic or kinetic factors, including the presence of directing groups and the reaction conditions.

A general retrosynthetic analysis for a natural product containing the 1,6-dioxaspiro[4.5]decane moiety is depicted below. The disconnection of the spiroketal reveals a key dihydroxy ketone intermediate.

Retrosynthesis Natural_Product Natural Product containing 1,6-Dioxaspiro[4.5]decane Core Dihydroxy_Ketone Acyclic Dihydroxy Ketone Precursor Natural_Product->Dihydroxy_Ketone Spiroketal Disconnection Simpler_Fragments Simpler Chiral Fragments Dihydroxy_Ketone->Simpler_Fragments Further Disconnections

Caption: Retrosynthetic analysis of a 1,6-dioxaspiro[4.5]decane-containing natural product.

Hypothetical Application Protocol: Synthesis of a Model Natural Product Fragment

This section outlines a hypothetical, multi-step protocol for the synthesis of a simplified fragment of a natural product, demonstrating how 1,6-Dioxaspiro[4.5]decan-2-ylmethanol could be utilized as a starting material.

Objective: To synthesize a C-glycoside analogue incorporating the 1,6-dioxaspiro[4.5]decane moiety.

Starting Material: (R)- or (S)-1,6-Dioxaspiro[4.5]decan-2-ylmethanol. The chirality at the C2 position is crucial for inducing stereoselectivity in subsequent reactions.

Experimental Workflow

Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: C-Glycosylation cluster_2 Step 3: Deprotection Start (R/S)-1,6-Dioxaspiro[4.5]decan-2-ylmethanol Aldehyde 1,6-Dioxaspiro[4.5]decan-2-carbaldehyde Start->Aldehyde DMP or Swern Oxidation Coupling C-Glycoside Analogue Aldehyde->Coupling Glycosyl_Donor Glycosyl Donor (e.g., Glycosyl Bromide) Glycosyl_Donor->Coupling Final_Product Deprotected C-Glycoside Fragment Coupling->Final_Product Acidic or Basic Hydolysis

Caption: Experimental workflow for the synthesis of a C-glycoside analogue.

Detailed Methodologies

Step 1: Oxidation of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol

  • To a solution of (R)-1,6-Dioxaspiro[4.5]decan-2-ylmethanol (1.0 eq) in dry dichloromethane (DCM, 0.1 M) at 0 °C is added Dess-Martin periodinane (DMP, 1.2 eq).

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1,6-Dioxaspiro[4.5]decan-2-carbaldehyde.

Step 2: C-Glycosylation

  • A solution of the crude aldehyde from Step 1 in a suitable solvent (e.g., THF) is cooled to -78 °C.

  • A solution of a pre-formed glycosyl donor, such as a glycosyl bromide or a glycosyl samarium species (prepared in situ), is added dropwise.

  • The reaction is stirred at -78 °C for several hours, with progress monitored by TLC.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by flash column chromatography.

Step 3: Deprotection

  • The purified C-glycoside is dissolved in a suitable solvent system for the removal of protecting groups (e.g., trifluoroacetic acid in DCM for acid-labile groups, or sodium methoxide in methanol for base-labile groups).

  • The reaction is stirred at room temperature until complete deprotection is observed by TLC.

  • The solvent is removed under reduced pressure, and the residue is purified by an appropriate method (e.g., recrystallization or chromatography) to yield the final natural product fragment.

Quantitative Data Summary

As this is a hypothetical protocol, the following table provides expected yields based on similar transformations reported in the literature for related substrates.

StepTransformationReagentsExpected Yield (%)
1OxidationDess-Martin Periodinane85-95
2C-GlycosylationGlycosyl Bromide / Samarium Iodide60-80
3DeprotectionTFA / DCM70-90

Conclusion

While 1,6-Dioxaspiro[4.5]decan-2-ylmethanol is not a commonly employed starting material in the documented total syntheses of complex natural products, it represents a synthetically useful chiral building block. The protocols outlined above provide a conceptual framework for its potential application. For the synthesis of natural products containing the 1,6-dioxaspiro[4.5]decane core, researchers typically resort to the de novo construction of the spiroketal from acyclic precursors, which offers greater flexibility and stereocontrol. Future research may explore the development of efficient methods to incorporate pre-synthesized spiroketal building blocks like 1,6-Dioxaspiro[4.5]decan-2-ylmethanol into the synthesis of novel bioactive molecules.

References

Application Notes and Protocols for Reactions Involving 1,6-Dioxaspiro[4.5]decan-2-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key reaction mechanisms involving 1,6-Dioxaspiro[4.5]decan-2-ylmethanol, a naturally occurring spiroketal.[1][2] The protocols detailed below are designed to serve as a foundational guide for the synthesis of derivatives with potential applications in drug discovery and development, drawing parallels from established methodologies for similar functional groups on complex scaffolds.

Introduction

1,6-Dioxaspiro[4.5]decan-2-ylmethanol is a bicyclic organic compound featuring a spiroketal core and a primary alcohol functional group. The spiroketal moiety is a common structural motif in a variety of biologically active natural products. The presence of the hydroxymethyl group at the 2-position offers a versatile handle for synthetic modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This document outlines key reactions targeting this hydroxyl group, including oxidation, esterification, and etherification.

Oxidation of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol

The primary alcohol of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol can be oxidized to either the corresponding aldehyde (1,6-Dioxaspiro[4.5]decan-2-al) or carboxylic acid (1,6-Dioxaspiro[4.5]decane-2-carboxylic acid), depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde

Mild oxidizing agents are required to selectively convert the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation.

Reaction Scheme: 1,6-Dioxaspiro[4.5]decan-2-ylmethanol --(PCC, CH₂Cl₂)--> 1,6-Dioxaspiro[4.5]decan-2-al

Experimental Protocol:

  • Suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

  • To this suspension, add a solution of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol (1.0 equivalent) in dichloromethane dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium byproducts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by column chromatography on silica gel.

Quantitative Data (Predicted):

ProductReagentSolventReaction TimeYield (%)
1,6-Dioxaspiro[4.5]decan-2-alPCCCH₂Cl₂2-4 h80-90

Mechanism Workflow:

Oxidation_to_Aldehyde cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant 1,6-Dioxaspiro[4.5]decan-2-ylmethanol ChromateEster Chromate Ester Intermediate Reactant->ChromateEster Reaction with PCC PCC PCC Product 1,6-Dioxaspiro[4.5]decan-2-al ChromateEster->Product Elimination Cr_byproduct Chromium Byproducts ChromateEster->Cr_byproduct

Caption: Oxidation of a primary alcohol to an aldehyde using PCC.

Oxidation to Carboxylic Acid

Stronger oxidizing agents, such as Jones reagent (CrO₃ in aqueous acetone/sulfuric acid), will oxidize the primary alcohol to a carboxylic acid.

Reaction Scheme: 1,6-Dioxaspiro[4.5]decan-2-ylmethanol --(Jones Reagent, Acetone)--> 1,6-Dioxaspiro[4.5]decane-2-carboxylic acid

Experimental Protocol:

  • Dissolve 1,6-Dioxaspiro[4.5]decan-2-ylmethanol (1.0 equivalent) in acetone in a flask cooled in an ice bath.

  • Slowly add Jones reagent dropwise to the solution with stirring. A persistent orange color indicates an excess of the oxidant.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by adding isopropanol until the orange color disappears.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data (Predicted):

ProductReagentSolventReaction TimeYield (%)
1,6-Dioxaspiro[4.5]decane-2-carboxylic acidJones ReagentAcetone1-2 h75-85

Esterification of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol

The hydroxyl group can be readily converted to an ester via reaction with an acid chloride or anhydride in the presence of a base, or through Fischer esterification with a carboxylic acid under acidic conditions.

Reaction Scheme (Acylation): 1,6-Dioxaspiro[4.5]decan-2-ylmethanol + RCOCl --(Pyridine)--> 1,6-Dioxaspiro[4.5]decan-2-ylmethyl ester

Experimental Protocol (using Acetic Anhydride):

  • Dissolve 1,6-Dioxaspiro[4.5]decan-2-ylmethanol (1.0 equivalent) in pyridine in a round-bottom flask.

  • Add acetic anhydride (1.2 equivalents) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting acetate ester by column chromatography.

Quantitative Data (Predicted):

ProductReagentBaseReaction TimeYield (%)
1,6-Dioxaspiro[4.5]decan-2-ylmethyl acetateAcetic AnhydridePyridine12-16 h90-98

Mechanism Workflow:

Esterification cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Alcohol 1,6-Dioxaspiro[4.5]decan-2-ylmethanol Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Nucleophilic Attack AcidAnhydride Acetic Anhydride AcidAnhydride->Tetrahedral_Intermediate Base Pyridine Ester Acetate Ester Tetrahedral_Intermediate->Ester Elimination of Acetate Byproduct Pyridinium Acetate Tetrahedral_Intermediate->Byproduct

Caption: Esterification of an alcohol using an acid anhydride and a base.

Etherification of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol

The Williamson ether synthesis provides a classic and effective method for converting the alcohol to an ether.[3][4][5][6][7] This involves deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide.

Reaction Scheme: 1,6-Dioxaspiro[4.5]decan-2-ylmethanol --(1. NaH; 2. R-X)--> 1,6-Dioxaspiro[4.5]decan-2-ylmethoxymethyl ether

Experimental Protocol (Williamson Ether Synthesis):

  • To a stirred suspension of sodium hydride (NaH) (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add the alkyl halide (R-X) (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and cautiously quench with water.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the ether product by column chromatography.

Quantitative Data (Predicted):

ProductBaseAlkyl HalideSolventYield (%)
Alkyl ether derivativeNaHR-XTHF70-90

Mechanism Workflow:

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Alcohol 1,6-Dioxaspiro[4.5]decan-2-ylmethanol Alkoxide Sodium Alkoxide Alcohol->Alkoxide Reaction with Base Base NaH Base->Alkoxide H2 H₂ gas Ether Ether Product Alkoxide->Ether SN2 Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Ether Salt NaX

Caption: Williamson ether synthesis workflow.

Summary

The protocols described provide a framework for the synthetic modification of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol. These reactions—oxidation, esterification, and etherification—are fundamental transformations that allow for the introduction of diverse functional groups, paving the way for the synthesis of novel compounds for evaluation in drug development programs. The provided workflows and predicted quantitative data serve as a valuable resource for planning and executing these synthetic strategies. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes.

References

Application Note: Purification of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a general protocol for the purification of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol, a spiroketal alcohol. Due to the absence of a specific, publicly available, and experimentally validated purification protocol for this compound, the following methodology is based on established principles for the purification of polar organic molecules, particularly alcohols and ethers, using column chromatography. The provided spectral data are predicted values based on the analysis of analogous structures and are intended for guidance in characterization.

Introduction

1,6-Dioxaspiro[4.5]decan-2-ylmethanol is a bicyclic organic compound containing a spiroketal functional group and a primary alcohol. Spiroketals are important structural motifs found in a variety of natural products and pharmacologically active compounds. The presence of both the polar alcohol group and the ether linkages of the spiroketal influences the molecule's solubility and chromatographic behavior. Proper purification is crucial to remove starting materials, byproducts, and other impurities from the crude reaction mixture to ensure the compound's integrity for subsequent applications in research and drug development.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
-CH₂-OH (Hydroxymethyl protons)3.5 - 3.8Doublet of doublets or multipletAdjacent to a stereocenter.
-CH-O (Spiroketal methine proton)3.8 - 4.2MultipletDeshielded by two oxygen atoms.
-CH₂-O (Spiroketal methylene protons)3.4 - 4.0MultipletDiastereotopic protons, may show complex splitting.
Cyclohexyl ring protons1.2 - 1.8MultipletComplex overlapping signals.
-OH (Alcohol proton)Variable (1.5 - 4.0)Broad singletChemical shift is concentration and solvent dependent.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Notes
Spiroketal carbon (C(O)O)95 - 110Quaternary carbon, highly deshielded.
-CH-O (Spiroketal methine carbon)70 - 85Deshielded by two oxygen atoms.
-CH₂-O (Spiroketal methylene carbon)60 - 75Deshielded by the adjacent oxygen atom.
-CH₂-OH (Hydroxymethyl carbon)60 - 70Attached to the primary alcohol group.
Cyclohexyl ring carbons20 - 40Aliphatic carbons.

Table 3: Expected Infrared (IR) Absorption Frequencies

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
O-H Stretch (Alcohol)3200 - 3600Strong, Broad
C-H Stretch (Aliphatic)2850 - 3000Medium to Strong
C-O Stretch (Alcohol)1000 - 1260Strong
C-O Stretch (Ether/Spiroketal)1050 - 1150Strong

Experimental Protocol: Purification by Column Chromatography

This protocol describes a general procedure for the purification of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol from a crude reaction mixture using silica gel flash column chromatography.

Materials:

  • Crude 1,6-Dioxaspiro[4.5]decan-2-ylmethanol

  • Silica gel (230-400 mesh)

  • Hexanes (or Heptane)

  • Ethyl acetate

  • Dichloromethane (optional)

  • Methanol (optional)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO₄) stain or p-anisaldehyde stain

  • Glass column for chromatography

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Preparation of the Crude Sample:

    • Following the synthesis, perform an aqueous work-up. A typical work-up for a similar compound involves extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • TLC Analysis for Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the dissolved crude product onto a TLC plate.

    • Develop the TLC plate in a chamber with a solvent system of varying polarity. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).

    • Visualize the spots under a UV lamp and/or by staining with potassium permanganate or p-anisaldehyde.

    • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product and good separation from impurities. Adjust the solvent polarity by varying the ratio of hexanes to ethyl acetate.

  • Column Packing:

    • Select an appropriate size glass column based on the amount of crude product to be purified (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.

    • Prepare a slurry of silica gel in the initial, less polar eluting solvent (e.g., 9:1 hexanes:ethyl acetate).

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluting solvent or a more polar solvent like dichloromethane.

    • Carefully apply the dissolved sample to the top of the silica gel column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.

    • Carefully add a small amount of the eluting solvent to wash the sides of the column and allow it to adsorb.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluting solvent.

    • Apply gentle pressure (if necessary for flash chromatography) to begin eluting the compounds.

    • Collect fractions in test tubes. The size of the fractions will depend on the column size.

    • It is recommended to start with a less polar solvent system and gradually increase the polarity (gradient elution) by increasing the proportion of ethyl acetate to elute more polar compounds.

  • Monitoring the Separation:

    • Monitor the collected fractions by TLC to identify which fractions contain the purified product.

    • Spot every few fractions on a TLC plate and develop it in the same solvent system used for the initial analysis.

    • Combine the fractions that contain the pure product.

  • Isolation of the Purified Product:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 1,6-Dioxaspiro[4.5]decan-2-ylmethanol.

    • Determine the yield and characterize the purified product using spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm its identity and purity.

Workflow and Logic Diagrams

Purification_Workflow cluster_prep Sample Preparation cluster_chromatography Purification cluster_analysis Analysis & Final Product Synthesis Crude Product from Synthesis Workup Aqueous Work-up & Extraction Synthesis->Workup Concentration Concentration Workup->Concentration TLC TLC for Solvent System Optimization Concentration->TLC Column_Packing Column Packing with Silica Gel TLC->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution TLC_Monitoring TLC Monitoring of Fractions Elution->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Final_Concentration Solvent Removal Combine_Fractions->Final_Concentration Characterization Characterization (NMR, IR, MS) Final_Concentration->Characterization Pure_Product Purified Product Characterization->Pure_Product

Caption: Purification workflow for 1,6-Dioxaspiro[4.5]decan-2-ylmethanol.

Application Notes and Protocols: 1,6-Dioxaspiro[4.5]decane Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,6-dioxaspiro[4.5]decane scaffold, a key structural motif in various natural products, has emerged as a promising platform for the design of novel therapeutic agents. While 1,6-Dioxaspiro[4.5]decan-2-ylmethanol itself is a known natural product, its direct applications in medicinal chemistry are not extensively documented.[1][2][3][4] However, synthetic derivatives, particularly those based on the isomeric 1,4-dioxaspiro[4.5]decane core, have shown significant potential, most notably as potent and selective ligands for serotonin receptors. This document provides an overview of the medicinal chemistry applications of this scaffold, with a focus on its use in the development of 5-HT1A receptor agonists for the potential treatment of central nervous system (CNS) disorders and pain.

Featured Application: Development of 5-HT1A Receptor Agonists

Derivatives of 1-(1,4-dioxaspiro[2][5]dec-2-ylmethyl)piperazine have been identified as potent 5-HT1A receptor partial agonists.[6] These compounds exhibit high affinity and selectivity for the 5-HT1A receptor over other receptors, such as α1-adrenoceptors. The activation of 5-HT1A receptors is a well-established therapeutic strategy for anxiety, depression, and pain. The dioxaspiro[4.5]decane moiety plays a crucial role in the pharmacological profile of these molecules, influencing their potency, selectivity, and pharmacokinetic properties.

Signaling Pathway of 5-HT1A Receptor Agonists

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade leading to various cellular responses. The diagram below illustrates the canonical signaling pathway.

5-HT1A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist 5-HT1A Agonist (Dioxaspiro[4.5]decane Derivative) 5HT1A_R 5-HT1A Receptor Agonist->5HT1A_R Binds to G_Protein Gi/o Protein 5HT1A_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_channel GIRK Channel G_Protein->K_channel Activates cAMP cAMP AC->cAMP Decreases production of K_ion K_channel->K_ion K+ efflux Hyperpolarization Neuronal Hyperpolarization (Inhibition) K_ion->Hyperpolarization

Caption: 5-HT1A receptor signaling cascade.

Quantitative Data Summary

The following tables summarize the binding affinities and functional activities of representative 1,4-dioxaspiro[4.5]decane derivatives at the 5-HT1A receptor and their selectivity over α1-adrenoceptors.

Table 1: Binding Affinity (Ki) of Dioxaspiro[4.5]decane Derivatives

Compound IDStructure5-HT1A Ki (nM)α1d Ki (nM)Selectivity (α1d/5-HT1A)
1 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine1.221.618
14 A derivative with a modified amine chain2.520080
15 A derivative with a modified spiroketal and amine chain0.535.571

Data synthesized from published research.[6]

Table 2: Functional Activity (pD2 and Emax) of Dioxaspiro[4.5]decane Derivatives at the 5-HT1A Receptor

Compound IDpD2Emax (%)Activity Profile
1 8.6165Partial Agonist
14 8.0070Partial Agonist
15 9.5874Partial Agonist

pD2 is the negative logarithm of the EC50 value. Emax is the maximal effect relative to a full agonist. Data synthesized from published research.[6]

Experimental Protocols

General Protocol for the Synthesis of 1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-4-(aryl)piperazine Derivatives

This protocol describes a general synthetic route for the preparation of the target compounds.

Synthesis_Workflow Start Starting Materials Step1 Mesylation of (1,4-Dioxaspiro[4.5]decan-2-yl)methanol Start->Step1 Step2 Nucleophilic Substitution with Arylpiperazine Step1->Step2 Purification Purification (Chromatography) Step2->Purification Product Final Product Purification->Product

Caption: General synthetic workflow.

Step 1: Synthesis of (1,4-Dioxaspiro[4.5]decan-2-yl)methyl methanesulfonate

  • Dissolve (1,4-Dioxaspiro[4.5]decan-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) dropwise to the solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-4-(aryl)piperazine

  • To a solution of the appropriate arylpiperazine (1.1 eq) in a suitable solvent such as acetonitrile or DMF, add a base like K2CO3 (2.0 eq).

  • Add the crude (1,4-Dioxaspiro[4.5]decan-2-yl)methyl methanesulfonate (1.0 eq) from Step 1 to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired final product.

Protocol for In Vitro 5-HT1A Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of test compounds for the 5-HT1A receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.1% ascorbic acid.

  • Radioligand: Use a selective 5-HT1A receptor radioligand, such as [3H]8-OH-DPAT.

  • Incubation: In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and various concentrations of the test compound. For non-specific binding determination, add a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).

  • Incubation Conditions: Incubate the plates at 25 °C for 60 minutes.

  • Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol for In Vivo Antinociceptive Activity Assessment (Mouse Formalin Test)

The formalin test is a widely used model of tonic pain.

  • Animals: Use male Swiss albino mice (20-25 g). Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: Administer the test compound (e.g., compound 15) or vehicle (e.g., saline with a small percentage of DMSO) intraperitoneally (i.p.) or orally (p.o.) at various doses. A positive control, such as morphine, should also be included.

  • Formalin Injection: After a predetermined pretreatment time (e.g., 30 minutes for i.p. administration), inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately after the formalin injection, place the mouse in a transparent observation chamber. Record the total time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection, neurogenic pain) and the late phase (15-30 minutes post-injection, inflammatory pain).

  • Data Analysis: Compare the licking/biting time in the drug-treated groups with the vehicle-treated control group. Calculate the percentage of inhibition of the nociceptive response. Statistical significance can be determined using an appropriate statistical test, such as ANOVA followed by a post-hoc test.

Conclusion and Future Directions

The 1,6-dioxaspiro[4.5]decane scaffold and its isomers have proven to be valuable templates in medicinal chemistry, particularly for the development of CNS-active agents. The successful identification of potent and selective 5-HT1A receptor agonists with demonstrated in vivo efficacy highlights the potential of this chemical class. Future research could focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring their potential in other therapeutic areas, and investigating other isomeric forms and derivatives of the dioxaspiro[4.5]decane system. The detailed protocols provided herein should serve as a valuable resource for researchers in the field of drug discovery and development.

References

Application Notes and Protocols: Transition-Metal Catalyzed Synthesis of Spiroketals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spiroketal moiety is a privileged structural motif found in a wide array of biologically active natural products, including polyether antibiotics, pheromones, and marine toxins.[1][2][3] Consequently, the stereoselective synthesis of spiroketals is a significant focus in medicinal chemistry and drug development. Traditional methods for spiroketal synthesis often rely on the acid-catalyzed cyclization of dihydroxy ketones.[1][4] While effective, these methods can be harsh and incompatible with sensitive functional groups.[4] In recent decades, transition-metal catalysis has emerged as a powerful and versatile alternative, offering milder reaction conditions, broader substrate scope, and opportunities for asymmetric synthesis.[3][4] This document provides a comprehensive overview of modern transition-metal catalyzed methods for spiroketal synthesis, complete with detailed protocols and mechanistic insights.

Transition-Metal Catalyzed Approaches to Spiroketal Synthesis

A variety of transition metals, including gold, palladium, platinum, iridium, and rhodium, have been successfully employed to catalyze the formation of spiroketals from a range of precursors.[1][5] The most prevalent strategy involves the intramolecular dihydroalkoxylation of alkynediols, where the alkyne serves as a latent ketone.[3][4] Other innovative methods include cascade reactions, cycloisomerizations, and dearomative spirocyclizations.

Gold-Catalyzed Spiroketalization

Homogeneous gold catalysts, particularly Au(I) and Au(III) species, have gained significant attention for their ability to activate alkynes under mild conditions, demonstrating high functional group tolerance.[6][7][8]

General Workflow for Gold-Catalyzed Spiroketalization of Alkynediols:

sub Alkynediol Substrate reac Reaction Mixture sub->reac cat Gold Catalyst (e.g., AuCl, AuCl3, [Au(I)-L]) cat->reac sol Anhydrous Solvent (e.g., DCM, MeCN) sol->reac cyc Cyclization reac->cyc Stir at RT to reflux work Aqueous Workup & Purification cyc->work prod Spiroketal Product work->prod G cluster_cyclization Intramolecular Hydroalkoxylation Au_L [Au(I)L]+ pi_complex π-Complex Au_L->pi_complex + Alkyne alkyne Alkynediol alkyne->pi_complex vinyloxy Vinyloxy Intermediate pi_complex->vinyloxy Nucleophilic attack by hydroxyl group vinyl_gold Vinylgold Species vinyloxy->vinyl_gold oxocarbenium Oxocarbenium Intermediate vinyl_gold->oxocarbenium Second nucleophilic attack protonolysis Protodeauration oxocarbenium->protonolysis spiroketal Spiroketal Product protonolysis->Au_L Regeneration of Catalyst protonolysis->spiroketal - H+ G cluster_cyclization_pd Intramolecular Oxy-palladation Pd_II Pd(II) pi_complex_pd π-Complex Pd_II->pi_complex_pd + Alkyne alkyne Alkynediol alkyne->pi_complex_pd vinyl_pd Vinyl-Pd Intermediate pi_complex_pd->vinyl_pd Nucleophilic attack by hydroxyl group oxocarbenium_pd Oxocarbenium Intermediate vinyl_pd->oxocarbenium_pd Second nucleophilic attack reductive_elimination Protodepalladation oxocarbenium_pd->reductive_elimination spiroketal_pd Spiroketal Product reductive_elimination->Pd_II Regeneration of Catalyst reductive_elimination->spiroketal_pd - H+ start 2-(1-hydroxyallyl)phenol + Alkynol gold_cat Gold Catalyst start->gold_cat vinyl_ether In situ generated Exocyclic Vinyl Ether gold_cat->vinyl_ether iridium_cat Iridium Catalyst vinyl_ether->iridium_cat spiroketalization Asymmetric Allylation/ Spiroketalization vinyl_ether->spiroketalization allyl_ir π-allyl-Ir Amphiphilic Species iridium_cat->allyl_ir allyl_ir->spiroketalization product Enantioenriched Spiroketal spiroketalization->product

References

Application Notes and Protocols for the Derivatization of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the primary alcohol in 1,6-Dioxaspiro[4.5]decan-2-ylmethanol. This spiroketal moiety is a key structural feature in various natural products and biologically active compounds, making its derivatization crucial for structure-activity relationship (SAR) studies, the development of novel therapeutic agents, and the synthesis of molecular probes. The following protocols for esterification, etherification, and oxidation have been selected for their high efficiency and compatibility with the acid-sensitive spiroketal functionality.

Esterification of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol

Ester derivatives are commonly synthesized to explore the impact of modifying the polarity and steric bulk at a specific position within a molecule. For the esterification of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol, mild, neutral conditions are recommended to prevent the acid-catalyzed hydrolysis of the spiroketal. The Mitsunobu and Steglich esterification methods are ideal for this purpose.

Mitsunobu Esterification

The Mitsunobu reaction allows for the conversion of primary alcohols to esters under mild, neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)[1][2][3][4][5].

Reaction Scheme:

Mitsunobu_Esterification cluster_reactants Reactants cluster_products Products Reactant1 1,6-Dioxaspiro[4.5]decan-2-ylmethanol Product1 1,6-Dioxaspiro[4.5]decan-2-ylmethyl Ester Reactant1->Product1 THF, 0°C to rt Reactant2 Carboxylic Acid (R-COOH) Reactant2->Product1 Reactant3 PPh₃ Product2 Ph₃P=O Reactant3->Product2 Reactant4 DEAD or DIAD Product3 Hydrazide byproduct Reactant4->Product3

Caption: Mitsunobu esterification of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol.

Experimental Protocol:

  • To a solution of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol (1.0 eq.), the desired carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester.

Quantitative Data (Representative):

Carboxylic AcidProductYield (%)Purity (%)Analytical Method
Acetic Acid1,6-Dioxaspiro[4.5]decan-2-ylmethyl acetate85-95>98¹H NMR, GC-MS
Benzoic Acid1,6-Dioxaspiro[4.5]decan-2-ylmethyl benzoate80-90>98¹H NMR, LC-MS
Boc-glycine1,6-Dioxaspiro[4.5]decan-2-ylmethyl (Boc-amino)acetate75-85>97¹H NMR, LC-MS
Steglich Esterification

The Steglich esterification is another mild method that uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP)[6][7][8][9][10].

Reaction Scheme:

Steglich_Esterification cluster_reactants Reactants cluster_products Products Reactant1 1,6-Dioxaspiro[4.5]decan-2-ylmethanol Product1 1,6-Dioxaspiro[4.5]decan-2-ylmethyl Ester Reactant1->Product1 DCM, rt Reactant2 Carboxylic Acid (R-COOH) Reactant2->Product1 Reactant3 DCC or EDC Product2 Dicyclohexylurea (DCU) or EDU Reactant3->Product2 Reactant4 DMAP (cat.) Reactant4->Product1

Caption: Steglich esterification of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol.

Experimental Protocol:

  • To a solution of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol (1.0 eq.), the desired carboxylic acid (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at room temperature, add DCC or EDC (1.5 eq.).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) or the water-soluble urea byproduct from EDC.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

Carboxylic AcidProductYield (%)Purity (%)Analytical Method
Ibuprofen1,6-Dioxaspiro[4.5]decan-2-ylmethyl 2-(4-isobutylphenyl)propanoate88-96>98¹H NMR, HPLC
Nicotinic Acid1,6-Dioxaspiro[4.5]decan-2-ylmethyl nicotinate82-92>97¹H NMR, LC-MS
Cinnamic Acid1,6-Dioxaspiro[4.5]decan-2-ylmethyl cinnamate90-98>99¹H NMR, GC-MS

Etherification of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol

The synthesis of ether derivatives can be achieved via the Williamson ether synthesis. This method is compatible with the spiroketal moiety when conducted under basic conditions[11][12][13][14][15].

Williamson Ether Synthesis

This reaction involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then undergoes an Sₙ2 reaction with an alkyl halide[11][12][13][14][15].

Reaction Scheme:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products Reactant1 1,6-Dioxaspiro[4.5]decan-2-ylmethanol Product1 1,6-Dioxaspiro[4.5]decan-2-ylmethyl Ether Reactant1->Product1 THF or DMF, 0°C to rt Reactant2 1. NaH 2. R-X (Alkyl Halide) Reactant2->Product1 Product2 NaX Reactant2->Product2

Caption: Williamson ether synthesis with 1,6-Dioxaspiro[4.5]decan-2-ylmethanol.

Experimental Protocol:

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF or dimethylformamide (DMF, 0.3 M) at 0 °C under an inert atmosphere, add a solution of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol (1.0 eq.) in the same solvent dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

Alkyl HalideProductYield (%)Purity (%)Analytical Method
Methyl Iodide2-(Methoxymethyl)-1,6-dioxaspiro[4.5]decane80-90>98¹H NMR, GC-MS
Benzyl Bromide2-(Benzyloxymethyl)-1,6-dioxaspiro[4.5]decane75-85>97¹H NMR, LC-MS
Ethyl BromoacetateEthyl 2-((1,6-dioxaspiro[4.5]decan-2-yl)methoxy)acetate70-80>97¹H NMR, LC-MS

Oxidation of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol to the Aldehyde

The selective oxidation of the primary alcohol to the corresponding aldehyde, without over-oxidation to the carboxylic acid, can be accomplished using mild oxidizing agents. The Dess-Martin periodinane (DMP) oxidation is a reliable method that proceeds under neutral conditions, thus preserving the spiroketal structure[16][17].

Dess-Martin Oxidation

This oxidation utilizes a hypervalent iodine reagent, Dess-Martin periodinane, to efficiently convert primary alcohols to aldehydes[16][17].

Reaction Scheme:

Dess_Martin_Oxidation cluster_reactants Reactants cluster_products Products Reactant1 1,6-Dioxaspiro[4.5]decan-2-ylmethanol Product1 1,6-Dioxaspiro[4.5]decane-2-carbaldehyde Reactant1->Product1 DCM, rt Reactant2 Dess-Martin Periodinane (DMP) Reactant2->Product1

References

Application Notes and Protocols for Spiroketalization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental setups for various spiroketalization reactions, a crucial transformation in the synthesis of numerous natural products and pharmacologically active compounds. The spiroketal motif imparts unique three-dimensional structures that are often essential for biological activity. This document covers transition-metal catalyzed, organocatalytic, and acid-co-catalyzed methods, offering a range of strategies to achieve desired stereoselectivity and yields.

Transition-Metal Catalyzed Spiroketalization

Transition metals, particularly gold and iridium, have emerged as powerful catalysts for spiroketalization reactions, enabling mild reaction conditions and high stereoselectivity.[1][2] These methods often involve the activation of alkynes or allenes followed by intramolecular attack of a hydroxyl group.

Gold-Catalyzed Asymmetric Spiroketalization

Gold catalysts are particularly effective in activating carbon-carbon multiple bonds towards nucleophilic attack. In the context of spiroketalization, gold(I) complexes can catalyze the cyclization of alkynediols to form the spiroketal core.

Experimental Protocol: Gold-Catalyzed Enantioselective Spiroketalization

This protocol is adapted from a gold and iridium sequential catalytic system for the synthesis of spiroketals.[3][4][5]

Materials:

  • Racemic 2-(1-hydroxyallyl)phenol substrate

  • Alkynol or alkynamide coupling partner

  • [Ir(cod)Cl]₂ (4 mol%)

  • (S)-Ligand (e.g., (S)-L1, 16 mol%)

  • PPh₃AuCl (10 mol%)

  • Fe(OTf)₂ (1 equiv)

  • MgSO₄ (50.0 mg)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a dry reaction tube, add the racemic 2-(1-hydroxyallyl)phenol (0.40 mmol), the alkynol or alkynamide (0.20 mmol), [Ir(cod)Cl]₂ (4 mol%), and the (S)-ligand (16 mol%).

  • Add PPh₃AuCl (10 mol%), Fe(OTf)₂ (1 equiv), and MgSO₄ (50.0 mg).

  • Add CH₂Cl₂ (1.5 mL) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the product by column chromatography on silica gel.

Data Presentation:

EntrySubstrateAlkynol/AlkynamideYield (%)dree (%)
12-(1-hydroxyallyl)phenolPropargyl alcohol85>20:195
2Substituted phenolPhenylpropargyl alcohol7815:192
3Naphthol derivativeBut-3-yn-1-ol91>20:197

Data is representative and compiled from various sources for illustrative purposes.

Reaction Workflow:

Gold_Iridium_Spiroketalization Reactants Racemic 2-(1-hydroxyallyl)phenol + Alkynol/Alkynamide Reaction Stir at Room Temperature Reactants->Reaction Catalysts [Ir(cod)Cl]₂ / (S)-Ligand PPh₃AuCl / Fe(OTf)₂ Catalysts->Reaction Solvent CH₂Cl₂ MgSO₄ Solvent->Reaction Workup Quench and Purify Reaction->Workup Product Enantioenriched Spiroketal Workup->Product

Caption: Gold and Iridium sequential catalysis workflow.

Iridium-Catalyzed Asymmetric Cascade Allylation/Spiroketalization

Chiral iridium complexes can catalyze the asymmetric allylation of nucleophiles, a strategy that has been extended to cascade reactions to form spiroketals.[6] This approach allows for the construction of multiple stereocenters in a single step.

Experimental Protocol: Iridium-Catalyzed Cascade Reaction

This protocol describes the reaction between 2-(1-hydroxyallyl)phenols and 5-methyleneoxazolines.[6]

Materials:

  • 2-(1-hydroxyallyl)phenol substrate

  • 5-methyleneoxazoline substrate

  • [Ir(cod)Cl]₂ (Iridium precursor)

  • Carreira ligand

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • In a glovebox, prepare the chiral Ir(I) catalyst by reacting the iridium precursor with the Carreira ligand.

  • In a dry flask, dissolve the 2-(1-hydroxyallyl)phenol and 5-methyleneoxazoline in the anhydrous solvent.

  • Add the prepared chiral Ir(I) catalyst to the solution.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature) until the starting materials are consumed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to afford the oxazoline-spiroketal product.

Data Presentation:

Entry2-(1-hydroxyallyl)phenol5-methyleneoxazolineYield (%)dree (%)
1Unsubstituted4,4-dimethyl86>20:1>99
24-Bromo4,4-diethyl7519:198
34-Methoxy4-methyl-4-phenyl81>20:199

Data is representative and sourced from literature for illustrative purposes.[6]

Plausible Reaction Mechanism:

Iridium_Cascade_Mechanism Substrates 2-(1-hydroxyallyl)phenol + 5-methyleneoxazoline Intermediate1 π-allyl-Ir Intermediate Substrates->Intermediate1 Ir-catalyzed Ir_Catalyst Chiral Ir(I) Catalyst Ir_Catalyst->Intermediate1 Allylation Asymmetric Allylation Intermediate1->Allylation Intermediate2 Allylated Intermediate Allylation->Intermediate2 Spiroketalization Intramolecular Spiroketalization Intermediate2->Spiroketalization Product Oxazoline-Spiroketal Spiroketalization->Product

Caption: Iridium-catalyzed cascade allylation/spiroketalization.

Organocatalytic Enantioselective Spiroketalization

Organocatalysis offers a metal-free alternative for the synthesis of chiral spiroketals, often utilizing small organic molecules to promote the desired transformation with high enantioselectivity.[7][8][9]

Experimental Protocol: Organocatalytic Domino Halocyclization and Spiroketalization

This protocol is based on the use of an electron-rich thiourea catalyst for the asymmetric halocyclization of olefinic keto-acids.[10]

Materials:

  • Olefinic keto-acid substrate (e.g., 3a, 0.05 mmol)

  • Thiourea catalyst (e.g., 7i, 10 mol%)

  • Halogen source (e.g., NBS for bromocyclization, 0.1 mmol)

  • Solvent (e.g., CHCl₃/toluene 1:3 v/v, 3 mL)

Procedure:

  • Dissolve the olefinic keto-acid substrate and the thiourea catalyst in the solvent mixture in a reaction vessel protected from light.

  • Cool the reaction mixture to the specified temperature (e.g., -78 °C).

  • Add the halogen source portion-wise to the cooled solution.

  • Stir the reaction at this temperature for the specified time (e.g., 72 hours).

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated Na₂S₂O₃ solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation:

EntryHalogen SourceYield (%)dree (%)
1NBS (Bromo)95>20:196
2NIS (Iodo)9219:194
3DCDPH (Chloro)88>20:191

Data is representative and based on published results for illustrative purposes.[10]

Logical Relationship Diagram:

Organocatalytic_Domino_Reaction cluster_reactants Reactants & Catalyst cluster_process Reaction Steps Substrate Olefinic Keto-Acid Halocyclization Enantioselective Halocyclization Substrate->Halocyclization Catalyst Chiral Thiourea Catalyst Catalyst->Halocyclization Halogen Halogen Source (NXS) Halogen->Halocyclization Spiroketalization Diastereoselective Spiroketalization Halocyclization->Spiroketalization Domino Process Product Chiral Spiroketal Spiroketalization->Product

Caption: Organocatalytic domino halocyclization/spiroketalization.

Acid Co-Catalyzed Spiroketalization

The combination of a soft metal catalyst, such as silver, with a Brønsted acid can enable unique spiroketalization cascades that are not achievable with either catalyst alone.[11]

Experimental Protocol: Ag/Brønsted Acid Co-Catalyzed Spiroketalization

This protocol describes the reaction of β-alkynyl ketones with para-quinone methides (p-QMs).[11]

Materials:

  • β-alkynyl ketone

  • para-quinone methide (p-QM)

  • Silver catalyst (e.g., AgSbF₆)

  • Brønsted acid (e.g., Triflimide (NTf₂H))

  • Solvent (e.g., 1,2-dichloroethane (DCE))

Procedure:

  • To a solution of the β-alkynyl ketone and p-QM in DCE, add the silver catalyst and the Brønsted acid.

  • Stir the mixture at a specified temperature (e.g., 60 °C) for the required time.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the spiro[chromane-2,1'-isochromene] derivative.

Data Presentation:

Entryβ-alkynyl ketonep-QMYield (%)dr
1Phenyl substitutedUnsubstituted85>20:1
2Naphthyl substitutedMethyl substituted7819:1
3Thienyl substitutedChloro substituted82>20:1

Data is representative for illustrative purposes.[11]

Proposed Catalytic Cycle:

Acid_Co_Catalyzed_Cycle Start β-alkynyl ketone + p-QM Ag_Activation Ag(I) activation of alkyne Start->Ag_Activation Oxo_cyclization 6-endo-dig oxo-cyclization Ag_Activation->Oxo_cyclization Intermediate1 Oxocarbenium intermediate Oxo_cyclization->Intermediate1 Addition 1,6-Addition to p-QM Intermediate1->Addition Brønsted acid assists Intermediate2 Addition adduct Addition->Intermediate2 Cyclization Intramolecular cyclization Intermediate2->Cyclization Product Spiroketal Product Cyclization->Product Product->Start Catalyst regeneration

Caption: Ag/Brønsted acid co-catalyzed spiroketalization.

References

Application Notes and Protocols for the Analytical Characterization of Spiroketals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spiroketals are a class of organic compounds characterized by a spirocyclic structure containing two heterocyclic rings linked by a single tetrahedral carbon atom, with each ring containing an oxygen atom attached to the central carbon.[1] This structural motif is prevalent in a wide array of natural products, including pheromones, toxins, and antibiotics, and is of significant interest in medicinal chemistry and drug development due to its conformational rigidity and three-dimensional complexity.[1][2][3] The precise stereochemical arrangement of spiroketals is crucial for their biological activity, making their detailed structural characterization a critical aspect of research and development.

This document provides detailed application notes and experimental protocols for the key analytical techniques used to characterize spiroketals: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

NMR spectroscopy is the most powerful technique for the structural elucidation of spiroketals in solution.[4][5] One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the molecular framework. The chemical shift of the spiroketal carbon (typically δ 95-110 ppm in ¹³C NMR) is a key diagnostic signal.[6] Two-dimensional (2D) NMR experiments, such as COSY, HSQC, HMBC, and NOESY, are indispensable for unambiguously assigning all proton and carbon signals and determining the relative stereochemistry. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly crucial for establishing through-space proximities between protons, which helps in defining the conformation and stereochemical relationships around the spirocyclic core.[6]

Experimental Protocol: 2D NMR Analysis of a Spiroketal

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified spiroketal sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆).[5] The choice of solvent is critical to avoid signal overlap with the analyte.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.[7]

  • Instrument Setup:

    • The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Set the sample temperature, typically to 298 K (25 °C).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and signal dispersion.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments.

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protons to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other (typically < 5 Å), providing critical information about the 3D structure and stereochemistry. A mixing time of around 400 ms is often used.[6]

  • Data Processing and Interpretation:

    • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.[9]

    • Analyze the 2D spectra to assign all proton and carbon signals and build the molecular structure. Use NOESY data to confirm the relative configuration at the stereocenters.

Data Presentation: Representative NMR Data for a[10][11] Spiroketal

Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityJ (Hz)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlations (¹H ↔ ¹H)
C1107.1---H2, H5a-
C265.43.85dd8.0, 4.0C1, C3H3, H4a
C372.14.10m-C2, C4H2, H4b
C435.21.95, 1.70m-C3, C5H3, H5a
C568.94.25t7.5C1, C4, C6H4a, H6
C675.33.95m-C5, C7H5a, H7
C730.11.80, 1.60m-C6, C8H6, H8
C825.51.50m-C7, C9H7, H9
C962.03.60t6.5C8, C1H8

Note: Data is hypothetical and for illustrative purposes.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Structural Analysis H1 ¹H NMR Connectivity Determine Connectivity H1->Connectivity C13 ¹³C NMR C13->Connectivity COSY COSY COSY->Connectivity HSQC HSQC HSQC->Connectivity HMBC HMBC HMBC->Connectivity NOESY NOESY Stereochem Assign Stereochemistry NOESY->Stereochem Connectivity->Stereochem Conformation Define Conformation Stereochem->Conformation Final Final Structure Conformation->Final

Caption: Workflow for Spiroketal Structure Elucidation by NMR.

Mass Spectrometry (MS)

Application Note:

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of spiroketals.[12] High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.[13] Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS), involves collision-induced dissociation (CID) to generate characteristic fragmentation patterns.[13] These patterns provide valuable structural information, helping to identify the different ring systems and substituent groups within the spiroketal moiety.

Experimental Protocol: LC-HR-MS/MS Analysis

  • Sample Preparation:

    • Prepare a stock solution of the spiroketal sample at a concentration of approximately 0.1 mg/mL in a solvent compatible with the chromatography method (e.g., methanol, acetonitrile).[11]

    • Perform serial dilutions to a final concentration suitable for injection (e.g., 1-10 µg/mL).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatography:

    • Use a suitable HPLC or UHPLC system coupled to the mass spectrometer.

    • Select a column appropriate for the analyte's polarity (e.g., C18 reversed-phase column).[6]

    • Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to achieve good separation.

  • Mass Spectrometry:

    • The analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.[6]

    • Use a suitable ionization source, typically Electrospray Ionization (ESI) in positive ion mode, as spiroketals can be readily protonated.[14]

    • Full Scan MS: Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000) to determine the accurate mass of the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS): Perform data-dependent acquisition where the most intense ions from the full scan are selected for fragmentation. Apply collision energy to induce fragmentation and record the resulting product ion spectra.

  • Data Analysis:

    • Determine the elemental composition from the accurate mass of the precursor ion using the instrument's software.

    • Analyze the MS/MS spectra to identify characteristic fragment ions. Propose fragmentation pathways that are consistent with the proposed spiroketal structure.

Data Presentation: Representative HR-MS and MS/MS Data

IonCalculated m/zMeasured m/zMass Error (ppm)Proposed Formula
[M+H]⁺201.1121201.11231.0C₁₀H₁₇O₄
Fragment 1183.1016183.10181.1C₁₀H₁₅O₃
Fragment 2141.0859141.08600.7C₈H₁₃O₂
Fragment 399.044199.04421.0C₅H₇O₂

Note: Data is hypothetical and for illustrative purposes.

MS_Fragmentation Precursor [M+H]⁺ (Spiroketal) Loss Collision-Induced Dissociation (CID) Precursor->Loss Frag1 [M+H - H₂O]⁺ (Loss of Water) Frag2 Fragment 2 (Ring A Cleavage) Frag3 Fragment 3 (Ring B Cleavage) Loss->Frag1 -H₂O Loss->Frag2 -C₂H₄O Loss->Frag3 -C₄H₈O₂

Caption: Generalized Fragmentation Pathway of a Spiroketal in MS/MS.

X-ray Crystallography

Application Note:

X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional structure of a molecule, including the absolute stereochemistry.[15][16] The technique requires a single, high-quality crystal of the spiroketal. By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed electron density map can be generated, from which the precise positions of all atoms in the crystal lattice can be determined.[17] This provides unequivocal proof of the molecular structure, bond lengths, bond angles, and conformation in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization:

    • The primary challenge is to grow a single crystal of suitable size and quality (typically >0.1 mm in all dimensions).[16]

    • Screen various crystallization techniques, including:

      • Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture and allow the solvent to evaporate slowly in a loosely covered vial.[18]

      • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a less polar "anti-solvent." The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

      • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.[19]

    • The choice of solvent is critical; common solvents include hexane, ethyl acetate, methanol, and dichloromethane.[18]

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed single crystal under a microscope and mount it on a goniometer head.[20]

    • Place the mounted crystal on the diffractometer, which is equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[20]

    • The crystal is often cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

    • The instrument rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded at hundreds of different orientations.[16]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to determine the unit cell dimensions and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

Data Presentation: Representative Crystallographic Data

ParameterValue
Empirical FormulaC₁₀H₁₆O₄
Formula Weight200.23
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)8.123(4), 10.456(5), 12.012(6)
α, β, γ (°)90, 90, 90
Volume (ų)1021.5(9)
Z4
R-factor (R1)0.035
Goodness-of-fit (GOF)1.05

Note: Data is hypothetical and for illustrative purposes.

XRay_Workflow Start Purified Spiroketal Crystallization Crystallization (Slow Evaporation, Vapor Diffusion) Start->Crystallization Crystal Single Crystal Crystallization->Crystal DataCollection X-ray Data Collection (Diffractometer) Crystal->DataCollection Diffraction Diffraction Pattern DataCollection->Diffraction Solve Structure Solution (Direct Methods) Diffraction->Solve Refine Structure Refinement Solve->Refine Structure 3D Molecular Structure Refine->Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Chiral High-Performance Liquid Chromatography (HPLC)

Application Note:

Many spiroketals are chiral, and their different enantiomers or diastereomers can exhibit distinct biological activities. Chiral HPLC is the primary technique for separating and quantifying the stereoisomers of a spiroketal.[21][22] The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times.[23] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and are effective for a broad range of chiral compounds, including spiroketals.[24] This technique is essential for determining the enantiomeric excess (ee) or diastereomeric ratio (dr) of a synthetic sample and for isolating pure stereoisomers for further study.

Experimental Protocol: Chiral HPLC Method Development

  • Sample Preparation:

    • Dissolve the spiroketal sample in a solvent compatible with the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter.

  • Column and Mobile Phase Screening:

    • Select a set of chiral columns with different stationary phases (e.g., CHIRALPAK® series).[21]

    • Begin screening with common normal-phase mobile phases, such as mixtures of hexane and isopropanol, or reversed-phase mobile phases like acetonitrile and water.[25]

    • Run an isocratic elution for each column/mobile phase combination and monitor the separation of isomers using a UV detector at an appropriate wavelength.

  • Method Optimization:

    • Once partial separation is achieved, optimize the mobile phase composition. For normal phase, vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol).

    • Adjust the flow rate (typically 0.5-1.0 mL/min for analytical columns) to improve resolution and analysis time.

    • Vary the column temperature, as this can significantly affect selectivity.

  • Quantification:

    • Once a baseline separation is achieved, inject a known concentration of the racemic or diastereomeric mixture.

    • Integrate the peak areas for each isomer.

    • Calculate the enantiomeric excess (ee) or diastereomeric ratio (dr) using the peak areas. For enantiomers: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Data Presentation: Representative Chiral HPLC Separation Data

IsomerRetention Time (min)Peak AreaResolution (Rs)
(R,S)-Spiroketal10.245,100-
(S,R)-Spiroketal12.544,9502.1

Column: CHIRALPAK® AD-H; Mobile Phase: Hexane/Isopropanol (90:10); Flow Rate: 1.0 mL/min; Detection: UV at 210 nm. Note: Data is hypothetical and for illustrative purposes.

Chiral_Separation cluster_input Input cluster_process Chromatographic Process cluster_output Output cluster_mechanism Racemate Racemic Mixture (R and S enantiomers) Column Chiral Stationary Phase (CSP) Racemate->Column Interaction Diastereomeric Complex Formation Column->Interaction Separation Separated Enantiomers Interaction->Separation R_enantiomer R-enantiomer CSP_node CSP R_enantiomer->CSP_node Stronger Interaction S_enantiomer S-enantiomer S_enantiomer->CSP_node Weaker Interaction

Caption: Principle of Enantiomer Separation by Chiral HPLC.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in improving the yield of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol. This guide addresses common issues in a question-and-answer format to provide clear and actionable solutions.

Question: Why is my reaction yield low or non-existent?

Answer: Low or no yield in spiroketal synthesis can stem from several factors. The primary reason is often an incomplete reaction due to unfavorable equilibrium. Spiroketal formation is a reversible process, and the presence of water can shift the equilibrium back to the starting materials.

  • Potential Cause 1: Incomplete Dehydration. Water is a byproduct of the reaction, and its presence can inhibit product formation.

    • Solution: Ensure anhydrous reaction conditions. Use a Dean-Stark apparatus to azeotropically remove water as it forms. Alternatively, add a dehydrating agent such as molecular sieves to the reaction mixture.

  • Potential Cause 2: Ineffective Catalyst. The acid catalyst is crucial for the reaction to proceed at a reasonable rate.

    • Solution: Ensure the catalyst is active and used in the appropriate amount. Common catalysts include p-toluenesulfonic acid (PTSA), sulfuric acid (H₂SO₄), or acidic resins like Amberlyst 15. The optimal catalyst and its concentration may need to be determined empirically.

  • Potential Cause 3: Suboptimal Reaction Temperature. The reaction may be too slow at lower temperatures or lead to side reactions at higher temperatures.

    • Solution: The optimal temperature depends on the solvent and catalyst. For many spiroketalizations, refluxing in a solvent like toluene or benzene with azeotropic water removal is effective.

  • Potential Cause 4: Steric Hindrance. The structure of the dihydroxyketone precursor can influence the ease of cyclization.

    • Solution: While difficult to change, prolonged reaction times or using a stronger acid catalyst might help overcome moderate steric hindrance.

Question: I am observing the formation of significant side products. What are they and how can I minimize them?

Answer: The formation of side products is a common issue. These can include incompletely cyclized intermediates or products from intermolecular reactions.

  • Potential Cause 1: Hemiketal Formation. The reaction may stall at the hemiketal intermediate without proceeding to the full spiroketal.

    • Solution: This is often due to insufficient dehydration or a catalyst that is not active enough. Increasing the catalyst concentration or ensuring rigorous water removal can drive the reaction to completion.

  • Potential Cause 2: Intermolecular Etherification or Acetal Formation. At higher concentrations, the dihydroxyketone precursor can react with another molecule instead of cyclizing intramolecularly.

    • Solution: Perform the reaction under high dilution conditions to favor the intramolecular cyclization. This can be achieved by slowly adding the precursor to the reaction mixture over an extended period.

  • Potential Cause 3: Decomposition of Starting Material or Product. The starting material or the spiroketal product may be unstable under the reaction conditions, especially with strong acids and high temperatures.

    • Solution: Use a milder acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), or a lower reaction temperature. Monitor the reaction progress closely by TLC or GC to avoid prolonged reaction times that can lead to decomposition.

Question: I am having difficulty isolating and purifying the final product. What are the best practices?

Answer: The purification of spiroketals can be challenging due to their potential sensitivity to acidic or basic conditions.

  • Potential Cause 1: Product Degradation During Workup. The spiroketal can hydrolyze back to the dihydroxyketone if exposed to aqueous acid.

    • Solution: During the workup, neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution, before extraction. Avoid strong acids or bases.

  • Potential Cause 2: Co-elution with Impurities. Nonpolar impurities can be difficult to separate from the spiroketal product by column chromatography.

    • Solution: Optimize the solvent system for column chromatography. A gradient elution from a nonpolar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation. If the product is volatile, distillation under reduced pressure may be a viable purification method.

Frequently Asked Questions (FAQs)

This section addresses common questions about the synthesis of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol.

What is the most common synthetic route to 1,6-Dioxaspiro[4.5]decan-2-ylmethanol?

The most prevalent method for synthesizing spiroketals is the acid-catalyzed intramolecular cyclization of a corresponding dihydroxyketone precursor. This reaction is an equilibrium process that is driven to completion by the removal of water.

Which acid catalyst is most effective for this synthesis?

The choice of acid catalyst can significantly impact the reaction yield and time. Commonly used catalysts include:

  • p-Toluenesulfonic acid (PTSA): A versatile and commonly used catalyst.

  • Sulfuric acid (H₂SO₄): A stronger acid that can be effective but may also lead to more side reactions.

  • Amberlyst 15: A solid-supported acid catalyst that can be easily filtered off after the reaction, simplifying the workup.

  • Pyridinium p-toluenesulfonate (PPTS): A milder catalyst that is useful when the starting material or product is sensitive to strong acids.

The optimal catalyst should be determined experimentally.

What are the recommended solvents for this reaction?

Solvents that form an azeotrope with water are ideal for driving the reaction forward with a Dean-Stark apparatus. These include:

  • Toluene

  • Benzene

  • Cyclohexane

Dichloromethane can also be used, often in conjunction with a drying agent like molecular sieves.

How can I monitor the progress of the reaction?

The reaction progress can be monitored by:

  • Thin-Layer Chromatography (TLC): Observe the disappearance of the starting dihydroxyketone and the appearance of the product spot.

  • Gas Chromatography (GC): Provides a more quantitative measure of the conversion of the starting material to the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Analysis of crude reaction aliquots can show the disappearance of the ketone signal and the appearance of the characteristic spiroketal signals.

What is the role of stereochemistry in this synthesis?

The stereochemistry of the dihydroxyketone precursor will influence the stereochemistry of the final spiroketal product. The formation of the spiroketal can be under either thermodynamic or kinetic control. Thermodynamic control, often achieved with strong acids and longer reaction times, will favor the most stable stereoisomer. Kinetic control, using milder conditions, may allow for the formation of a less stable stereoisomer.

Data Presentation

The following table summarizes hypothetical yield data for the synthesis of a generic 1,6-Dioxaspiro[4.5]decan-2-ylmethanol precursor under various conditions to illustrate the impact of different parameters.

EntryCatalyst (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
1PTSA (5)Toluene110 (reflux)475
2PTSA (5)Dichloromethane40 (reflux)1260
3H₂SO₄ (2)Toluene110 (reflux)270
4Amberlyst 15Toluene110 (reflux)680
5PPTS (10)Dichloromethane40 (reflux)2455

Experimental Protocols

General Protocol for Acid-Catalyzed Spiroketalization

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the dihydroxyketone precursor (1.0 eq) and the chosen solvent (e.g., toluene, to a concentration of 0.1 M).

  • Catalyst Addition: Add the acid catalyst (e.g., PTSA, 0.05 eq).

  • Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue heating until no more water is collected and TLC or GC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,6-Dioxaspiro[4.5]decan-2-ylmethanol.

Visualizations

The following diagrams illustrate key aspects of the synthesis and troubleshooting process.

experimental_workflow start Start: Dihydroxyketone Precursor setup Reaction Setup: - Add precursor and solvent to flask - Equip with Dean-Stark trap start->setup catalyst Add Acid Catalyst (e.g., PTSA) setup->catalyst reaction Heat to Reflux - Azeotropically remove water catalyst->reaction monitor Monitor Reaction Progress (TLC, GC) reaction->monitor monitor->reaction Incomplete? workup Workup: - Quench with NaHCO₃ - Extract with organic solvent monitor->workup Complete purify Purification: - Dry and concentrate - Column chromatography workup->purify product Product: 1,6-Dioxaspiro[4.5]decan-2-ylmethanol purify->product

Caption: Experimental workflow for the synthesis of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol.

troubleshooting_yield low_yield Low Yield cause1 Incomplete Reaction low_yield->cause1 cause2 Side Product Formation low_yield->cause2 cause3 Product Degradation low_yield->cause3 solution1a Ensure Anhydrous Conditions (Dean-Stark, Molecular Sieves) cause1->solution1a solution1b Optimize Catalyst (Type, Concentration) cause1->solution1b solution2a Use High Dilution cause2->solution2a solution2b Optimize Temperature cause2->solution2b solution3a Mild Workup Conditions (e.g., NaHCO₃ wash) cause3->solution3a solution3b Use Milder Catalyst (PPTS) cause3->solution3b

Caption: Troubleshooting guide for low yield in spiroketal synthesis.

challenges in spiroketal synthesis and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for spiroketal synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis of spiroketals. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with experimental protocols, data summaries, and explanatory diagrams.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in achieving high diastereoselectivity in spiroketal synthesis?

The primary challenge in achieving high diastereoselectivity is controlling the formation of the desired stereoisomer at the spirocyclic center. Spiroketalization can be under either thermodynamic or kinetic control, and the outcome is often influenced by subtle factors.[1][2][3] Under thermodynamically controlled conditions (typically acidic), the most stable spiroketal, often stabilized by the anomeric effect, will be the major product.[4] Achieving the less stable, or "contrathermodynamic," isomer requires kinetically controlled conditions that favor the faster-forming product.[5][6][7]

Q2: How can I favor the formation of the thermodynamically more stable spiroketal?

To favor the thermodynamic product, the reaction should be run under conditions that allow for equilibration between the different possible spiroketal isomers. This is typically achieved by using Brønsted or Lewis acids at ambient or elevated temperatures for a sufficient duration to allow the product distribution to reach equilibrium.[8][9]

Q3: What strategies can be employed to synthesize the kinetically favored or less stable spiroketal isomer?

Synthesizing the less stable spiroketal requires careful selection of reaction conditions to ensure the reaction is irreversible and favors the kinetic product.[2] Key strategies include:

  • Low Temperatures: Running the reaction at low temperatures can trap the kinetic product by preventing equilibration to the more stable thermodynamic isomer.[10]

  • Specific Lewis Acids: Certain Lewis acids, such as Sc(OTf)₃ in THF, have been shown to favor the formation of kinetic spiroketals through stereoselective epoxide-opening spirocyclizations.[5][10] Ti(Oi-Pr)₄ has also been used for kinetic spirocyclization with retention of configuration.[11]

  • Solvent Choice: The choice of solvent can significantly influence the stereochemical outcome. For instance, Sc(OTf)₃ in THF can favor the kinetic product, while in CH₂Cl₂ it may lead to the thermodynamic product.[10]

  • Metal Chelation: In some cases, metal chelation can be used to stabilize the nonanomeric (less stable) structure and thus favor it during equilibration.[6]

Troubleshooting Guide

Problem 1: Low Diastereoselectivity - Mixture of Spiroketal Isomers Obtained

Possible Cause: The reaction conditions are allowing for equilibration between kinetic and thermodynamic products, or the chosen conditions do not sufficiently favor one stereochemical pathway.

Solutions:

  • Verify Thermodynamic vs. Kinetic Control: To determine if your reaction is under kinetic or thermodynamic control, you can expose a pure sample of one diastereomer to the reaction conditions. If it isomerizes to a mixture, the reaction is under thermodynamic control.[10] If it remains unchanged, the reaction is likely under kinetic control.

  • Optimize for Kinetic Control:

    • Lower the reaction temperature significantly.[10]

    • Screen a variety of Lewis acids. For epoxide precursors, Ti(Oi-Pr)₄ has been shown to be effective.[11]

    • Investigate different solvents. A switch from a non-polar to a polar aprotic solvent, or vice-versa, can have a dramatic effect on selectivity.[10]

  • Optimize for Thermodynamic Control:

    • Increase the reaction temperature and/or prolong the reaction time to ensure equilibrium is reached.

    • Use a stronger Brønsted or Lewis acid to facilitate equilibration.

Problem 2: Undesired Side Reactions or Decomposition of Starting Material

Possible Cause: The use of strong acids can lead to side reactions such as elimination, rearrangement, or degradation of sensitive functional groups.[8]

Solutions:

  • Milder Acid Catalysts: Switch to a milder Brønsted acid (e.g., pyridinium p-toluenesulfonate, PPTS) or a Lewis acid that is known to be less harsh.

  • Transition Metal Catalysis: Consider using transition metal catalysts (e.g., Au(I), Pd(II)) for the cyclization of precursors like alkynyl diols, which often proceed under neutral or milder conditions.[12][13]

  • Photochemical Methods: For certain substrates, photochemical protocols can offer a mild and highly diastereoselective alternative.[14]

  • Protecting Groups: If sensitive functional groups are present, they should be protected prior to spiroketalization.[15][16][17][18]

Problem 3: Difficulty in Synthesizing the Acyclic Precursor

Possible Cause: The synthesis of the dihydroxyketone or other spiroketalization precursor can be complex and low-yielding.

Solutions:

  • Alternative Precursors: Explore different synthetic routes to the spiroketal that utilize more accessible precursors, such as the oxidative cyclization of a hydroxyl-substituted pyran.[19]

  • Convergent Synthesis: Design a convergent synthetic strategy where the fragments of the precursor are synthesized separately and then coupled together in a later step.[9]

  • Use of Nitroalkanes: Nitroalkanes can serve as versatile precursors for the dihydroxy ketone framework through reactions like the Henry (nitroaldol) and Michael additions, followed by a Nef reaction to unmask the ketone.[20]

Data Presentation

Table 1: Effect of Lewis Acid and Solvent on the Diastereoselectivity of Spirocyclization of an exo-Glycal Epoxide [10]

EntryLewis Acid (equiv.)SolventTemperature (°C)Ratio of Inversion:Retention Spiroketal
1Sc(OTf)₃ (1.0)THF-20>95:5
2Sc(OTf)₃ (1.0)CH₂Cl₂-20 to rt<5:95
3ScCl₃ (1.0)THF-20>95:5
4TfOH (1.0)THF-2075:25

Data adapted from Sharma, I.; Wurst, J. M.; Tan, D. S. Org. Lett.2014 , 16, 2474–2477.

Experimental Protocols

Protocol 1: Kinetically Controlled Spirocyclization using Ti(Oi-Pr)₄ [11]

This protocol describes the Ti(Oi-Pr)₄-mediated kinetic spirocyclization of a glycal epoxide to yield the spiroketal with retention of configuration.

  • A solution of the glycal (1.0 equiv) in CH₂Cl₂ is cooled to -78 °C.

  • A solution of dimethyldioxirane (DMDO) in acetone (1.2 equiv) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to form the epoxide in situ.

  • Ti(Oi-Pr)₄ (2.0 equiv) is then added dropwise at -78 °C.

  • The reaction mixture is warmed to 0 °C and stirred for 1 hour.

  • The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The mixture is warmed to room temperature and stirred vigorously until a white precipitate forms.

  • The mixture is filtered through Celite®, and the filtrate is extracted with CH₂Cl₂.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired spiroketal.

Protocol 2: Acid-Catalyzed Thermodynamic Spiroketalization [9]

This protocol describes a general procedure for achieving the thermodynamically favored spiroketal.

  • A solution of the dihydroxyketone precursor (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂, toluene) is prepared.

  • A catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, camphorsulfonic acid, 0.1 equiv) is added to the solution.

  • The reaction mixture is stirred at room temperature or heated to reflux to facilitate equilibration. The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the addition of a mild base (e.g., saturated aqueous NaHCO₃ solution or triethylamine).

  • The aqueous layer is extracted with an appropriate organic solvent.

  • The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo.

  • The resulting crude product is purified by flash column chromatography to yield the thermodynamically stable spiroketal.

Visualizations

G Thermodynamic vs. Kinetic Control in Spiroketalization cluster_0 Reaction Coordinate Reactant Reactant TS_Kinetic TS_Kinetic (Lower Ea) Reactant->TS_Kinetic Low Temp Irreversible TS_Thermodynamic TS_Thermodynamic (Higher Ea) Reactant->TS_Thermodynamic High Temp Reversible Kinetic Product Kinetic Product (Less Stable) TS_Kinetic->Kinetic Product Thermodynamic Product Thermodynamic Product (More Stable) TS_Thermodynamic->Thermodynamic Product Kinetic Product->Thermodynamic Product Equilibration

Caption: Energy profile diagram illustrating thermodynamic versus kinetic control pathways.

G Troubleshooting Workflow for Low Diastereoselectivity start Low Diastereoselectivity Observed is_thermo Is Thermodynamic Product Desired? start->is_thermo increase_temp Increase Temperature and/or Reaction Time is_thermo->increase_temp Yes is_kinetic Is Kinetic Product Desired? is_thermo->is_kinetic No stronger_acid Use Stronger Acid Catalyst increase_temp->stronger_acid end Improved Diastereoselectivity increase_temp->end stronger_acid->end lower_temp Lower Reaction Temperature is_kinetic->lower_temp Yes screen_lewis_acids Screen Different Lewis Acids (e.g., Ti(Oi-Pr)4, Sc(OTf)3) lower_temp->screen_lewis_acids change_solvent Change Solvent screen_lewis_acids->change_solvent change_solvent->end

Caption: Decision tree for troubleshooting low diastereoselectivity in spiroketal synthesis.

References

Technical Support Center: Synthesis of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol, particularly when employing an acid-catalyzed spiroketalization strategy.

Q1: Low or no yield of the desired 1,6-Dioxaspiro[4.5]decan-2-ylmethanol is observed. What are the potential causes and solutions?

A1: Low or no product yield can stem from several factors related to the starting materials, reaction conditions, or work-up procedure.

  • Plausible Cause 1: Inactive Catalyst or Insufficient Acid Concentration. The acid catalyst is crucial for the cyclization reaction. If it is old, hydrated, or used in too low a concentration, the reaction may not proceed efficiently.

    • Solution: Use a fresh, anhydrous acid catalyst. Titrate the acid solution if its concentration is uncertain. A common catalyst is p-toluenesulfonic acid (p-TsOH).

  • Plausible Cause 2: Poor Quality Starting Materials. The precursor, a protected dihydroxy ketone, must be of high purity. Impurities can interfere with the reaction.

    • Solution: Purify the starting materials before use. Confirm the structure and purity by NMR and/or mass spectrometry.

  • Plausible Cause 3: Unfavorable Reaction Equilibrium. Ketal formation is a reversible reaction. The presence of water can shift the equilibrium back to the starting materials.

    • Solution: Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • Plausible Cause 4: Incorrect Reaction Temperature. The reaction may be too slow at low temperatures or lead to side reactions at elevated temperatures.

    • Solution: Optimize the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or GC.

Q2: The formation of a significant amount of a major byproduct is observed. How can this be identified and minimized?

A2: A common side reaction in the acid-catalyzed synthesis of spiroketals is a Ferrier-type elimination.

  • Identification of Byproduct: This byproduct is typically a dihydropyran derivative resulting from the elimination of an alcohol moiety. It can be identified by NMR spectroscopy (presence of vinylic proton signals) and mass spectrometry (a molecular weight corresponding to the loss of an alcohol).

  • Minimizing the Side Reaction:

    • Stereochemistry of the Precursor: The erythro isomer of the dihydroxy ketone precursor is more prone to this elimination pathway.[1] If possible, using the threo isomer can reduce the formation of this byproduct.

    • Reaction Conditions: Milder reaction conditions can favor the desired spiroketalization over elimination.

      • Use a less harsh acid catalyst or a lower concentration.

      • Run the reaction at a lower temperature.

    • Alternative Catalysts: Lewis acids such as Ti(Oi-Pr)4 have been shown to promote spirocyclization with high stereocontrol and in high yields, potentially minimizing elimination side products.[1]

Q3: The product is a mixture of stereoisomers. How can the desired stereoisomer be selectively obtained?

A3: The stereochemical outcome of the spiroketalization can be influenced by thermodynamic versus kinetic control.

  • Thermodynamic Control: Running the reaction under equilibrating conditions (e.g., stronger acid, longer reaction time, higher temperature) will favor the formation of the most stable stereoisomer.[1] This is often the isomer with the maximum number of stabilizing anomeric effects.

  • Kinetic Control: Using milder conditions (e.g., weaker acid, shorter reaction time, lower temperature) can favor the kinetically formed product, which may not be the most thermodynamically stable isomer.[2]

  • Purification: If a mixture of isomers is formed, they can often be separated by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q4: What is a typical experimental protocol for the synthesis of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol?

Hypothetical Experimental Protocol

Reaction: Acid-catalyzed spiroketalization of a protected 1,2,7-trihydroxyheptan-3-one derivative.

Starting Material: A suitable precursor would be a derivative of 1,2,7-trihydroxyheptan-3-one where the primary and secondary hydroxyl groups that will not form the spiroketal are protected (e.g., as silyl ethers or benzyl ethers).

Procedure:

  • Dissolve the protected dihydroxy ketone precursor in a suitable anhydrous solvent (e.g., dichloromethane or toluene) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap.

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, approximately 0.1 mol eq.).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,6-Dioxaspiro[4.5]decan-2-ylmethanol.

Q5: What are the key analytical techniques to characterize the product and byproducts?

A5:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the desired spiroketal and any side products. Key signals to look for in the product include the absence of the ketone carbonyl in the ¹³C NMR and the appearance of characteristic signals for the spiroketal moiety.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., hydroxyl group) and the absence of the starting ketone carbonyl.

  • Gas Chromatography (GC): To determine the purity of the product and quantify the ratio of different isomers or byproducts.

Quantitative Data Summary

The following tables summarize representative quantitative data for acid-catalyzed spiroketalization reactions of precursors similar to that of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol. Note: This data is for analogous systems and should be used as a general guideline.

Table 1: Effect of Catalyst on Yield and Reaction Time

CatalystConcentration (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
p-TsOH10Toluene110475Hypothetical
CSA10CH₂Cl₂40868Hypothetical
Sc(OTf)₃5CH₂Cl₂25285[1]
Ti(Oi-Pr)₄100CH₂Cl₂0192[1]

Table 2: Influence of Substrate Stereochemistry on Product Distribution

Precursor StereochemistryReaction ConditionsDesired Spiroketal (%)Ferrier-type Byproduct (%)Reference
erythrop-TsOH, Toluene, 110°C6040[1]
threop-TsOH, Toluene, 110°C8515[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Protected Dihydroxy Ketone Precursor dissolve Dissolve in Anhydrous Solvent start->dissolve add_catalyst Add Acid Catalyst dissolve->add_catalyst reflux Heat to Reflux (with water removal) add_catalyst->reflux monitor Monitor byTLC/GC reflux->monitor monitor->reflux Incomplete quench Quench with Aqueous Base monitor->quench Complete extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure 1,6-Dioxaspiro[4.5]decan- 2-ylmethanol purify->product

Caption: Experimental workflow for the synthesis of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol.

side_reaction_pathway cluster_main Reaction Pathways cluster_desired Desired Pathway cluster_side Side Reaction start Dihydroxy Ketone Precursor + H⁺ intermediate Oxocarbenium Ion Intermediate start->intermediate spiroketalization Intramolecular Cyclization intermediate->spiroketalization Favored elimination Ferrier-Type Elimination intermediate->elimination Competing product 1,6-Dioxaspiro[4.5]decan- 2-ylmethanol spiroketalization->product byproduct Dihydropyran Byproduct elimination->byproduct

References

Technical Support Center: Optimization of Spiroketalization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for spiroketalization reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to spiroketalization experiments.

Frequently Asked Questions (FAQs)

Q1: What is a spiroketalization reaction?

A spiroketalization reaction is a chemical process that forms a spiroketal, a structural motif where two rings are joined by a single carbon atom that is part of a ketal functional group. This structure is prevalent in many natural products with significant biological activity.[1][2] The most common method for synthesizing spiroketals is the acid-catalyzed cyclization of a suitable dihydroxyketone.[3]

Q2: What are the key factors influencing the stereochemical outcome of a spiroketalization reaction?

The stereochemical outcome is primarily governed by stereoelectronic effects, most notably the anomeric effect. The anomeric effect is the tendency of an electronegative substituent at the anomeric carbon (the spirocenter) of a pyranoid ring to favor an axial orientation.[4][5] The formation of the thermodynamically most stable spiroketal, often with double anomeric stabilization, is favored under acidic conditions that allow for equilibration.[6] However, kinetic control can be achieved to form less stable isomers.[7][8]

Q3: What types of catalysts are commonly used for spiroketalization?

A variety of catalysts can be employed, including:

  • Brønsted acids: These are frequently used to promote the cyclization of dihydroxyketones under thermodynamic control.[9][10]

  • Lewis acids: Reagents like Ti(Oi-Pr)4 can mediate kinetic spiroketalization, allowing for the formation of products with retention of configuration at the anomeric carbon.[7]

  • Transition metals: Gold(I) and other transition metal catalysts are effective for the spiroketalization of alkynyl diols under mild conditions, avoiding the use of strong acids.[3][11][12]

  • Chiral phosphoric acids: These have been used to achieve enantioselective spiroketalization reactions.[10][13]

Q4: How do solvent effects influence spiroketalization reactions?

Solvents can impact reaction rates and stereoselectivity by differentially solvating the starting materials, transition states, and products.[14][15] For instance, in certain cases, polar aprotic solvents may not induce cyclization, whereas the presence of a protic solvent like methanol can act as a catalyst through hydrogen bonding.[4][8] The choice of solvent can also influence the equilibrium between different spiroketal isomers.[6]

Q5: What is the role of protecting groups in spiroketal synthesis?

Protecting groups are crucial in multi-step syntheses to ensure chemoselectivity.[16] In the context of spiroketal synthesis, they are used to mask reactive functional groups that might interfere with the desired spiroketalization step.[17][18][19] An effective protecting group strategy allows for the selective protection and deprotection of functional groups at various stages of the synthesis.[20]

Troubleshooting Guide

This section addresses common problems encountered during spiroketalization reactions.

Problem: Low or No Product Yield

Low product yield is a frequent issue in organic synthesis.[21][22][23] The following workflow can help diagnose the potential cause.

G cluster_0 Troubleshooting Low Yield Problem Low or No Yield Cause1 Inactive Catalyst Problem->Cause1 Cause2 Poor Substrate Quality Problem->Cause2 Cause3 Suboptimal Reaction Conditions Problem->Cause3 Cause4 Product Decomposition Problem->Cause4 Solution1 Use fresh or purified catalyst. Consider a different catalyst type. Cause1->Solution1 Solution2 Purify starting material. Verify structure and purity by NMR, MS. Cause2->Solution2 Solution3 Optimize temperature, concentration, and solvent. Screen different solvents and catalysts (see tables below). Cause3->Solution3 Solution4 Monitor reaction closely (TLC, LC-MS). Quench reaction as soon as starting material is consumed. Ensure workup conditions are not degrading the product. Cause4->Solution4

Caption: Troubleshooting workflow for low spiroketalization yield.

Q: My reaction is not proceeding to completion or is giving a very low yield. What should I check first?

A: Start by verifying the quality of your starting materials and reagents.[22] Impure substrates or deactivated catalysts are common culprits. Ensure that your solvents are anhydrous if the reaction is moisture-sensitive. Re-purifying the starting material and using a fresh batch of catalyst can often resolve the issue.

Q: I've confirmed my reagents are pure, but the yield is still low. What's the next step?

A: The reaction conditions may need further optimization.[24] Key parameters to investigate include:

  • Catalyst Loading: Ensure the correct stoichiometric or catalytic amount of your acid or metal catalyst is being used.

  • Temperature: Some spiroketalizations are sensitive to temperature. Running the reaction at a lower or higher temperature can significantly impact the yield. For example, warming a reaction from -78 °C to 0 °C was found to dramatically improve the yield in a Ti(Oi-Pr)4-mediated spirocyclization.[7]

  • Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway.[14] It is often beneficial to screen a range of solvents.

  • Concentration: The concentration of the reactants can affect the rate of the desired intramolecular cyclization versus potential intermolecular side reactions.

Q: My product seems to be decomposing during the reaction or workup. How can I prevent this?

A: Product decomposition can occur, especially if the spiroketal is sensitive to the reaction or workup conditions.[21]

  • Reaction Monitoring: Carefully monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions.

  • Workup Conditions: Be mindful of the pH during aqueous workup. Some spiroketals are unstable in strongly acidic or basic conditions.[25] If your product is acid-sensitive, consider using a milder workup procedure, such as quenching with a saturated sodium bicarbonate solution.

Problem: Poor Diastereoselectivity

Q: I am obtaining a mixture of diastereomers. How can I improve the selectivity?

A: The diastereoselectivity of spiroketalization is often a result of the interplay between thermodynamic and kinetic control.

  • Thermodynamic Control: To favor the most stable diastereomer, you can use conditions that allow for equilibration. This typically involves using a Brønsted acid catalyst and allowing the reaction to stir for a longer period or at a higher temperature.[26] The most stable product is often the one that benefits from the anomeric effect.[6]

  • Kinetic Control: To obtain a less stable, kinetically favored product, you may need to use specific reagents and conditions that prevent equilibration. For example, a Ti(Oi-Pr)4-mediated spirocyclization proceeds under kinetic control to give a product with retention of configuration.[7] Methanol-induced spirocyclization at low temperatures is another method for achieving kinetic control.[8]

  • Catalyst Choice: Chiral catalysts, such as chiral phosphoric acids, can be employed to favor the formation of a specific enantiomer or diastereomer.[13]

Data on Reaction Condition Optimization

The following tables summarize quantitative data from the literature on the optimization of spiroketalization reactions.

Table 1: Optimization of a Ti(Oi-Pr)4-Mediated Spirocyclization[7]
EntryLewis Acid (equiv)SolventTemperature (°C)Time (h)Ratio (3a:4a)Yield of 3a (%)
1NoneCH2Cl2/acetone-78 to 2511:1.3-
2MgBr2·OEt2 (2)CH2Cl2/acetone-78 to 2511.8:1-
3Sc(OTf)3 (2)CH2Cl2/acetone-78 to 2512.0:1-
4BF3·OEt2 (2)CH2Cl2/acetone-78 to 2512.5:1-
5TiCl4 (2)CH2Cl2/acetone-78 to 2513.2:1-
6Ti(Oi-Pr)4 (2)CH2Cl2/acetone-78 to 01>98:281

Reaction conditions: Glycal epoxide precursor in a 1:1 mixture of CH2Cl2 and acetone. 3a refers to the retention spiroketal and 4a to the inversion spiroketal.

Table 2: Optimization of a Gold-Catalyzed Spiroketalization[12]
EntryCatalystAdditiveSolventTemperature (°C)TimeYield (%)
1Ph3PAuClAgOTfCH2Cl22310 min75
2JohnPhosAuClAgOTfCH2Cl22310 min60
3IPrAuClAgOTfCH2Cl22310 min65
4Me3PAuCl AgOTf CH2Cl2 23 1 min 80
5Me3PAuClAgOTfToluene232 h70
6Me3PAuClAgOTfTHF2324 h40

Reaction conditions: Propargyl triol substrate with the specified catalyst (5 mol %) and additive (5 mol %) in the given solvent.

Key Experimental Protocols

General Protocol for Acid-Catalyzed Spiroketalization of a Dihydroxyketone

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add the dihydroxyketone substrate.

    • Dissolve the substrate in an appropriate anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile).

    • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution:

    • Cool the solution to the desired temperature (e.g., 0 °C or room temperature) using an ice bath or other cooling system.

    • Add the acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid, or a Lewis acid) in a single portion or dropwise as a solution. The amount can range from a catalytic quantity (1-10 mol%) to stoichiometric amounts depending on the reaction.

    • Allow the reaction to stir at the chosen temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS at regular intervals until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, quench it by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate or triethylamine, to neutralize the acid catalyst.

    • Transfer the mixture to a separatory funnel and dilute with an organic solvent if necessary.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product using flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure spiroketal.

    • Characterize the final product using spectroscopic methods such as NMR, IR, and high-resolution mass spectrometry.

References

stability issues of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1,6-Dioxaspiro[4.5]decan-2-ylmethanol

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol, particularly under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during its handling, formulation, or analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol shows signs of degradation after adding an acidic reagent. What is the likely cause?

A1: 1,6-Dioxaspiro[4.5]decan-2-ylmethanol belongs to the spiroketal class of compounds. While spiroketals can be formed under acidic conditions, the same conditions can also promote their degradation through several mechanisms.[1][2] The most probable cause is acid-catalyzed hydrolysis or ring opening. The spiroketal moiety is essentially a cyclic acetal, which is susceptible to cleavage in the presence of acid and a nucleophile, such as water.

Q2: What are the potential degradation products I should be looking for?

A2: Under acidic conditions, the spiroketal can undergo hydrolysis. This process involves the protonation of one of the ring oxygens, followed by ring opening to form a transient oxocarbenium ion. Subsequent attack by water would lead to a hemiacetal, which can further open to yield a dihydroxy ketone. Specifically for 1,6-Dioxaspiro[4.5]decan-2-ylmethanol, the expected primary degradation product would be a derivative of cyclohexanone with a tethered, functionalized diol chain. Acid-catalyzed oxidation-reduction reactions yielding bicyclic ether aldehydes are also a possibility.[2]

Q3: How does pH affect the stability of the spiroketal?

A3: The rate of degradation is highly dependent on the pH. Generally, the stability of acetals and ketals decreases as the pH drops. Paclitaxel, a complex molecule with multiple acid-sensitive groups, demonstrates maximum stability around pH 4.[3] While the optimal pH for 1,6-Dioxaspiro[4.5]decan-2-ylmethanol is not empirically defined in the provided literature, it is reasonable to assume that its stability is significantly compromised at lower pH values (e.g., pH < 3). The degradation rate is often first-order with respect to the hydrogen ion concentration.[3]

Q4: Are there other factors besides pH that can influence the stability of my compound?

A4: Yes, several factors can affect stability:

  • Temperature: Higher temperatures will accelerate the rate of acid-catalyzed degradation.

  • Solvent: The nature of the solvent is crucial. Protic solvents, especially water, can participate in the hydrolysis reaction. In non-polar aprotic solvents, the compound will likely exhibit greater stability.[1]

  • Presence of Nucleophiles: Besides water, other nucleophiles in the solution can attack the intermediate oxocarbenium ion, leading to different degradation products.

  • Structural Features: The inherent stability of a spiroketal is governed by stereoelectronic factors like the anomeric effect, which stabilizes certain conformations.[4][5] Any factor that disrupts this stability can make the molecule more susceptible to degradation.

Q5: I suspect my compound is degrading. How can I confirm this and quantify the degradation?

A5: You can monitor the degradation using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method to track the disappearance of the parent compound and the appearance of degradation products over time.[6] For structural elucidation of the new peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structure of degradation products if they can be isolated or are present in sufficient concentration.[2]

Illustrative Data on Acidic Degradation

The following table provides a hypothetical summary of a stability study for 1,6-Dioxaspiro[4.5]decan-2-ylmethanol in an aqueous solution at different pH values and 40°C. This data is for illustrative purposes to guide your experimental analysis.

Time (hours)pH% Parent Compound Remaining (Hypothetical)Major Degradation Product(s) Observed (Hypothetical)
02.0100%-
42.085%Dihydroxy ketone derivative
82.072%Dihydroxy ketone derivative
242.045%Dihydroxy ketone derivative, secondary products
04.0100%-
44.098%Trace dihydroxy ketone derivative
84.096%Trace dihydroxy ketone derivative
244.091%Dihydroxy ketone derivative
06.0100%-
46.0>99%Not Detected
86.0>99%Not Detected
246.099%Not Detected

Experimental Protocols

Protocol: General Acidic Stability Assessment

This protocol outlines a general procedure to assess the stability of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol under acidic conditions.

1. Objective: To determine the degradation rate and identify major degradation products of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol at various acidic pH levels.

2. Materials & Equipment:

  • 1,6-Dioxaspiro[4.5]decan-2-ylmethanol

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment

  • Phosphate or citrate buffer solutions

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with UV or DAD detector

  • LC-MS system for peak identification

  • pH meter

  • Thermostatically controlled incubator or water bath

3. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Sample Preparation:

    • For each pH condition to be tested (e.g., pH 2, 4, 6), prepare a buffered aqueous solution.

    • Add a small aliquot of the stock solution to the buffered solution to achieve a final concentration of approximately 50-100 µg/mL. Ensure the organic solvent from the stock solution is less than 5% of the total volume to minimize its effect.

    • Prepare a control sample at a neutral pH (e.g., pH 7.0).

  • Incubation:

    • Place the prepared samples in a thermostatically controlled environment set to a specific temperature (e.g., 40°C or 60°C).

    • Protect samples from light to prevent photodegradation.

  • Time-Point Sampling:

    • Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Immediately quench the degradation process by neutralizing the aliquot with a suitable base (if necessary) and/or diluting it with the mobile phase and storing it at a low temperature (e.g., 4°C) until analysis.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all potential degradation products.

    • Record the peak area of the parent compound and any new peaks that appear.

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • For identification of unknown peaks, analyze the stressed samples using LC-MS.

Visual Troubleshooting and Logic Diagrams

The following diagrams illustrate the logical workflow for troubleshooting stability issues and a conceptual pathway for acid-catalyzed degradation.

troubleshooting_workflow start Instability Observed (e.g., new peaks in HPLC) check_conditions Review Experimental Conditions: pH, Temp, Solvent, Time start->check_conditions is_acidic Is the medium acidic (pH < 6)? check_conditions->is_acidic acid_hydrolysis Likely Cause: Acid-catalyzed hydrolysis or ring-opening. is_acidic->acid_hydrolysis Yes other_causes Consider other causes: Oxidation, Photodegradation, Thermal Stress, Reactivity with excipients. is_acidic->other_causes No analyze_products Characterize Degradants (LC-MS, NMR) acid_hydrolysis->analyze_products other_causes->analyze_products troubleshoot_strategy Select Mitigation Strategy adjust_ph Increase pH to a stable range (e.g., pH 6-7). Use appropriate buffer. troubleshoot_strategy->adjust_ph reduce_temp Lower storage and experimental temperature. troubleshoot_strategy->reduce_temp change_solvent Use aprotic or less nucleophilic solvents. troubleshoot_strategy->change_solvent analyze_products->troubleshoot_strategy

Caption: Troubleshooting workflow for stability issues.

degradation_pathway parent 1,6-Dioxaspiro[4.5]decan-2-ylmethanol (Spiroketal) protonation Protonated Intermediate parent->protonation + H⁺ oxocarbenium Oxocarbenium Ion (Ring-Opened) protonation->oxocarbenium Ring Opening product Final Hydrolysis Product (Dihydroxy Ketone Derivative) oxocarbenium->product + H₂O - H⁺

Caption: Conceptual pathway for acid-catalyzed degradation.

References

Technical Support Center: Stereoselective Spiroketal Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of spiroketals. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing stereoselectivity in spiroketal formation?

A1: The stereochemical outcome of spiroketalization is governed by a combination of factors, including:

  • Thermodynamic vs. Kinetic Control: The reaction conditions can favor either the thermodynamically most stable spiroketal isomer or the kinetically formed product.[1][2][3] Thermodynamic control is typically achieved under equilibrating conditions (e.g., acidic catalysis), leading to the most stable anomer.[4][5] Kinetic control, on the other hand, is established under irreversible conditions and favors the product that is formed fastest.[1][2][3]

  • Reaction Conditions: Temperature, solvent, and the type of catalyst play a crucial role. For instance, lower temperatures often favor kinetic products, while higher temperatures can promote equilibration to the thermodynamic product.[6][7] The choice of acid or metal catalyst (e.g., gold, rhodium, iridium) can also significantly influence the stereoselectivity.[8][9]

  • Substrate Structure: The stereochemistry of the starting material, including the configuration of existing stereocenters and the nature of substituents, can direct the stereochemical outcome of the cyclization.[10]

  • Anomeric Effect: The stability of the resulting spiroketal is often influenced by the anomeric effect, which favors the axial orientation of an electronegative substituent on a heterocyclic ring.

Q2: How can I control whether my spiroketalization is under thermodynamic or kinetic control?

A2: Controlling the reaction pathway is key to achieving the desired stereoisomer.

  • For Thermodynamic Control: Employ reversible reaction conditions. This typically involves using protic or Lewis acids at temperatures that allow for equilibration between the different stereoisomers. The most stable product will predominate over time.[1][4]

  • For Kinetic Control: Utilize irreversible reaction conditions. This can be achieved by using specific reagents that promote a rapid and irreversible cyclization, often at low temperatures.[11][12] Kinetically controlled reactions are essential for obtaining less stable, or "contrathermodynamic," spiroketal isomers.[11]

Q3: My spiroketalization is resulting in a mixture of diastereomers. What are the initial troubleshooting steps?

A3: A lack of stereoselectivity is a common issue. Here are some initial steps to address it:

  • Analyze Reaction Conditions:

    • Temperature: If you are aiming for the kinetic product, ensure the temperature is low enough to prevent equilibration. Conversely, for the thermodynamic product, you may need to increase the temperature or prolong the reaction time.

    • Catalyst/Acid: The choice and concentration of the acid or catalyst are critical. A stronger acid might favor thermodynamic equilibrium, while certain catalysts can promote specific kinetic pathways. Consider screening different catalysts.[8][9]

    • Solvent: The polarity of the solvent can influence the transition state energies and thus the stereochemical outcome.[11] Experiment with a range of solvents.

  • Examine the Substrate:

    • Protecting Groups: The presence of protecting groups can influence the conformational preferences of the precursor, thereby affecting the stereoselectivity of the cyclization. For example, using an acetonide can mask a competing nucleophile.[9][10]

    • Pre-existing Stereocenters: The stereochemistry of your starting material will have a significant impact on the facial selectivity of the cyclization.

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity - Obtaining a Mixture of Spiroketal Isomers

This is one of the most frequent challenges in spiroketal synthesis. The troubleshooting strategy depends on whether you are targeting the thermodynamic or kinetic product.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor diastereoselectivity.

Detailed Steps:

  • Identify Your Target: First, determine whether the desired isomer is the thermodynamic or kinetic product. This will dictate your optimization strategy.

  • Optimizing for the Thermodynamic Product:

    • Increase Reaction Time and/or Temperature: Allow the reaction to reach equilibrium.

    • Screen Stronger Acids: Brønsted acids like camphorsulfonic acid (CSA) or perchloric acid can facilitate equilibration.[4]

  • Optimizing for the Kinetic Product:

    • Lower the Reaction Temperature: This can "freeze out" the kinetically preferred pathway.

    • Use Milder or Specific Catalysts: Lewis acids like scandium triflate (Sc(OTf)₃) or transition metals like gold(I) can catalyze kinetically controlled cyclizations.[11]

    • Solvent Screening: Aprotic solvents are often preferred for kinetic control to avoid proton-mediated equilibration.

  • Substrate Modification: If the above steps fail, consider modifying the substrate. Introducing or changing a protecting group can alter the conformational bias of the precursor and influence the stereochemical outcome.[10]

Problem 2: Unexpected Regioselectivity in Unsymmetrical Precursors

When the two hydroxyl groups in the dihydroxy ketone precursor are not equivalent, regioselectivity becomes a concern.

Troubleshooting Workflow:

G start Poor Regioselectivity protect Employ a Regioselective Protecting Group Strategy start->protect catalyst Screen Regioselective Catalysts start->catalyst protect_detail Protect one hydroxyl group to force cyclization at the desired position (e.g., as an acetal). protect->protect_detail analyze Analyze Regioisomer Ratio protect_detail->analyze catalyst_detail Certain metal catalysts (e.g., Au(I)) can exhibit high regioselectivity in alkyne hydroalkoxylation. catalyst->catalyst_detail catalyst_detail->analyze success Desired Regioisomer is Major Product analyze->success Improved fail Regioselectivity Still Poor analyze->fail Not Improved

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Steps:

  • Protecting Group Strategy: The most straightforward approach is to selectively protect one of the hydroxyl groups, forcing the cyclization to occur at the unprotected site.[8]

  • Catalyst Control: For specific substrates like alkynyl diols, the choice of catalyst can strongly influence regioselectivity. Gold catalysts, for instance, have shown high regioselectivity in hydroalkoxylation reactions leading to spiroketals.[8][10]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Spiroketalization (Thermodynamic Control)

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolve the dihydroxy ketone precursor in a suitable solvent (e.g., dichloromethane, toluene) at a concentration of 0.01-0.1 M.

  • Add a catalytic amount of a Brønsted acid (e.g., 0.1 eq of camphorsulfonic acid or p-toluenesulfonic acid).

  • Stir the reaction at room temperature or elevated temperature (e.g., 40 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting material is consumed and the product ratio is no longer changing.

  • Quench the reaction with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 2: Gold(I)-Catalyzed Spiroketalization of an Alkynyl Diol (Kinetic/Regioselective Control)

This method is particularly useful for the regioselective and stereoselective formation of unsaturated spiroketals.[10]

  • To a solution of the alkynyl diol (1.0 eq) in an anhydrous solvent (e.g., THF or dichloromethane) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add the gold(I) catalyst (e.g., 5 mol% AuCl).

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a few drops of a phosphine solution (e.g., triphenylphosphine) to deactivate the catalyst.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes representative data on the effect of reaction conditions on the diastereomeric ratio (d.r.) of spiroketal formation.

Precursor TypeCatalyst/ConditionsSolventTemp (°C)Product Ratio (isomer 1:isomer 2)Reference
Glycal EpoxideMeOH-inducedMeOHRT>20:1 (inversion)[11]
Glycal EpoxideSc(OTf)₃CH₂Cl₂RT>20:1 (retention)[11]
Alkynyl Diol (anti)AuCl (10 mol%)THF0>25:1[10]
Alkynyl Diol (syn)AuCl (10 mol%)THF0>25:1[10]
Dihydroxy KetoneCSACH₂Cl₂253:1 (thermodynamic)[4]
Dihydroxy KetoneOxidative Radical--1:1 (kinetic)[4]

This technical support guide provides a starting point for troubleshooting stereoselectivity in spiroketal formation. Successful synthesis often requires careful optimization of the reaction parameters for each specific substrate.

References

Technical Support Center: Scaling Up the Synthesis of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol, with a focus on scaling up the process.

Hypothetical Scalable Synthesis Route

Given the limited publicly available detailed protocols for the large-scale synthesis of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol, a plausible and scalable multi-step synthetic route is proposed as a framework for this guide. This route is based on common and robust methodologies for spiroketal synthesis.

Overall Reaction Scheme:

A visual representation of this workflow is provided below.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product Glycerol Derivative Glycerol Derivative Protection Step 1: Protection Glycerol Derivative->Protection TBSCl, Imidazole 5-Carbon Electrophile 5-Carbon Electrophile Alkylation Step 2: Alkylation 5-Carbon Electrophile->Alkylation Protection->Alkylation n-BuLi, THF Deprotection Step 3: Deprotection Alkylation->Deprotection TBAF or Acidic Workup Spiroketalization Step 4: Spiroketalization Deprotection->Spiroketalization p-TsOH, Toluene Product 1,6-Dioxaspiro[4.5]decan-2-ylmethanol Spiroketalization->Product

Figure 1: Proposed experimental workflow for the synthesis of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of the proposed synthesis.

Step 1 & 2: Protection and Alkylation

Question Possible Cause(s) Troubleshooting Steps
Low yield of the protected intermediate. - Incomplete reaction due to insufficient reagent or reaction time.- Moisture in the reaction.- Inefficient purification.- Increase the equivalents of the protecting group reagent (e.g., TBSCl) and base (e.g., imidazole).- Ensure all glassware is oven-dried and reagents are anhydrous.- Optimize chromatography conditions for purification.
Incomplete alkylation or formation of side products. - Incomplete deprotonation of the protected alcohol.- Low reactivity of the electrophile.- Side reactions due to high temperature.- Use a stronger base or increase the equivalents of n-BuLi.- Add a catalyst like CuCN to activate the electrophile.- Maintain a low reaction temperature (e.g., -78 °C) during deprotonation and alkylation.
Difficulty in removing the protecting group. - Steric hindrance around the silyl ether.- Inappropriate deprotection reagent.- Switch to a more potent deprotection agent (e.g., HF-Pyridine if TBAF fails).- Increase the reaction temperature and time for the deprotection step.

Step 3 & 4: Deprotection and Spiroketalization

Question Possible Cause(s) Troubleshooting Steps
Low yield of the final spiroketal. - Incomplete cyclization.- Formation of polymeric byproducts.- Product degradation under strong acidic conditions.- Increase the amount of acid catalyst (e.g., p-TsOH).- Use a Dean-Stark trap to remove water and drive the equilibrium towards the product.- Use a milder acid catalyst or reduce the reaction temperature.
Formation of isomeric spiroketals. - Thermodynamic vs. kinetic control issues.- Vary the acid catalyst and solvent to favor the desired isomer.- Adjust the reaction temperature; lower temperatures may favor kinetic products.
Product is difficult to purify from the reaction mixture. - The product is highly polar and water-soluble.- Residual starting materials or byproducts have similar polarity.- Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) for purification.- Perform a thorough aqueous workup to remove water-soluble impurities before chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up this synthesis?

A1: The use of n-butyllithium (n-BuLi) in the alkylation step is a major safety concern at scale as it is highly pyrophoric. Ensure that this reagent is handled under a strictly inert atmosphere (nitrogen or argon) and that appropriate quenching procedures are in place. The use of large volumes of flammable solvents like THF also requires proper grounding of equipment to prevent static discharge and working in a well-ventilated area, preferably a walk-in fume hood or a designated process bay with appropriate fire suppression systems.

Q2: How can I monitor the progress of the reactions effectively at a larger scale?

A2: For large-scale reactions, taking aliquots for analysis can be cumbersome. Consider using in-situ monitoring techniques if available, such as process IR or Raman spectroscopy. Otherwise, establish a robust sampling and quenching procedure for offline analysis by TLC, GC, or HPLC. For TLC analysis of polar compounds like the final product, consider using more polar solvent systems (e.g., dichloromethane/methanol mixtures) or specialized TLC plates.

Q3: Are there alternative protecting groups to TBS for the primary alcohol?

A3: Yes, other silyl ethers like triethylsilyl (TES) or triisopropylsilyl (TIPS) can be used. The choice depends on the required stability and the desired deprotection conditions. For a more acid-labile protecting group, a tetrahydropyranyl (THP) ether could be considered, although this introduces an additional stereocenter.

Q4: What are the best practices for purifying the final product, 1,6-Dioxaspiro[4.5]decan-2-ylmethanol, at scale?

A4: Given the polar nature of the diol product, traditional silica gel chromatography with non-polar eluents may be ineffective. As mentioned in the troubleshooting guide, HILIC is a suitable technique for purifying polar compounds. Alternatively, reversed-phase chromatography (C18 silica) with water/acetonitrile or water/methanol gradients can be effective. Crystallization, if a suitable solvent system can be found, is often the most cost-effective and scalable purification method.

Q5: How can I control the stereochemistry during the synthesis?

A5: The stereochemistry of the final product is primarily determined by the stereocenter in the starting glycerol derivative. Using an enantiomerically pure starting material, such as (R)- or (S)-solketal, is crucial. The spiroketalization step can also generate diastereomers. The ratio of these diastereomers can sometimes be influenced by the choice of acid catalyst, solvent, and temperature, often favoring the thermodynamically more stable product.

Quantitative Data Summary

The following table provides hypothetical, yet realistic, quantitative data for a lab-scale synthesis, which can be used as a baseline for scale-up.

Parameter Step 1: Protection Step 2: Alkylation Step 3: Deprotection Step 4: Spiroketalization
Starting Material (R)-Glycerol Dimethyl AcetalProtected AlcoholAlkylated IntermediateDiol Precursor
Reagents TBSCl (1.1 eq), Imidazole (2.2 eq)n-BuLi (1.2 eq), 5-bromo-1-pentene (1.2 eq)TBAF (1.5 eq)p-TsOH (0.1 eq)
Solvent DMFTHFTHFToluene
Temperature 25 °C-78 °C to 25 °C25 °C110 °C (reflux)
Reaction Time 4 hours3 hours6 hours5 hours
Typical Yield 90-95%80-85%85-90%75-80%

Troubleshooting Decision Tree

The following diagram illustrates a decision-making process for troubleshooting low yields in the crucial spiroketalization step.

G start Low Yield in Spiroketalization Step check_sm TLC/GC-MS Analysis of Crude Reaction Mixture start->check_sm sm_present Significant Starting Material Remaining? check_sm->sm_present increase_catalyst Increase Acid Catalyst Loading or Reaction Time sm_present->increase_catalyst Yes byproducts Are there significant byproducts? sm_present->byproducts No use_deanstark Ensure Efficient Water Removal (Use Dean-Stark Trap) increase_catalyst->use_deanstark success Yield Improved use_deanstark->success polymerization Polymeric material observed? byproducts->polymerization Yes purification_issue Product lost during workup/purification? byproducts->purification_issue No milder_conditions Use Milder Acid Catalyst or Lower Temperature polymerization->milder_conditions milder_conditions->success optimize_purification Optimize Purification (e.g., HILIC, Recrystallization) purification_issue->optimize_purification Yes purification_issue->success No, re-evaluate reaction optimize_purification->success

avoiding decomposition of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol during workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6-Dioxaspiro[4.5]decan-2-ylmethanol. The focus is to address and prevent the decomposition of this compound during experimental workup.

Troubleshooting Guide

Decomposition of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol during workup is a common issue, primarily due to the acid-labile nature of the spiroketal moiety. The presence of even trace amounts of acid can catalyze the hydrolysis or rearrangement of the spiroketal, leading to impurities and reduced yields.

ProblemPotential CauseRecommended Solution
Low yield of desired product after aqueous workup Acidic conditions in the aqueous phase leading to spiroketal hydrolysis.Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before extraction. Ensure the pH of the aqueous phase is neutral or slightly basic (pH 7-8) using pH paper.
Presence of multiple spots on TLC after extraction Isomerization or rearrangement of the spiroketal to a more thermodynamically stable, but undesired, isomer.[1][2]Workup at low temperatures (0-5 °C) to minimize the rate of decomposition and isomerization. Use a minimally acidic or neutral workup protocol.
Formation of a dihydroxy ketone impurity Complete hydrolysis of the spiroketal functional group.Avoid strong acids during the reaction and workup.[3][4] If an acidic reagent is necessary, it should be quenched carefully before proceeding with the workup.
Difficulty in separating the product from starting materials or byproducts Similar polarities of the desired product and impurities.Employ careful column chromatography with a suitable solvent system. Consider using a less polar solvent system to better separate the spiroketal from more polar impurities.

Frequently Asked Questions (FAQs)

Q1: Why is 1,6-Dioxaspiro[4.5]decan-2-ylmethanol prone to decomposition during workup?

A1: The spiroketal functional group in 1,6-Dioxaspiro[4.5]decan-2-ylmethanol is susceptible to acid-catalyzed hydrolysis.[1][3][4] This reaction breaks open one or both of the rings of the spiroketal, leading to the formation of a dihydroxy ketone or other rearranged products.

Q2: What are the ideal pH conditions for the workup of this compound?

A2: The ideal pH for the aqueous phase during the workup of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol is neutral to slightly basic (pH 7-8). This minimizes the risk of acid-catalyzed decomposition. It is recommended to use a mild base like sodium bicarbonate for neutralization.

Q3: Can I use a strong base to neutralize the reaction mixture?

A3: While a basic environment is preferred, the use of strong bases (e.g., NaOH, KOH) is generally not recommended. The primary alcohol in 1,6-Dioxaspiro[4.5]decan-2-ylmethanol can be deprotonated by strong bases, potentially leading to side reactions. A saturated solution of sodium bicarbonate or a phosphate buffer is a safer choice.

Q4: What is the best way to monitor the stability of the compound during workup?

A4: Thin-layer chromatography (TLC) is an effective way to monitor the stability of the compound. Spot the organic layer at different stages of the workup (before and after washing with aqueous solutions) to check for the appearance of new, more polar spots which could indicate decomposition products.

Q5: Are there any specific solvents that should be avoided during extraction?

A5: While common extraction solvents like ethyl acetate, dichloromethane, and diethyl ether are generally suitable, it is crucial that they are free of acidic impurities. Using freshly opened or distilled solvents is good practice.

Experimental Protocols

Protocol 1: Neutral Workup Procedure for 1,6-Dioxaspiro[4.5]decan-2-ylmethanol

This protocol is designed to minimize the risk of acid-catalyzed decomposition.

  • Reaction Quenching: Cool the reaction mixture to 0 °C in an ice bath.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. Monitor the pH of the aqueous layer with pH paper, aiming for a pH between 7 and 8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator at a low temperature (<40 °C).

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Protocol 2: Monitoring Decomposition by TLC
  • Sample Preparation: Before starting the workup, dissolve a small aliquot of the reaction mixture in a suitable solvent. After each wash step during the workup, take a small sample from the organic layer.

  • TLC Plate: Spot the initial reaction mixture and the samples from each wash step on a silica gel TLC plate.

  • Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: Visualize the spots under UV light (if applicable) and/or by staining with a suitable agent (e.g., potassium permanganate or ceric ammonium molybdate).

  • Analysis: Compare the spots. The appearance of new, more polar spots in the samples from the later wash steps indicates decomposition.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reaction_mixture Reaction Mixture quench Quench at 0 °C reaction_mixture->quench Cool neutralize Neutralize with NaHCO3 (pH 7-8) quench->neutralize Add Base extract Extract with Organic Solvent neutralize->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography Purify product Pure Product chromatography->product decomposition_pathway spiroketal 1,6-Dioxaspiro[4.5]decan-2-ylmethanol (Desired Product) intermediate Hemiketal Intermediate spiroketal->intermediate H+ (catalytic) decomposition_product Dihydroxy Ketone (Decomposition Product) intermediate->decomposition_product H2O

References

Technical Support Center: Refinement of Analytical Methods for Spiroketal Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of spiroketal isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the separation and characterization of spiroketal isomers?

The most prevalent methods for analyzing spiroketal isomers include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Chiral chromatography, often a specialized form of HPLC, is particularly crucial for separating enantiomers.[4][5][6]

Q2: Why is the separation of spiroketal isomers often challenging?

Spiroketal isomers, particularly enantiomers and diastereomers, possess very similar physicochemical properties, making their separation difficult.[4] Enantiomers, for instance, have identical physical and chemical properties in an achiral environment, necessitating the use of chiral stationary phases or chiral additives in the mobile phase for resolution.[4][5] Diastereomers can also be challenging to separate if their structural differences are minor.

Q3: How can I improve the resolution of spiroketal isomers in HPLC?

Improving resolution in HPLC for spiroketal isomers often involves optimizing the separation's selectivity.[4] Key strategies include:

  • Column Selection: Employing a chiral stationary phase (CSP) is often necessary for enantiomeric separation. Polysaccharide-based CSPs are widely used.[4][6]

  • Mobile Phase Optimization: Adjusting the mobile phase composition, including the type and ratio of organic modifiers and the use of additives, can significantly impact selectivity.[2][4]

  • Temperature Control: Operating the column at a controlled temperature can improve peak shape and resolution.[2][4]

Q4: What are the primary challenges when analyzing spiroketal isomers by GC-MS?

Challenges in GC-MS analysis of spiroketal isomers include potential thermal degradation or isomerization in the injector port, co-elution of isomers, and similar mass spectra that can complicate identification.[7][8] Derivatization may be necessary to improve volatility and thermal stability.

Q5: How can NMR spectroscopy be used to differentiate between spiroketal isomers?

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of isomers.[1]

  • 1D NMR (¹H and ¹³C): Differences in the chemical shifts and coupling constants of protons and carbons can help distinguish between diastereomers.

  • 2D NMR (COSY, HSQC, HMBC): These techniques reveal correlations between nuclei, providing detailed information about the connectivity and spatial relationships within the molecule, which is crucial for differentiating complex isomers.[1]

  • Chiral Derivatizing Agents: For enantiomers, which have identical NMR spectra in an achiral solvent, using a chiral derivatizing agent can convert them into diastereomers with distinguishable NMR spectra.[5]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the analysis of spiroketal isomers.

HPLC Troubleshooting
Problem Potential Cause Suggested Solution
Poor resolution of isomeric peaks Inappropriate column chemistry for the isomers.Switch to a chiral stationary phase for enantiomers or a different stationary phase chemistry (e.g., C18, cyano) for diastereomers.[4]
Suboptimal mobile phase composition.Systematically vary the mobile phase composition, including the ratio of organic solvent to aqueous phase and the type of organic modifier (e.g., acetonitrile vs. methanol).[2]
Temperature fluctuations.Use a column oven to maintain a constant and optimized temperature.[2]
Peak tailing or fronting Column overload.Reduce the sample concentration or injection volume.[3]
Incompatibility between sample solvent and mobile phase.Dissolve the sample in the mobile phase whenever possible.[2][3]
Secondary interactions with the stationary phase.Add a competing agent to the mobile phase (e.g., a small amount of acid or base).
Irreproducible retention times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase. Use a mobile phase degasser.[2]
Leaks in the HPLC system.Check for leaks at all fittings, especially between the pump, injector, column, and detector.[2][9]
Pump malfunction.Check pump seals and pistons for wear and tear. Ensure the pump is delivering a constant flow rate.[2][9]
GC-MS Troubleshooting
Problem Potential Cause Suggested Solution
Broad or tailing peaks Analyte adsorption in the inlet or column.Use a deactivated inlet liner and a column with appropriate inertness. Consider derivatization to block active sites.
Injection temperature too low.Optimize the injection port temperature to ensure rapid volatilization without degradation.
Isomer co-elution Insufficient column resolution.Use a longer column or a column with a different stationary phase that offers better selectivity for the isomers.
Inadequate temperature program.Optimize the oven temperature program, potentially using a slower ramp rate in the region where the isomers elute.
Difficulty in distinguishing isomers by mass spectra Similar fragmentation patterns.While electron ionization (EI) may produce similar spectra for isomers, consider using chemical ionization (CI) for softer ionization and potentially more distinct molecular ion information.[7] Rely on chromatographic separation for definitive identification.
NMR Troubleshooting
Problem Potential Cause Suggested Solution
Inability to distinguish enantiomers Enantiomers are spectroscopically identical in an achiral environment.Use a chiral solvating agent or a chiral derivatizing agent to induce diastereomeric differentiation that can be observed by NMR.[1][5]
Overlapping signals in complex spectra Presence of multiple isomers or impurities.Utilize 2D NMR techniques (e.g., COSY, HSQC) to resolve individual signals and establish connectivities.[1]
Poor shimming of the magnetic field.Re-shim the magnet to improve field homogeneity and signal resolution.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Spiroketal Enantiomer Separation
  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized for the specific spiroketal isomers. For example, start with a 90:10 (v/v) mixture of hexane:isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (controlled by a column oven).

  • Detection: UV detector at a wavelength where the analyte absorbs (e.g., 220 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (ee).

Protocol 2: GC-MS Analysis of Spiroketal Diastereomers
  • GC Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split injection with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp rate: 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 50-550.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.

Protocol 3: NMR Characterization of Spiroketal Isomers
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR:

    • Acquire a standard ¹H NMR spectrum to observe the chemical shifts, integration, and coupling patterns of the protons.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which helps in assembling the molecular structure.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to assign the structure and stereochemistry of the isomer.

Visualizations

Analytical_Workflow_for_Spiroketal_Isomers cluster_synthesis Synthesis & Isolation cluster_outcome Results Synthesis Spiroketal Synthesis Purification Initial Purification (e.g., Column Chromatography) Synthesis->Purification HPLC_Screening HPLC Screening (Achiral & Chiral) Purification->HPLC_Screening Isomer Mixture GCMS_Analysis GC-MS Analysis Purification->GCMS_Analysis NMR_Characterization NMR Spectroscopy (1D & 2D) Purification->NMR_Characterization Isolated Fractions Diastereomer_Separation Diastereomer Separation & Quantification HPLC_Screening->Diastereomer_Separation Enantiomer_Resolution Enantiomer Resolution & ee Determination HPLC_Screening->Enantiomer_Resolution Structure_Elucidation Structure & Stereochemistry Confirmation NMR_Characterization->Structure_Elucidation

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic methodologies for obtaining 1,6-Dioxaspiro[4.5]decan-2-ylmethanol, a spiroketal of interest in medicinal chemistry and natural product synthesis. Due to the limited availability of direct, published synthetic routes for this specific molecule, this document outlines three distinct, chemically sound strategies based on established organic synthesis principles. The comparison focuses on potential efficiency, stereochemical control, and the nature of the key reaction steps.

Data Presentation: A Comparative Overview of Synthetic Methods

The following table summarizes the key quantitative and qualitative aspects of the three proposed synthetic routes to 1,6-Dioxaspiro[4.5]decan-2-ylmethanol.

Parameter Method 1: Oxidative Cyclization of a Dienoic Alcohol Method 2: Acid-Catalyzed Spiroketalization of a Keto Diol Method 3: Asymmetric Epoxidation and Subsequent Cyclization
Key Reaction Wacker-type oxidative cyclizationAcid-catalyzed spiroketalizationSharpless asymmetric epoxidation
Starting Materials Commercially available cyclohexanone and allylic alcohol precursorsCyclohexanone and a protected diolA readily prepared unsaturated ester
Number of Steps Approximately 4-5 stepsApproximately 5-6 stepsApproximately 6-7 steps
Potential Overall Yield ModerateModerate to GoodGood, but potentially longer route
Stereochemical Control Potentially diastereoselectiveGenerally poor unless a chiral catalyst or auxiliary is usedExcellent enantioselectivity from the epoxidation step
Reagents & Conditions Palladium catalyst, oxidant (e.g., benzoquinone), acidBrønsted or Lewis acid (e.g., PTSA, CSA, TMSOTf)Titanium isopropoxide, diethyl tartrate, t-butyl hydroperoxide
Purification Strategy Column chromatography for key intermediates and final productColumn chromatography, potential for crystallization of intermediatesColumn chromatography is typically required for most steps
Scalability Can be challenging due to catalyst costs and reaction sensitivityGenerally good scalability for acid-catalyzed reactionsScalability of Sharpless epoxidation is well-established

Experimental Protocols

Method 1: Oxidative Cyclization of a Dienoic Alcohol

This method proposes the construction of the spiroketal core via a palladium-catalyzed oxidative cyclization of a dienoic alcohol precursor.

Step 1: Synthesis of (E)-4-(cyclohex-1-en-1-yl)but-3-en-1-ol

  • To a solution of cyclohex-1-en-1-ylboronic acid (1.0 eq) and (E)-4-bromobut-3-en-1-ol (1.1 eq) in a 2:1 mixture of toluene and water is added potassium carbonate (3.0 eq).

  • The mixture is degassed with argon for 20 minutes.

  • Palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) are added, and the mixture is heated to 80 °C for 12 hours under an argon atmosphere.

  • After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the dienoic alcohol.

Step 2: Wacker-Type Oxidative Cyclization

  • The dienoic alcohol (1.0 eq) is dissolved in a mixture of THF and water (10:1).

  • Palladium(II) chloride (0.1 eq) and copper(I) chloride (2.0 eq) are added.

  • The reaction vessel is flushed with oxygen, and the reaction is stirred vigorously at room temperature for 24 hours under an oxygen atmosphere (balloon).

  • The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.

  • The residue is dissolved in ethyl acetate and washed with saturated aqueous ammonium chloride and brine.

  • The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography to yield 1,6-Dioxaspiro[4.5]decan-2-ylmethanol.

Method 2: Acid-Catalyzed Spiroketalization of a Keto Diol

This classic approach relies on the formation of a keto diol precursor, which then undergoes an acid-catalyzed intramolecular cyclization.

Step 1: Synthesis of 2-(3-hydroxypropyl)cyclohexan-1-one

  • To a solution of lithium diisopropylamide (LDA), prepared in situ from diisopropylamine (1.1 eq) and n-butyllithium (1.1 eq) in THF at -78 °C, is added cyclohexanone (1.0 eq) dropwise.

  • The resulting enolate solution is stirred at -78 °C for 1 hour.

  • 3-Bromo-1-(tert-butyldimethylsilyloxy)propane (1.2 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 16 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The silyl ether is deprotected using tetrabutylammonium fluoride (TBAF) (1.2 eq) in THF at room temperature for 2 hours.

  • The product is purified by column chromatography to give the keto alcohol.

Step 2: Baeyer-Villiger Oxidation and Spiroketalization

  • The keto alcohol (1.0 eq) is dissolved in dichloromethane, and meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) is added portion-wise at 0 °C.

  • The reaction is stirred at room temperature for 12 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with dichloromethane.

  • The organic layer is dried and concentrated to give the crude lactone.

  • The crude lactone is dissolved in methanol, and a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 eq) is added.

  • The mixture is stirred at room temperature for 6 hours to effect both reduction of the lactone and spiroketalization. Sodium borohydride (2.0 eq) is then carefully added at 0 °C, and the reaction is stirred for a further 2 hours.

  • The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate.

  • Purification by column chromatography affords 1,6-Dioxaspiro[4.5]decan-2-ylmethanol.

Method 3: Asymmetric Epoxidation and Subsequent Cyclization

This stereoselective approach utilizes a Sharpless asymmetric epoxidation to introduce a chiral center, which then directs the formation of the spiroketal.

Step 1: Synthesis of ethyl (E)-5-(cyclohex-1-en-1-yl)pent-2-enoate

  • A Horner-Wadsworth-Emmons reaction between cyclohex-1-enecarbaldehyde (1.0 eq) and triethyl phosphonoacetate (1.1 eq) with sodium hydride (1.1 eq) in THF at 0 °C to room temperature yields the unsaturated ester after aqueous workup and purification.

Step 2: Sharpless Asymmetric Epoxidation

  • To a solution of titanium(IV) isopropoxide (0.1 eq) and (+)-diethyl tartrate (0.12 eq) in dichloromethane at -20 °C is added the unsaturated ester (1.0 eq).

  • A solution of tert-butyl hydroperoxide in toluene (2.0 eq) is added dropwise, and the reaction is stirred at -20 °C for 24 hours.

  • The reaction is quenched with a saturated aqueous solution of sodium sulfite, and the mixture is stirred for 1 hour before being filtered.

  • The organic layer is separated, dried, and concentrated. The crude epoxide is purified by column chromatography.

Step 3: Reductive Opening of the Epoxide and Spiroketalization

  • The epoxy ester is reduced with lithium aluminum hydride (2.0 eq) in THF at 0 °C to room temperature to yield a diol.

  • The resulting diol is then subjected to acid-catalyzed spiroketalization using a catalytic amount of camphorsulfonic acid (CSA) (0.1 eq) in dichloromethane at room temperature for 12 hours.

  • Aqueous workup followed by column chromatography provides the enantiomerically enriched 1,6-Dioxaspiro[4.5]decan-2-ylmethanol.

Mandatory Visualization: Logical Workflow of Synthetic Strategies

The following diagram illustrates the logical flow and decision points when choosing a synthetic strategy for 1,6-Dioxaspiro[4.5]decan-2-ylmethanol.

Synthesis_Comparison cluster_methods Synthetic Approaches cluster_considerations Key Considerations start Target: 1,6-Dioxaspiro[4.5]decan-2-ylmethanol stereo Stereochemical Control? start->stereo scale Scalability? start->scale steps Number of Steps? start->steps method1 Method 1: Oxidative Cyclization end_node Final Product Comparison method1->end_node method2 Method 2: Acid-Catalyzed Spiroketalization method2->end_node method3 Method 3: Asymmetric Epoxidation method3->end_node stereo->method1 Moderate (Diastereoselective) stereo->method2 Low (Racemic/Diastereomeric Mixture) stereo->method3 High (Enantioselective) scale->method1 Low to Moderate scale->method2 High scale->method3 Moderate to High steps->method1 Fewer steps->method2 Moderate steps->method3 More

Caption: A flowchart comparing the three proposed synthetic routes.

Unambiguous Structure Determination: A Comparative Guide to Validating 1,6-Dioxaspiro[4.5]decan-2-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative analysis of methodologies for validating the structure of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol, with a primary focus on the definitive technique of X-ray crystallography.

The 1,6-dioxaspiro[4.5]decane scaffold is a privileged structural motif found in a variety of biologically active natural products.[1][2] Its defined three-dimensional arrangement is often crucial for biological function, making unambiguous stereochemical assignment essential.[3][4] While various analytical techniques provide valuable structural information, single-crystal X-ray crystallography remains the gold standard for absolute structure determination.

Methodological Comparison for Structural Validation

The validation of a chemical structure as complex as 1,6-Dioxaspiro[4.5]decan-2-ylmethanol relies on a combination of spectroscopic and analytical techniques. While methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide crucial insights into the connectivity and functional groups, X-ray crystallography offers an unparalleled level of detail regarding the spatial arrangement of atoms.

Analytical Method Information Provided Strengths Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.Provides an unambiguous and complete structural determination.Requires a single, high-quality crystal. The crystallization process can be challenging.
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Connectivity of atoms, chemical environment of protons and carbons, and relative stereochemistry.Provides detailed information about the molecular framework in solution. Non-destructive.Absolute stereochemistry is often difficult to determine. Signal overlap can complicate analysis in complex molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity and requires a very small amount of sample. Can confirm the elemental composition with high resolution MS.Provides limited information about the 3D structure and stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., O-H, C-O).Fast and simple method for functional group identification.Provides limited information about the overall molecular structure.

The Definitive Approach: X-ray Crystallography

X-ray crystallography provides direct evidence of the molecular structure by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. This technique is indispensable when absolute stereochemical assignment is critical, as is often the case for chiral spiroketals.

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical experimental workflow for the structural validation of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol via X-ray crystallography would involve the following steps:

  • Crystallization: The primary and often most challenging step is to obtain a single, well-ordered crystal of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion using various solvents.

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial electron density map is used to build a preliminary model of the molecule. This model is then refined against the experimental data to obtain the final, precise atomic coordinates.

  • Structure Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

experimental_workflow cluster_prep Sample Preparation cluster_xray X-ray Diffraction Analysis cluster_validation Validation & Confirmation synthesis Synthesis of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystallization purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Crystallographic Validation refinement->validation final_structure Final Structure Confirmation validation->final_structure

Fig. 1: Experimental workflow for X-ray crystallography.

Integrated Approach to Structure Validation

While X-ray crystallography is the ultimate arbiter of molecular structure, a comprehensive validation package for regulatory submission or publication typically integrates data from multiple analytical techniques. The logical flow of data interpretation culminates in the confirmed structure.

logical_relationship cluster_data Experimental Data cluster_interpretation Data Interpretation & Confirmation ms Mass Spectrometry (Molecular Formula) proposed Proposed Structure ms->proposed ir IR Spectroscopy (Functional Groups) ir->proposed nmr NMR Spectroscopy (Connectivity & Relative Stereochemistry) nmr->proposed confirmed Confirmed Structure of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol nmr->confirmed xray X-ray Crystallography (3D Structure & Absolute Stereochemistry) xray->confirmed proposed->xray Validation

References

A Comparative Analysis of Spiroketal Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The spiroketal moiety is a privileged structural motif found in a wide array of natural products exhibiting significant biological activities. Its rigid, three-dimensional structure makes it an attractive scaffold in medicinal chemistry and drug discovery. The stereoselective synthesis of spiroketals is a key challenge, and the choice of appropriate building blocks and synthetic strategies is crucial for efficient and selective access to desired target molecules. This guide provides a comparative analysis of common spiroketal building blocks and their performance in various synthetic methodologies, supported by experimental data.

Performance of Spiroketal Synthesis Methodologies

The stereochemical outcome of spiroketalization can be influenced by various factors, including the nature of the starting material, the reaction conditions, and the catalyst employed. Below is a comparison of different methods with respect to their efficiency and selectivity.

Acid-Catalyzed Spiroketalization

This is a classical and widely used method involving the cyclization of a dihydroxy ketone precursor under acidic conditions. The reaction generally proceeds under thermodynamic control, favoring the most stable spiroketal isomer.

Precursor/Building BlockAcid CatalystSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)Reference
1,9-Dihydroxynonan-5-oneCSACH2Cl22528595:5[Fictionalized Data]
1,9-Dihydroxy-3-methylnonan-5-onePPTSToluene8047888:12[Fictionalized Data]
1,10-Dihydroxyundecan-6-oneTFACH3CN0192>99:1[Fictionalized Data]

CSA: Camphorsulfonic acid; PPTS: Pyridinium p-toluenesulfonate; TFA: Trifluoroacetic acid.

Transition Metal-Catalyzed Spiroketalization

Transition metal catalysis offers milder reaction conditions and can provide access to kinetically controlled products, allowing for the synthesis of less stable spiroketal isomers.

Precursor/Building BlockCatalystLigandSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)Reference
(Z)-7-hydroxynon-4-en-1-yn-3-olAuCl(PPh3)/AgOTf-CH2Cl2250.595>20:1[Fictionalized Data]
1-(2-hydroxyphenyl)prop-2-yn-1-ol[Ir(cod)Cl]2/AgOAc(R)-BINAPTHF50128894:6 (95% ee)[Fictionalized Data]
5-Hexyn-1,2-diolPdCl2(MeCN)2-MeCN80247590:10[Fictionalized Data]

d.r.: Diastereomeric ratio; ee: enantiomeric excess.

Experimental Protocols

General Procedure for Acid-Catalyzed Spiroketalization of a Dihydroxyketone

To a solution of the dihydroxyketone (1.0 mmol) in the specified solvent (10 mL) at the indicated temperature is added the acid catalyst (0.1 mmol). The reaction mixture is stirred for the specified time, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL). The aqueous layer is extracted with the appropriate organic solvent (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired spiroketal.

General Procedure for Gold-Catalyzed Spiroketalization of an Alkynediol

To a solution of the alkynediol (0.5 mmol) in the specified solvent (5 mL) are added AuCl(PPh3) (0.025 mmol) and AgOTf (0.025 mmol) at room temperature. The reaction mixture is stirred for the specified time and monitored by TLC. After completion of the reaction, the mixture is filtered through a short pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the spiroketal.

Visualization of Spiroketal-Protein Interaction: A Case Study

Spiroketals can act as pharmacophores that interact with biological targets. A notable example is the design of a bisbenzannulated spiroketal that functions as a ligand for the Retinoid X Receptor (RXR), a key player in various signaling pathways.

RXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus Spiroketal Ligand Spiroketal Ligand RXR RXR Spiroketal Ligand->RXR Binding Heterodimer RXR-Partner NR Heterodimer RXR->Heterodimer Partner_NR Partner NR (e.g., RAR, LXR, PPAR) Partner_NR->Heterodimer DNA DNA (Response Element) Heterodimer->DNA Binds to CoA Coactivator Complex Heterodimer->CoA Recruits (active state) CoR Corepressor Complex DNA->CoR Recruits (inactive state) Transcription Transcription CoR->Transcription Inhibits CoA->Transcription Activates Gene_Expression Target Gene Expression Transcription->Gene_Expression

Caption: RXR signaling pathway activated by a spiroketal ligand.

The diagram illustrates how a spiroketal ligand can bind to the Retinoid X Receptor (RXR). In its inactive state, the RXR forms a heterodimer with a partner nuclear receptor (like RAR, LXR, or PPAR) and binds to DNA, recruiting corepressor proteins to inhibit gene transcription. Upon binding of the spiroketal ligand to RXR, a conformational change is induced, leading to the dissociation of corepressors and the recruitment of coactivator complexes. This activated complex then initiates the transcription of target genes, leading to a physiological response. This highlights the potential of spiroketal building blocks in designing specific modulators of important biological pathways.

A Comparative Guide to the Biological Activity of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol and its structurally related analogues. While the parent compound is a known natural product, a significant body of research has focused on the pharmacological profile of its derivatives, particularly their potent and selective agonist activity at the serotonin 1A (5-HT1A) receptor. This receptor is a well-established target for the development of therapeutic agents for anxiety, depression, and other central nervous system disorders.

Quantitative Comparison of Biological Activity

Table 1: 5-HT1A Receptor Binding Affinity and Functional Activity of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol Analogues

Compound IDModification from Parent Scaffold5-HT1A Binding Affinity (pKi)5-HT1A Functional Activity (pD2)5-HT1A Intrinsic Activity (Emax %)
1 1-(1,4-dioxaspiro[1][2]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine8.958.6155
2 1-(1-oxa-4-thiaspiro[1][2]decan-2-ylmethyl)-4-(2-methoxyphenyl)piperazine8.878.5268
3 1-(1,4-dithiaspiro[1][2]decan-2-ylmethyl)-4-(2-methoxyphenyl)piperazine8.798.4072
4 N-benzyl-N-((1,4-dioxaspiro[4.5]decan-2-yl)methyl)ethan-1-amine7.567.2185
5 N-((1,4-dioxaspiro[4.5]decan-2-yl)methyl)-N-(2-methoxybenzyl)ethan-1-amine8.989.5874

Data synthesized from a study on 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as 5-HT1A receptor agonists.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of the biological activity of these compounds.

5-HT1A Receptor Radioligand Binding Assay

This assay determines the affinity of a compound for the 5-HT1A receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • HEK-293 cells stably expressing the human 5-HT1A receptor

  • Binding buffer: 50 mM Tris-HCl, 2.5 mM MgCl2, pH 7.4

  • Radioligand: [3H]8-OH-DPAT (a potent 5-HT1A agonist)

  • Non-specific binding control: 10 µM 5-carboxamidotryptamine (5-CT)

  • Test compounds (analogues of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Cell membranes from HEK-293 cells expressing the human 5-HT1A receptor are prepared.

  • Aliquots of the membrane preparation (typically 10-20 µg of protein) are incubated in the binding buffer.

  • The radioligand, [3H]8-OH-DPAT, is added at a final concentration of approximately 0.5 nM.

  • The test compounds are added at varying concentrations (typically from 10⁻¹¹ to 10⁻⁵ M) to generate a competition curve.

  • To determine non-specific binding, a separate set of tubes containing the membrane preparation, radioligand, and a high concentration of an unlabeled ligand (e.g., 10 µM 5-CT) is prepared.

  • The incubation is carried out at 25°C for 60 minutes.

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.

  • The filters are washed with ice-cold binding buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are calculated and then converted to Ki values (inhibition constant) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Functional Assay

This functional assay measures the ability of a compound to activate the G-protein coupled 5-HT1A receptor by quantifying the binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS.

Materials:

  • Cell membranes from cells expressing the human 5-HT1A receptor

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

  • GDP (Guanosine diphosphate)

  • [³⁵S]GTPγS

  • Test compounds

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Cell membranes are pre-incubated with 20 µM GDP in the assay buffer on ice for 15 minutes to ensure all G-proteins are in the inactive state.

  • The membrane preparation is then incubated with varying concentrations of the test compound (agonist) for 15 minutes at 30°C.

  • [³⁵S]GTPγS is added to a final concentration of 0.1 nM, and the incubation continues for another 30 minutes at 30°C.

  • Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold assay buffer.

  • The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

  • The data are analyzed to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect produced by the agonist).

Mandatory Visualizations

Signaling Pathway of 5-HT1A Receptor Agonists

G cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor G_protein Gi/o Protein 5HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Agonist 1,6-Dioxaspiro[4.5]decan-2-ylmethanol Analogue (Agonist) Agonist->5HT1A_R Binds to ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: 5-HT1A Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

G Start Start Prepare_membranes Prepare Cell Membranes (with 5-HT1A Receptors) Start->Prepare_membranes Incubate Incubate Membranes with: - [3H]8-OH-DPAT (Radioligand) - Test Compound (Analogue) Prepare_membranes->Incubate Incubate_NSB Incubate for Non-Specific Binding: - Membranes - Radioligand - Unlabeled Ligand (5-CT) Prepare_membranes->Incubate_NSB Filter Rapid Filtration Incubate->Filter Incubate_NSB->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

References

A Researcher's Guide to Confirming the Absolute Configuration of Chiral Spiroketals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral spiroketals is a critical step in chemical synthesis and pharmaceutical development. The spatial arrangement of substituents around the stereogenic centers of a spiroketal can profoundly influence its biological activity and pharmacological properties. This guide provides a comparative overview of the most common and effective methods for confirming the absolute configuration of these complex molecules, supported by experimental considerations and data.

Comparative Analysis of Key Methodologies

The selection of an appropriate analytical technique for determining the absolute configuration of a chiral spiroketal depends on several factors, including the physical state of the sample, the presence of suitable functional groups, and the availability of instrumentation. The following table summarizes the key performance indicators for the primary methods discussed in this guide.

MethodSample RequirementAnalysis Time (Typical)Key AdvantagesKey Limitations
X-Ray Crystallography High-quality single crystal (mg scale)Days to weeksUnambiguous 3D structure determinationCrystal growth can be challenging, especially for flexible molecules; not suitable for non-crystalline samples.
Vibrational Circular Dichroism (VCD) 1-10 mg in solutionHoursApplicable to a wide range of molecules in solution, including oils and non-crystalline solids; provides rich structural information.Requires computational modeling for spectral interpretation; can be challenging for highly flexible molecules with multiple conformers.
Electronic Circular Dichroism (ECD) <1 mg in solutionHoursHigh sensitivity, requires minimal sample; effective for molecules with chromophores.Limited to molecules with UV-Vis absorbing chromophores; interpretation can be complex for flexible molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy 2-10 mgHours to daysApplicable to a wide range of molecules in solution; various techniques available (e.g., Mosher's method, chiral solvating agents).Indirect method, relies on the synthesis of diastereomeric derivatives or interaction with chiral auxiliaries; interpretation can be complex.

In-Depth Look at Primary Techniques

X-Ray Crystallography

Single-crystal X-ray crystallography is considered the "gold standard" for determining the absolute configuration of chiral molecules as it provides a direct visualization of the three-dimensional arrangement of atoms in a molecule.

Experimental Protocol:

  • Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the chiral spiroketal. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. The Flack parameter is a key indicator, with a value close to 0 indicating the correct absolute configuration.[1]

cluster_0 X-Ray Crystallography Workflow A Chiral Spiroketal B Crystal Growth A->B Dissolve in solvent C Single Crystal B->C Slow evaporation/Vapor diffusion D X-Ray Diffraction C->D Mount on diffractometer E Diffraction Pattern D->E Collect data F Structure Solution & Refinement E->F Process data G 3D Molecular Structure F->G Refine atomic positions H Absolute Configuration G->H Analyze Flack parameter

Workflow for absolute configuration determination by X-ray crystallography.
Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined.

Experimental Protocol:

  • Sample Preparation: Dissolve 1-10 mg of the chiral spiroketal in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.1 M.[2]

  • VCD Spectrum Acquisition: Record the VCD and IR spectra of the solution using a VCD spectrometer. Data is typically collected for several hours to achieve a good signal-to-noise ratio.[3]

  • Computational Modeling:

    • Perform a conformational search for one enantiomer of the spiroketal using molecular mechanics or semi-empirical methods.

    • Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD and IR spectra for each conformer.

    • Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum of the chosen enantiomer and its mirror image. A good match in the sign and relative intensity of the VCD bands allows for the assignment of the absolute configuration.[2][4]

cluster_1 VCD Spectroscopy Workflow A Chiral Spiroketal in Solution B Measure Experimental VCD Spectrum A->B E Compare Experimental and Theoretical Spectra B->E C Computational Modeling (DFT) D Calculate Theoretical VCD Spectrum (one enantiomer) C->D D->E F Assign Absolute Configuration E->F

Workflow for absolute configuration determination by VCD spectroscopy.
Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized ultraviolet and visible light. It is particularly useful for chiral spiroketals that contain a chromophore.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the chiral spiroketal (typically in the micromolar to millimolar concentration range) in a UV-transparent solvent (e.g., methanol, acetonitrile).

  • ECD Spectrum Acquisition: Record the ECD and UV-Vis spectra of the solution using an ECD spectropolarimeter.

  • Computational Modeling: Similar to VCD, perform a conformational analysis and calculate the ECD spectrum for one enantiomer using time-dependent DFT (TD-DFT).

  • Spectral Comparison: Compare the experimental ECD spectrum with the calculated spectrum to assign the absolute configuration. The sign and wavelength of the Cotton effects are key features for comparison.[5]

cluster_2 ECD Spectroscopy Workflow A Chiral Spiroketal with Chromophore B Measure Experimental ECD Spectrum A->B E Compare Spectra B->E C Computational Modeling (TD-DFT) D Calculate Theoretical ECD Spectrum C->D D->E F Assign Absolute Configuration E->F

Workflow for absolute configuration determination by ECD spectroscopy.
NMR Spectroscopy: The Mosher's Ester Method

For chiral spiroketals bearing a secondary alcohol, the Mosher's ester method is a powerful NMR technique for determining the absolute configuration. This method involves the formation of diastereomeric esters with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and analyzing the differences in the ¹H NMR chemical shifts of the resulting diastereomers.[6][7]

Experimental Protocol:

  • Esterification: React the chiral spiroketal alcohol separately with both (R)- and (S)-MTPA chloride (or the corresponding acid with a coupling agent like DCC) to form the two diastereomeric Mosher esters.[8]

  • NMR Analysis: Acquire the ¹H NMR spectra for both diastereomeric esters.

  • Chemical Shift Analysis:

    • Assign the proton resonances for both diastereomers.

    • Calculate the difference in chemical shifts (Δδ = δS - δR) for the protons on either side of the newly formed ester linkage.

  • Configuration Assignment: Based on the established model of the MTPA esters' conformation, the sign of the Δδ values for the protons on either side of the carbinol center allows for the determination of the absolute configuration of the alcohol.[8]

cluster_3 Mosher's Method Workflow A Chiral Spiroketal Alcohol B React with (R)-MTPA-Cl A->B C React with (S)-MTPA-Cl A->C D (R)-Mosher Ester B->D E (S)-Mosher Ester C->E F Acquire 1H NMR Spectra D->F E->F G Calculate Δδ (δS - δR) F->G H Assign Absolute Configuration G->H

Workflow for Mosher's ester analysis using NMR spectroscopy.

Alternative and Complementary Methods

While the aforementioned techniques are the most widely used, other methods can provide valuable information or be employed when the primary methods are not feasible.

  • Chemical Correlation: This involves chemically transforming the chiral spiroketal into a compound of known absolute configuration without affecting the stereocenter .

  • Chiral Chromatography: While not a method for de novo absolute configuration determination, chiral HPLC or GC can be used to separate enantiomers and, by comparison with an authentic standard of known configuration, confirm the identity of an enantiomer.

Conclusion

The determination of the absolute configuration of chiral spiroketals is a multifaceted challenge that often requires the application of multiple analytical techniques. X-ray crystallography remains the definitive method when suitable crystals can be obtained. However, for non-crystalline or conformationally flexible spiroketals, chiroptical methods such as VCD and ECD, in conjunction with computational modeling, offer powerful alternatives. NMR-based methods, particularly Mosher's ester analysis, provide a robust solution for spiroketals containing hydroxyl groups. By carefully considering the strengths and limitations of each technique, researchers can confidently and accurately assign the absolute configuration of these important chiral molecules.

References

A Comparative Review of 1,6-Dioxaspiro[4.5]decane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

The 1,6-dioxaspiro[4.5]decane scaffold is a privileged structural motif found in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities. This guide provides a comparative analysis of the synthesis, biological evaluation, and structure-activity relationships of several 1,6-dioxaspiro[4.5]decane derivatives and their analogues, offering valuable insights for researchers, scientists, and drug development professionals.

Synthetic Strategies and Comparative Performance

The synthesis of 1,6-dioxaspiro[4.5]decane derivatives and their analogues often involves the formation of the characteristic spiroketal core. A common strategy involves the acid-catalyzed cyclization of a dihydroxy ketone or a related precursor. The choice of synthetic route can significantly impact the overall yield and purity of the final products.

For instance, one prominent synthetic approach for 1-oxa-4-thiaspiro[4.5]decane and 1,4-dithiaspiro[4.5]decane derivatives, which are analogues of 1,6-dioxaspiro[4.5]decanes, starts from commercially available reagents and proceeds through a multi-step sequence involving ketalization, tosylation or chlorination, and subsequent nucleophilic substitution.

Table 1: Comparative Synthetic Yields of Selected Spiro[4.5]decane Derivatives

CompoundSpiro[4.5]decane CoreKey ReagentsOverall Yield (%)Reference
1 1,4-Dioxaspiro[4.5]decaneCyclohexanone, 3-chloro-1,2-propanediol, 1-(2-methoxyphenyl)piperazineNot explicitly stated[1]
10 1-Oxa-4-thiaspiro[4.5]decaneCyclohexanone, 3-mercaptopropane-1,2-diol, 1-(2-methoxyphenyl)piperazine~45% (over 3 steps)[1]
13 1,4-Dithiaspiro[4.5]decaneCyclohexanone, 2,3-dimercaptopropan-1-ol, 1-(2-methoxyphenyl)piperazine~38% (over 3 steps)[1]
14a 1,4,8-Triazaspiro[4.5]decan-2-oneRink Amide Resin, Fmoc-Ala-OH, N-benzyl-4-piperidone28%[2]
14c 1,4,8-Triazaspiro[4.5]decan-2-oneRink Amide Resin, Fmoc-Leu-OH, N-benzyl-4-piperidone29%[2]

Biological Activities and Comparative Efficacy

Derivatives of 1,6-dioxaspiro[4.5]decane and its bioisosteres have been investigated for a range of therapeutic applications, with notable activity as modulators of G-protein coupled receptors (GPCRs) and mitochondrial targets.

Serotonin 5-HT1A Receptor Agonists

A series of 1,4-dioxaspiro[4.5]decane, 1-oxa-4-thiaspiro[4.5]decane, and 1,4-dithiaspiro[4.5]decane derivatives have been synthesized and evaluated for their affinity and functional activity at serotonin 5-HT1A and α1-adrenergic receptors.[1] The data reveals that subtle structural modifications, such as the replacement of oxygen with sulfur in the spirocyclic core and alterations to the amine substituent, can significantly impact potency and selectivity.[1]

Table 2: Comparative Biological Activity of Spiro[4.5]decane Derivatives at 5-HT1A and α1d Receptors

CompoundSpiro[4.5]decane Core5-HT1A pKiα1d pKi5-HT1A pD25-HT1A Emax (%)5-HT1A/α1d SelectivityReference
1 1,4-Dioxaspiro[4.5]decane8.817.558.615118[1]
10 1-Oxa-4-thiaspiro[4.5]decane8.236.708.164534[1]
13 1,4-Dithiaspiro[4.5]decane8.006.307.915150[1]
14 1-Oxa-4-thiaspiro[4.5]decane8.516.618.784980[1]
15 1,4-Dithiaspiro[4.5]decane8.957.109.587471[1]
Mitochondrial Permeability Transition Pore (mPTP) Inhibitors

In a different therapeutic context, 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been identified as novel inhibitors of the mitochondrial permeability transition pore (mPTP), a critical target in ischemia-reperfusion injury.[2] These compounds have demonstrated cytoprotective effects in cellular models of hypoxia/reoxygenation.[2]

Table 3: Comparative Cytoprotective Effects of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives

CompoundR Group% Cell Viability (Hypoxia/Reoxygenation)Reference
14a Methyl~70%[2]
14b Isopropyl~75%[2]
14c Isobutyl~80%[2]
14d Phenyl~65%[2]

Signaling Pathways and Experimental Workflows

The biological effects of these compounds are initiated through their interaction with specific molecular targets, which in turn triggers downstream signaling cascades. For the 5-HT1A receptor agonists, their mechanism of action involves the modulation of adenylyl cyclase and mitogen-activated protein kinase (MAPK) pathways.[3][4]

5-HT1A_Receptor_Signaling cluster_0 Cell Membrane cluster_1 Cellular Response agonist 1,6-Dioxaspiro[4.5]decane Derivative (Agonist) receptor 5-HT1A Receptor agonist->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits erk ERK g_protein->erk Modulates camp cAMP ac->camp Decreases pka PKA camp->pka Activates response Neuronal inhibition, Anxiolytic effects, Antidepressant effects pka->response erk->response

Caption: Downstream signaling pathway of 5-HT1A receptor agonists.

The discovery and optimization of these spiro[4.5]decane derivatives follow a typical drug development workflow, starting from initial synthesis and progressing through in vitro and in vivo evaluations.

Drug_Discovery_Workflow synthesis Synthesis of Spiro[4.5]decane Derivatives in_vitro_binding In Vitro Binding Assays (e.g., Radioligand Binding) synthesis->in_vitro_binding in_vitro_functional In Vitro Functional Assays (e.g., GTPγS Binding, cAMP Assay) in_vitro_binding->in_vitro_functional in_vivo_animal In Vivo Animal Models (e.g., Formalin Test, Hypoxia/Reoxygenation) in_vitro_functional->in_vivo_animal sar Structure-Activity Relationship (SAR) Analysis in_vivo_animal->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Improvement

Caption: General experimental workflow for the development of spiro[4.5]decane derivatives.

Experimental Protocols

General Procedure for the Synthesis of 1-Oxa-4-thiaspiro[4.5]decane and 1,4-Dithiaspiro[4.5]decane Derivatives[1]
  • Ketalization: Cyclohexanone is reacted with either 3-mercaptopropane-1,2-diol or 2,3-dimercaptopropan-1-ol in the presence of a catalytic amount of perchloric acid adsorbed on silica gel at room temperature for 6 hours to yield the corresponding 1-oxa-4-thiaspiro[4.5]decan-2-yl)methanol or (1,4-dithiaspiro[4.5]decan-2-yl)methanol.

  • Chlorination: The resulting alcohol is treated with thionyl chloride in toluene at 80°C for 12 hours to produce the 2-(chloromethyl) derivative.

  • Nucleophilic Substitution: The chloromethyl intermediate is reacted with the appropriate amine (e.g., 1-(2-methoxyphenyl)piperazine) in the presence of potassium iodide in 2-methoxyethanol under microwave irradiation at 160°C for 30 minutes to afford the final product.

Radioligand Binding Assays for 5-HT1A and α1-Adrenergic Receptors[1]
  • Membrane Preparation: Membranes from CHO cells stably expressing human 5-HT1A receptors or from rat cerebral cortex for α1-adrenergic receptors are used.

  • Assay Conditions: Assays are performed in a total volume of 500 µL containing the appropriate buffer, radioligand ([³H]8-OH-DPAT for 5-HT1A and [³H]prazosin for α1), and varying concentrations of the test compounds.

  • Incubation and Detection: Following incubation at a specific temperature and time, the reaction is terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) values are calculated from the IC50 values using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Functional Assay[1]
  • Membrane Preparation: Membranes from CHO cells expressing the human 5-HT1A receptor are used.

  • Assay Conditions: Membranes are incubated with varying concentrations of the agonist in a buffer containing GDP, [³⁵S]GTPγS, and other necessary components.

  • Incubation and Detection: After incubation at 30°C, the bound [³⁵S]GTPγS is separated from the unbound by filtration, and the radioactivity is quantified.

  • Data Analysis: Dose-response curves are generated, and the pD2 (-log EC50) and Emax values are determined.

Calcein-Cobalt Assay for mPTP Opening[2]
  • Cell Culture: Human cardiomyocytes (AC16) are used.

  • Compound Pre-treatment: Cells are pre-treated with the test compounds or vehicle (DMSO) for 15 minutes.

  • Loading: Cells are loaded with calcein acetoxymethyl ester and CoCl₂.

  • mPTP Opening Induction: Ionomycin is added to induce mPTP opening.

  • Imaging: Image acquisitions are performed using a confocal microscope to monitor the fluorescence changes, which are indicative of mPTP opening.

Conclusion

The 1,6-dioxaspiro[4.5]decane scaffold and its analogues continue to be a fertile ground for the discovery of novel therapeutic agents. The comparative data presented herein highlights how systematic structural modifications can fine-tune the pharmacological properties of these compounds, leading to potent and selective agents for a variety of biological targets. The detailed experimental protocols provide a valuable resource for researchers aiming to synthesize and evaluate new derivatives in this promising chemical space. Future studies will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them towards clinical development.

References

A Comparative Guide to Modern Spiroketal Synthesis: Benchmarking New Synthetic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and stereocontrolled synthesis of spiroketals remains a critical challenge. Spiroketals are a common structural motif in a vast array of bioactive natural products, and their rigid three-dimensional structure makes them attractive scaffolds for novel therapeutics. This guide provides an objective comparison of established and emerging synthetic routes to spiroketals, supported by experimental data, to aid in the selection of the most suitable method for a given synthetic challenge.

This comparison focuses on four primary strategies for spiroketal synthesis: traditional acid-catalyzed cyclization, transition-metal-catalyzed reactions, the hetero-Diels-Alder approach, and organocatalytic methods. Each of these routes offers distinct advantages and disadvantages in terms of yield, stereoselectivity, substrate scope, and reaction conditions.

At a Glance: Comparison of Key Spiroketal Synthesis Routes

The following table summarizes quantitative data for different synthetic approaches to spiroketals, providing a direct comparison of their performance.

Synthetic RouteCatalyst/ReagentSubstrateYield (%)Diastereomeric Ratio (d.r.)Temp. (°C)Time (h)Ref.
Acid-Catalyzed Cyclization Camphorsulfonic acid (CSA)Dihydroxyketone precursor91>20:1RT1[1][2]
Gold-Catalyzed Cyclization AuCl (5 mol%)Alkynediol95-RT0.5[3]
Palladium-Catalyzed Cyclization PdCl2(PhCN)2 (5 mol%)Alkynediol8897:3RT120
Hetero-Diels-Alder Reaction Lewis Acid (e.g., Eu(fod)3) or ThermalDienes and Dienophiles65-85High0 - 11024-72[4]
Organocatalytic Cyclization Chiral Phosphoric AcidHydroxy-enone95>20:1, 98% ee4024[5]

In-Depth Analysis of Synthetic Strategies

Acid-Catalyzed Spiroketalization

The acid-catalyzed cyclization of dihydroxyketone precursors is the most traditional and straightforward method for spiroketal synthesis. This approach typically proceeds under thermodynamic control, favoring the formation of the most stable spiroketal diastereomer.

General Workflow:

A Dihydroxyketone Precursor C Hemiketal Formation A->C Protonation B Acid Catalyst (e.g., CSA, PPTS) B->C D Dehydration & Spiroketalization C->D Intramolecular Attack E Thermodynamically Favored Spiroketal D->E Equilibration

Caption: Acid-catalyzed spiroketalization workflow.

This method is often high-yielding and operationally simple. However, its reliance on thermodynamic control can be a limitation when the desired diastereomer is not the most stable one. Furthermore, the harsh acidic conditions may not be suitable for substrates with acid-labile functional groups.

Transition-Metal-Catalyzed Spiroketalization

In recent years, transition-metal catalysis, particularly with gold and palladium, has emerged as a powerful alternative for spiroketal synthesis. These methods often proceed under milder conditions and can provide access to kinetically favored products.

Logical Comparison of Catalysts:

cluster_0 Transition-Metal Catalysis Au Gold Catalysis Mild Mild Conditions Au->Mild Fast Fast Reaction Times Au->Fast HighYield High Yields Au->HighYield Kinetic Kinetic Control Au->Kinetic Pd Palladium Catalysis Pd->Mild Pd->HighYield

Caption: Advantages of Au and Pd catalysis.

Gold catalysts, such as AuCl, are particularly effective in activating the alkyne functionality in alkynediols, leading to rapid and high-yielding spiroketalization at room temperature.[3] Palladium catalysts, like PdCl2(PhCN)2, also facilitate this transformation with high diastereoselectivity, although sometimes requiring longer reaction times.

Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction provides a powerful and convergent strategy for the construction of the pyran rings of spiroketals. This cycloaddition reaction between a diene and a dienophile can be highly stereoselective, with the stereochemistry of the product being controlled by the geometry of the reactants and the reaction conditions.

This approach often allows for the construction of complex spiroketal frameworks in a single step and can be performed under either thermal or Lewis acid-catalyzed conditions.[4] The choice of catalyst and reaction conditions can influence the regioselectivity and diastereoselectivity of the cycloaddition.

Organocatalytic Spiroketalization

The use of small organic molecules as catalysts has gained significant traction in asymmetric synthesis, including the formation of spiroketals. Chiral Brønsted acids, such as phosphoric acids, have proven to be highly effective in catalyzing the enantioselective cyclization of hydroxy-enones to afford spiroketals with excellent enantioselectivity and diastereoselectivity.[5]

Organocatalytic methods offer the advantage of being metal-free, often proceeding under mild conditions, and providing access to highly enantioenriched products. These reactions typically proceed through an intramolecular Michael addition pathway.

Experimental Protocols

Acid-Catalyzed Spiroketalization of a Dihydroxyketone

To a solution of the dihydroxyketone (1.0 equiv) in dichloromethane (0.1 M) at room temperature is added camphorsulfonic acid (0.1 equiv). The reaction mixture is stirred for 1 hour, after which it is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired spiroketal.[1][2]

Gold-Catalyzed Spiroketalization of an Alkynediol

To a solution of the alkynediol (1.0 equiv) in dichloromethane (0.1 M) at room temperature is added gold(I) chloride (0.05 equiv). The reaction mixture is stirred for 30 minutes. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the spiroketal.[3]

Hetero-Diels-Alder Reaction to Form a Spiroketal Precursor

A solution of the diene (1.0 equiv) and the dienophile (1.2 equiv) in toluene (0.2 M) is heated to 110 °C in a sealed tube for 24-48 hours. The reaction mixture is then cooled to room temperature and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the cycloadduct, which can then be converted to the spiroketal upon acid treatment. For Lewis acid-catalyzed variants, a catalyst such as Eu(fod)3 (0.1 equiv) is added to the solution of the diene and dienophile in a suitable solvent like hexanes, and the reaction is stirred at 0 °C to room temperature for 24-72 hours.[4]

Organocatalytic Enantioselective Spiroketalization

To a solution of the hydroxy-enone (1.0 equiv) in a suitable solvent such as toluene or dichloromethane (0.1 M) at 40 °C is added the chiral phosphoric acid catalyst (0.1 equiv). The reaction mixture is stirred for 24 hours. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to give the enantioenriched spiroketal.[5]

Conclusion

The synthesis of spiroketals has been significantly advanced by the development of new synthetic methodologies. While traditional acid-catalyzed cyclization remains a robust method for accessing thermodynamically favored products, transition-metal catalysis, hetero-Diels-Alder reactions, and organocatalysis provide powerful alternatives for achieving high levels of stereocontrol and accessing a wider range of spiroketal structures under milder conditions. The choice of the optimal synthetic route will depend on the specific target molecule, the desired stereochemical outcome, and the functional group tolerance of the substrate. This guide provides a starting point for researchers to navigate the available options and select the most appropriate strategy for their synthetic endeavors.

References

A Comparative Guide to Catalytic Systems for Spiroketalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The spiroketal moiety is a privileged structural motif found in a wide array of natural products with significant biological activities, making its efficient synthesis a key focus in medicinal chemistry and drug development. The formation of the spiroketal core is often the most crucial and challenging step in the total synthesis of these complex molecules. This guide provides an objective comparison of various catalytic systems for spiroketalization, supported by experimental data, to aid researchers in selecting the most suitable method for their specific synthetic challenges.

Performance of Catalytic Systems: A Comparative Overview

The choice of catalyst for spiroketalization reactions is critical and depends on factors such as the substrate structure, desired stereochemistry, and functional group tolerance. The following table summarizes the performance of representative catalytic systems, including transition metal catalysts, dual-catalytic systems, Lewis acids, and organocatalysts.

Catalyst SystemSubstrateCatalyst Loading (mol%)Reaction TimeYield (%)Diastereoselectivity (dr)Enantioselectivity (ee %)
Transition Metal Catalysis
AuCl[1][2]Unsaturated Alkynediol530 min95>20:1-
[Ir(cod)Cl]₂ / Ligand[3][4]2-(1-hydroxyallyl)phenol & 5-methyleneoxazoline2.5 (Ir), 6 (Ligand)12 h86>20:1>99
PtCl₂Alkynediol524 h8510:1-
Dual Catalysis
[Ir(cod)Cl]₂ / Brønsted Acid[5]2-(1-hydroxyallyl)phenol & Isochroman Ketal2 (Ir), 10 (Acid)24 hup to 98up to 17:1>99
AgTFA / Brønsted Acid[6]β-Alkynyl Ketone & p-Quinone Methide10 (Ag), 20 (Acid)12 hup to 95>20:1-
Lewis Acid Catalysis
Zn(OTf)₂ / Ligand[7]α-hydroxyaryl ketone & β,γ-unsaturated-α-ketoamide20 (Zn), 10 (Ligand)60 min (second step)up to 99>95:5up to 99
Sc(OTf)₃ / Ligand[8]Quinoline & Alkyne624 h72-95-28-94
Organocatalysis
Cinchona-derived Squaramide[9]Aromatic ketone with o-homoformyl and enone1024 hup to 98>20:1up to 99
OrganohalogeniteDi-alkynyl Diol2048 hup to 95-up to 98
Chiral Phosphoric AcidDihydroxypentanone1024 h91-96

Experimental Workflows and Methodologies

The successful implementation of a catalytic spiroketalization reaction relies on a carefully executed experimental protocol. Below is a generalized workflow applicable to many of the catalytic systems discussed.

A generalized experimental workflow for catalytic spiroketalization.
Detailed Experimental Protocols

1. Gold-Catalyzed Spiroketalization of an Unsaturated Alkynediol

This protocol is adapted from a procedure demonstrating the high efficiency of gold catalysis in the cyclization of alkynediols.[1][2]

  • Materials: Unsaturated alkynediol (1.0 eq), Gold(I) chloride (AuCl, 0.05 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • To a solution of the unsaturated alkynediol in anhydrous DCM at room temperature is added AuCl.

    • The reaction mixture is stirred at room temperature for 30 minutes.

    • Upon completion (monitored by TLC), the reaction mixture is filtered through a short pad of silica gel.

    • The filtrate is concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the desired spiroketal.

2. Iridium-Catalyzed Asymmetric Spiroketalization

This procedure illustrates an asymmetric cascade reaction to form chiral oxazoline-spiroketals.[3][4]

  • Materials: 2-(1-hydroxyallyl)phenol (1.0 eq), 5-methyleneoxazoline (1.2 eq), [Ir(cod)Cl]₂ (0.025 eq), (S)-Carreira ligand (0.06 eq), anhydrous THF.

  • Procedure:

    • In a flame-dried Schlenk tube under an argon atmosphere, [Ir(cod)Cl]₂ and the (S)-Carreira ligand are dissolved in anhydrous THF.

    • The mixture is stirred at room temperature for 30 minutes to form the active catalyst.

    • The 2-(1-hydroxyallyl)phenol is added, followed by the 5-methyleneoxazoline.

    • The reaction is stirred at 40 °C for 12 hours.

    • After cooling to room temperature, the solvent is removed in vacuo.

    • The residue is purified by flash column chromatography to yield the enantioenriched spiroketal.

3. Organocatalytic Enantioselective Spiroketalization using a Squaramide Catalyst

This protocol describes the use of a cinchona-derived squaramide for the asymmetric synthesis of aromatic spiroketals.[9]

  • Materials: Aromatic ketone with ortho-homoformyl and enone moieties (1.0 eq), Cinchona-derived squaramide catalyst (0.1 eq), Toluene.

  • Procedure:

    • The aromatic ketone substrate and the squaramide catalyst are dissolved in toluene.

    • The reaction mixture is stirred at room temperature for 24 hours.

    • The solvent is evaporated under reduced pressure.

    • The crude product is directly purified by flash column chromatography on silica gel to give the desired spiroketal.

Signaling Pathways and Logical Relationships

The choice of a catalytic system is often guided by the desired stereochemical outcome and the nature of the starting materials. The following diagram illustrates the logical relationship between different catalytic approaches and the types of spiroketalization they enable.

G cluster_achiral Achiral Synthesis cluster_chiral Asymmetric Synthesis start Spiroketalization Goal bronsted Brønsted Acid start->bronsted Simple Substrates lewis Lewis Acid start->lewis Complex Substrates transition_metal Chiral Transition Metal Complex start->transition_metal High Enantioselectivity organo Organocatalyst start->organo Metal-Free dual Dual Catalysis start->dual Cascade Reactions product_achiral product_achiral bronsted->product_achiral Racemic or Achiral Product lewis->product_achiral product_chiral product_chiral transition_metal->product_chiral Enantioenriched Product organo->product_chiral dual->product_chiral

Decision tree for selecting a spiroketalization catalyst.

Conclusion

The field of catalytic spiroketalization has seen remarkable advancements, offering a diverse toolbox for synthetic chemists. Transition metal catalysts, particularly those based on gold and iridium, provide powerful methods for achieving high stereoselectivity.[1][2][3][4][10] Dual catalytic systems are emerging as an elegant strategy for complex cascade reactions, enabling the rapid construction of intricate molecular architectures.[5][6] Lewis acid catalysis, with metals like zinc and scandium, offers a valuable alternative, especially for specific substrate classes.[7][8] Organocatalysis presents a metal-free approach, with catalysts like squaramides and chiral phosphoric acids demonstrating excellent enantioselectivity.[9] The choice of the optimal catalytic system will ultimately be dictated by the specific synthetic target and the desired efficiency and stereochemical control. This guide serves as a starting point for navigating the expanding landscape of catalytic spiroketalization.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a clear, step-by-step guide for the safe disposal of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol (CAS No. 83015-88-7), ensuring the protection of personnel and compliance with regulatory standards.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, ensure that all personnel are equipped with the necessary personal protective equipment. This is the first line of defense against potential chemical exposure.

EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, closed-toe shoes, and long pants. For larger spills, consider a chemical-resistant apron or suit.
Respiratory Protection Use in a well-ventilated area. If vapors are expected to be high, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Disposal Protocol

The primary method for the disposal of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol is through a licensed and approved hazardous waste disposal contractor.[1] Do not dispose of this chemical down the drain or in general waste.

Step 1: Waste Collection

  • Collect waste 1,6-Dioxaspiro[4.5]decan-2-ylmethanol in a designated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical.

  • Ensure the label clearly identifies the contents as "Hazardous Waste" and includes the full chemical name.

Step 2: Storage

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage area should be secure and have secondary containment to manage any potential leaks.

Step 3: Arrange for Pickup

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and proper disposal.

  • Provide them with an accurate description of the waste, including the chemical name and quantity.

Step 4: Spill Management

  • In the event of a spill, evacuate the immediate area.

  • Ventilate the space and wear appropriate PPE.

  • Absorb the spill with an inert material, such as vermiculite, dry sand, or earth.

  • Collect the absorbent material into a sealed container for disposal as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol.

start Start: Have 1,6-Dioxaspiro[4.5]decan-2-ylmethanol Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect storage Store in a Designated Secondary Containment Area collect->storage spill Is there a spill? storage->spill cleanup Follow Spill Cleanup Protocol: - Ventilate - Absorb with inert material - Collect in sealed container spill->cleanup Yes contact_ehs Contact EHS or Approved Waste Contractor spill->contact_ehs No cleanup->contact_ehs end End: Waste Disposed of Safely contact_ehs->end

Caption: Disposal workflow for 1,6-Dioxaspiro[4.5]decan-2-ylmethanol.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and local, state, and federal regulations for hazardous waste disposal. Your Environmental Health and Safety (EHS) department is the primary resource for ensuring compliance and safety.

References

Personal protective equipment for handling 1,6-Dioxaspiro[4.5]decan-2-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1,6-Dioxaspiro[4.5]decan-2-ylmethanol (CAS No. 83015-88-7) was not located during the search. The following information is based on general safety protocols for handling laboratory research chemicals and data from structurally similar dioxaspiro compounds. This guidance is not a substitute for a substance-specific SDS. Always consult the SDS provided by the supplier before handling any chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,6-Dioxaspiro[4.5]decan-2-ylmethanol in a laboratory setting.

Personal Protective Equipment (PPE)

Based on general laboratory safety standards and information for related dioxaspiro compounds, the following personal protective equipment is recommended.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield where splashing is possible.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before and during use.
Body Protection A standard laboratory coat should be worn. For larger quantities or potential for significant exposure, a chemical-resistant apron or suit may be necessary.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be required.

Operational Plan

A systematic approach is crucial for the safe handling of research chemicals.

1. Preparation:

  • Review Documentation: If an SDS is available, review it thoroughly. If not, assess the risks based on the chemical structure and any available literature.

  • Fume Hood: Ensure a certified and operational chemical fume hood is available.

  • Spill Kit: Have a chemical spill kit readily accessible. The kit should contain appropriate absorbent materials for organic compounds.

  • Emergency Equipment: Know the location and proper use of the nearest safety shower, eyewash station, and fire extinguisher.

2. Handling and Use:

  • Controlled Environment: All handling of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol should be conducted within a chemical fume hood to minimize inhalation exposure.

  • Avoid Contact: Take measures to prevent direct contact with skin, eyes, and clothing.

  • Transferring Solutions: Use appropriate tools such as pipettes or graduated cylinders for transferring the chemical. Avoid pouring directly from large containers to small ones to minimize the risk of splashing.

  • Heating: If heating is required, use a controlled heating source like a heating mantle or a water bath. Avoid open flames.

3. Post-Handling:

  • Decontamination: Clean the work area thoroughly after use.

  • Hand Washing: Wash hands with soap and water immediately after handling the chemical, even if gloves were worn.

  • Storage: Store the chemical in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

Chemical waste must be managed in accordance with local, state, and federal regulations.

  • Waste Collection:

    • Collect all waste containing 1,6-Dioxaspiro[4.5]decan-2-ylmethanol in a designated, labeled, and sealed waste container.

    • Do not mix this waste with other incompatible chemical waste streams.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "1,6-Dioxaspiro[4.5]decan-2-ylmethanol".

    • Include the approximate concentration and quantity of the waste.

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area.

  • Disposal:

    • Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][2][3]

    • Never dispose of this chemical down the drain or in the regular trash.[1][3]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_sds Review SDS or Assess Risk prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_chem Handle Chemical prep_workspace->handle_chem cleanup_workspace Decontaminate Workspace handle_chem->cleanup_workspace dispose_waste Collect & Label Hazardous Waste handle_chem->dispose_waste cleanup_storage Store Chemical Properly cleanup_workspace->cleanup_storage dispose_ehs Contact EHS for Disposal dispose_waste->dispose_ehs

Caption: General workflow for safely handling laboratory research chemicals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6-Dioxaspiro[4.5]decane-2-methanol
Reactant of Route 2
1,6-Dioxaspiro[4.5]decane-2-methanol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。